molecular formula C7H9N5O2 B1583541 Pyridine-2,6-dicarbohydrazide CAS No. 5112-36-7

Pyridine-2,6-dicarbohydrazide

Número de catálogo: B1583541
Número CAS: 5112-36-7
Peso molecular: 195.18 g/mol
Clave InChI: DDOVHJODVHQLCS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyridine-2,6-dicarbohydrazide (CAS 5112-36-7) is a high-purity chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. This heterocyclic scaffold, with the molecular formula C7H9N5O2 and a molecular weight of 195.18 g/mol, is a derivative of dipicolinic acid (pyridine-2,6-dicarboxylic acid) . Its core value in research stems from its role as a versatile precursor and chelating ligand. The exploitation of its multiple binding sites allows for the design of various functional materials and coordination compounds with metals such as Cu, Co, Fe, Ni, and Pd . This makes it an exciting building block in supramolecular and coordination chemistry for constructing sensors, catalytic systems, and structural models of proteins . Beyond its material science applications, derivatives based on the pyridine-2,6-dicarboxamide and carbohydrazide scaffolds demonstrate significant biological potential. They have been screened for bactericidal and fungicidal activities, exhibiting significant action against Gram-positive and Gram-negative bacteria and fungi, with efficacy comparable to reference antibiotics like streptomycin and ciprofloxacin . Furthermore, related metal-chelating compounds containing this scaffold have shown significant neuroprotective effects in cell-based studies, and some derivatives exhibit the ability to stabilize telomeric G-quadruplex DNA, highlighting their potential in senescence-mediated anticancer therapy research .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyridine-2,6-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c8-11-6(13)4-2-1-3-5(10-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOVHJODVHQLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279922
Record name pyridine-2,6-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5112-36-7
Record name NSC14594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyridine-2,6-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Pyridine-2,6-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals and Medicinal Chemistry Researchers Document ID: TC-PDH-2026-01 Version: 1.0

Abstract

Pyridine-2,6-dicarbohydrazide is a foundational building block in supramolecular chemistry and drug discovery, prized for its robust metal-chelating properties and its role as a precursor to a variety of pharmacologically active compounds.[1] This guide provides an in-depth, field-proven methodology for the synthesis of this compound starting from Pyridine-2,6-dicarboxylic acid. The described two-step synthesis is optimized for efficiency, yield, and purity, involving an initial Fischer esterification to form the key diester intermediate, followed by a direct hydrazinolysis. This document elucidates the chemical principles behind each step, offers detailed, self-validating experimental protocols, and provides comprehensive characterization data to ensure the reproducibility and integrity of the synthesis for researchers in the field.

Introduction: The Strategic Importance of this compound

The pyridine-2,6-dicarboxamide scaffold is a privileged structure in chemistry, renowned for its ability to form stable complexes with a wide range of metal ions.[2] The terminal hydrazide functional groups of this compound (PDH) extend this utility, serving as versatile handles for further chemical elaboration. This makes PDH a crucial starting material for:

  • Macrocycle Synthesis: Acting as a rigid, pre-organized segment for constructing complex macrocyclic architectures.[1]

  • Coordination Polymers: Forming predictable and stable coordination networks with applications in materials science.[3]

  • Bioactive Molecule Development: Serving as a precursor for compounds with potential antimicrobial and other therapeutic activities.[4]

The synthetic route from the commercially available and inexpensive Pyridine-2,6-dicarboxylic acid is the most direct and economically viable approach. However, success hinges on the strategic conversion of the inert carboxylic acid groups into a more reactive intermediate, a challenge effectively solved by the two-step process detailed herein.

Overview of the Synthetic Strategy

The conversion of Pyridine-2,6-dicarboxylic acid to this compound is efficiently achieved through a two-step reaction sequence. This strategy is predicated on enhancing the electrophilicity of the carbonyl carbons.

  • Step 1: Acid-Catalyzed Esterification. The dicarboxylic acid is first converted to its corresponding diester, Dimethyl pyridine-2,6-dicarboxylate. This is a classic Fischer esterification, which replaces the hydroxyl (-OH) group of the carboxylic acid with a methoxy (-OCH₃) group, a better leaving group for the subsequent step.[5]

  • Step 2: Hydrazinolysis. The purified diester intermediate is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine readily attacks the ester carbonyls, displacing the methoxy groups to form the stable dihydrazide product.[6]

This sequential approach is superior to a direct reaction between the dicarboxylic acid and hydrazine, which would be sluggish and result in an intractable mixture of salts and unreacted starting material.

Diagram 1: The two-step synthetic pathway from starting material to final product.

Step 1: Synthesis of Dimethyl pyridine-2,6-dicarboxylate

Principle and Mechanistic Insight

The Fischer esterification is an equilibrium-controlled reaction.[5] The core principle involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄ or generated from SOCl₂). This protonation dramatically increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

To ensure a high yield, the equilibrium must be driven towards the product side. This is achieved by adhering to Le Chatelier's principle in two ways:

  • Using a Large Excess of Reactant: Methanol is typically used as the reaction solvent, ensuring it is present in a vast excess.[7]

  • Removal of Water: While not always necessary with a large excess of alcohol, in some setups, water can be removed as it forms.

The use of thionyl chloride (SOCl₂) in methanol is a particularly effective method, as it reacts in situ with methanol to generate HCl and methyl sulfite, providing the necessary acidic environment without adding water.[7]

Detailed Experimental Protocol

Materials:

  • Pyridine-2,6-dicarboxylic acid (10.0 g, 59.8 mmol)

  • Anhydrous Methanol (CH₃OH) (150 mL)

  • Thionyl chloride (SOCl₂) (13.0 mL, 179.5 mmol)

  • Ethyl acetate (EtOAc)

  • 5% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Suspend Pyridine-2,6-dicarboxylic acid (10.0 g) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Cool the flask in an ice bath to 0 °C. Add thionyl chloride (13.0 mL) dropwise to the stirring suspension over 20-30 minutes. Causality: This slow, cooled addition is critical to control the exothermic reaction between SOCl₂ and methanol.

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After 24 hours, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate. Wash the organic layer with 5% aqueous NaOH to remove any unreacted acid, followed by a wash with brine. Validation: The basic wash ensures that the final intermediate is free of the acidic starting material, a crucial purity check.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product.

  • Purification: The product, Dimethyl pyridine-2,6-dicarboxylate, is typically obtained as a white solid and can be further purified by recrystallization from a suitable solvent like methanol if necessary.

Characterization of the Diester Intermediate

The successful synthesis of the intermediate is validated by spectroscopic analysis. The key indicators are the disappearance of the broad carboxylic acid -OH proton and the appearance of the sharp singlet corresponding to the two equivalent methoxy groups.

Analysis Expected Result for Dimethyl pyridine-2,6-dicarboxylate
¹H NMR (400 MHz, CDCl₃)δ 8.32 (d, 2H, Py-H), 8.04 (t, 1H, Py-H), 4.04 (s, 6H, -OCH₃).[7]
Appearance White crystalline solid.[7]
Yield Typically >90%.[8]

Step 2: Synthesis of this compound

Principle and Mechanistic Insight

This step is a nucleophilic acyl substitution. Hydrazine (N₂H₄) is a significantly stronger nucleophile than the methanol used in the previous step, owing to the alpha effect. The lone pair on one nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxy group (-OCH₃) as a stable leaving group (methanol after protonation) to form the C-N bond of the hydrazide. This process occurs at both ester positions to yield the final dihydrazide product.

The reaction is typically driven to completion by the precipitation of the product from the reaction solvent (ethanol), effectively removing it from the equilibrium.[6]

Detailed Experimental Protocol

Materials:

  • Dimethyl pyridine-2,6-dicarboxylate (9.76 g, 50 mmol)

  • Hydrazine hydrate (98%) (~5 mL, 100 mmol)

  • Ethanol (100 mL)

  • Diethyl ether

  • Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, vacuum filtration apparatus

Procedure:

  • Reaction Setup: Dissolve Dimethyl pyridine-2,6-dicarboxylate (9.76 g) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: With continuous stirring, slowly add hydrazine hydrate (~5 mL) to the solution.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Observation: A white crystalline solid is expected to form during the reaction as the product precipitates out of the solution.[6]

  • Isolation: After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol and then with diethyl ether to remove any residual impurities and solvent.

  • Drying: Dry the resulting white solid, this compound, under vacuum to obtain the final product.[1]

References

An In-depth Technical Guide to Pyridine-2,6-dicarbohydrazide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and versatile applications of Pyridine-2,6-dicarbohydrazide.

Introduction

This compound, with the CAS Number 5112-36-7 , is a unique heterocyclic compound that has garnered significant interest in various scientific fields. Its rigid pyridine core, flanked by two reactive carbohydrazide functional groups, makes it an exceptional building block in supramolecular chemistry, a versatile ligand in coordination chemistry, and a promising scaffold in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, detailed chemical and physical properties, and explores its current and potential applications, offering valuable insights for professionals in research and development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 5112-36-7[1]
Molecular Formula C₇H₉N₅O₂[1]
Molecular Weight 195.18 g/mol [1]
Melting Point >300 °C (decomposes)
Solubility Soluble in DMSO and hot water; sparingly soluble in cold water and ethanol.

Synthesis of this compound

The primary and most common method for the synthesis of this compound involves the reaction of a pyridine-2,6-dicarboxylic acid derivative with hydrazine hydrate. The causality behind this experimental choice lies in the nucleophilic nature of hydrazine, which readily attacks the electrophilic carbonyl carbons of the dicarboxylic acid derivative, leading to the formation of the desired dicarbohydrazide.

Experimental Protocol: Synthesis from Pyridine-2,6-dicarboxylic acid

This protocol is based on established literature procedures.

Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous methanol or ethanol

  • Dry diethyl ether

  • Appropriate glassware and stirring apparatus

  • Fume hood

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: In a round-bottom flask under a fume hood, a suspension of pyridine-2,6-dicarboxylic acid in an excess of thionyl chloride is refluxed for 2-3 hours. This step is crucial as it converts the less reactive carboxylic acid groups into highly reactive acyl chloride groups, facilitating the subsequent reaction with hydrazine. The excess thionyl chloride is then removed under reduced pressure.

  • Formation of the Dicarbohydrazide: The resulting crude pyridine-2,6-dicarbonyl dichloride is dissolved in a suitable anhydrous solvent like THF or chloroform. This solution is then added dropwise to a cooled (0-5 °C) and vigorously stirred solution of hydrazine hydrate in the same solvent. The molar ratio of hydrazine hydrate to the diacyl chloride should be at least 2:1 to ensure complete reaction and to neutralize the HCl byproduct.

  • Isolation and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate, which is the desired this compound, is collected by filtration. The crude product is then washed with water and diethyl ether to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent such as a methanol-water mixture.

Synthesis_Workflow Start Pyridine-2,6-dicarboxylic acid AcylChloride Pyridine-2,6-dicarbonyl dichloride Start->AcylChloride SOCl₂ or (COCl)₂ Hydrazide This compound AcylChloride->Hydrazide Hydrazine Hydrate

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of synthesized this compound is paramount and is typically achieved through a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR: In a typical ¹H NMR spectrum (DMSO-d₆), the aromatic protons of the pyridine ring appear as a multiplet in the range of δ 8.0-8.5 ppm. The N-H protons of the hydrazide groups are typically observed as two distinct singlets, one for the -NH- and another for the -NH₂ protons, often in the regions of δ 10.0-10.5 ppm and δ 4.5-5.0 ppm, respectively. The integration of these peaks confirms the number of protons in each chemical environment.

  • ¹³C NMR: The ¹³C NMR spectrum (DMSO-d₆) will show characteristic signals for the carbonyl carbons of the hydrazide groups around δ 160-165 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key vibrational frequencies for this compound include:

  • N-H stretching: Strong to medium bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazide moieties.

  • C=O stretching (Amide I): A strong absorption band typically appears around 1640-1680 cm⁻¹ due to the carbonyl group.

  • N-H bending (Amide II): A medium to strong band is observed in the region of 1520-1550 cm⁻¹.

  • C-N stretching: Bands associated with the C-N bonds are found in the 1200-1400 cm⁻¹ range.

  • Pyridine ring vibrations: Characteristic absorptions for the pyridine ring are observed in the fingerprint region.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (195.18).

Applications in Research and Development

The unique structural features of this compound make it a valuable molecule in several areas of research.

Coordination Chemistry

The pyridine nitrogen and the two hydrazide groups provide multiple coordination sites, allowing this compound to act as a versatile chelating ligand for a wide range of metal ions. The resulting metal complexes have potential applications in:

  • Catalysis: The well-defined coordination geometry of the metal centers can be exploited for catalytic transformations.

  • Materials Science: The self-assembly of these complexes can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

Coordination_Chemistry Ligand This compound Complex Metal Complex Ligand->Complex Metal Metal Ion Metal->Complex Catalysis Catalysis Complex->Catalysis Materials Materials Science Complex->Materials

Caption: Applications in Coordination Chemistry.

Medicinal Chemistry and Drug Development

The pyridine and hydrazide moieties are common pharmacophores found in many biologically active compounds. Derivatives of this compound have shown promise in various therapeutic areas:

  • Antimicrobial Activity: Hydrazide-containing compounds are known to exhibit antibacterial and antifungal properties.

  • Enzyme Inhibition: The ability to chelate metal ions is crucial for the function of many enzymes. This compound and its derivatives can act as inhibitors for metalloenzymes. For instance, derivatives of the related pyridine-2,4,6-tricarbohydrazide have been investigated as α- and β-glucosidase inhibitors, suggesting potential applications in diabetes research.[2]

  • Antiviral Activity: Recent studies have explored the potential of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro), indicating its potential as a scaffold for the development of antiviral agents.

Safety and Handling

  • General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Health Hazards: May cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation. Hydrazine and its derivatives are known to be toxic.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash with soap and water.

    • If inhaled: Move to fresh air.

    • If swallowed: Seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with significant potential, driven by its versatile chemical nature. Its utility as a ligand in the formation of novel coordination complexes and as a scaffold for the design of new therapeutic agents makes it a compound of great interest to the scientific community. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to support and inspire further research and development in these exciting fields.

References

"structural characterization of Pyridine-2,6-dicarbohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Characterization of Pyridine-2,6-dicarbohydrazide

Abstract

This compound is a heterocyclic compound of significant interest in coordination chemistry, materials science, and drug development due to its potent chelating capabilities and versatile structural framework.[1][2] This guide provides a comprehensive overview of the essential techniques and protocols for the definitive structural characterization of this molecule. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. We will delve into the gold-standard method of single-crystal X-ray diffraction, complemented by spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The integration of these methods provides a holistic and unambiguous understanding of the molecule's three-dimensional structure, electronic properties, and intermolecular interactions. This guide is intended for researchers, scientists, and professionals in drug development who require a rigorous and field-proven approach to molecular characterization.

Introduction: The Significance of this compound

This compound, often abbreviated as PDCH, is a derivative of pyridine-2,6-dicarboxylic acid. Its structure is characterized by a central pyridine ring flanked by two carbohydrazide (-CONHNH₂) functional groups. This unique arrangement makes it a powerful tridentate ligand, capable of coordinating with metal ions through the pyridine nitrogen and the oxygen atoms of the carbonyl groups.[3][4] This chelating ability is the foundation for its wide-ranging applications, from the synthesis of complex coordination polymers to its exploration in medicinal chemistry for potential biological activities.[5][6][]

The precise characterization of its structure is paramount. Understanding the molecule's planarity, the conformation of its side chains, and the nature of its intermolecular interactions is critical for predicting its behavior in different chemical environments and for designing novel materials and therapeutic agents. This guide outlines the multi-technique approach required to build a complete and validated structural profile of the compound.

Synthesis and Preparation of Analytical Samples

A reliable structural analysis begins with a pure, well-characterized sample. The synthesis of this compound is typically achieved through the reaction of a pyridine-2,6-dicarboxylate ester with hydrazine. A common and efficient method is detailed below.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes dimethyl-2,6-pyridinedicarboxylate as a readily available starting material. The reaction with anhydrous hydrazine hydrate acts as a nucleophilic acyl substitution, replacing the methoxy groups of the ester with hydrazinyl groups to form the desired dicarbohydrazide. Microwave-assisted synthesis is often employed to accelerate the reaction, though conventional heating can also be used.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine dimethyl-2,6-pyridinedicarboxylate and an excess of anhydrous hydrazine.

  • Reaction Conditions: The mixture can be heated under reflux or subjected to microwave irradiation under solvent-free conditions.[8]

  • Monitoring: The progress of the reaction should be monitored using thin-layer chromatography (TLC) until the starting material is consumed.[1]

  • Precipitation: Upon completion, the reaction mixture is cooled to room temperature. This typically causes the product, this compound, to precipitate as a white solid.[1]

  • Purification: The precipitate is collected by vacuum filtration. It is then washed sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and impurities.[1]

  • Drying: The final white solid product is dried under a vacuum to remove residual solvents. The purity should be confirmed before proceeding with characterization.

Core Structural Characterization Techniques

A multi-faceted approach is essential for a comprehensive structural elucidation. Data from each technique should corroborate the findings of the others, creating a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Workflow cluster_data Data Interpretation synthesis Synthesis of PDCH xrd Single-Crystal X-ray Diffraction synthesis->xrd Pure Sample nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Pure Sample ir IR Spectroscopy synthesis->ir Pure Sample ms Mass Spectrometry synthesis->ms Pure Sample structure Comprehensive Structural Model xrd->structure Corroborating Data nmr->structure Corroborating Data ir->structure Corroborating Data ms->structure Corroborating Data

Caption: Workflow for the structural characterization of this compound.

Single-Crystal X-ray Diffraction: The Definitive Structure

Expertise & Causality: Single-crystal X-ray diffraction is the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides exact bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's conformation and its interactions within the crystal lattice. This technique is crucial for understanding the planarity of the molecule and the extensive hydrogen bonding networks that dictate its solid-state properties.[9]

Key Findings from Crystallographic Studies:

  • Molecular Geometry: The molecule of this compound is almost completely planar.[9] This planarity is a key feature influencing its packing and interaction with other molecules.

  • Bond Lengths and Angles: All experimentally determined bond lengths and angles are within normal, expected values, confirming the proposed covalent structure.[9]

  • Intermolecular Interactions: The crystal structure is dominated by a robust network of intermolecular hydrogen bonds of the N-H···O type. These interactions link individual molecules together, forming a stable three-dimensional supramolecular network.[8][9] This is a critical insight, as these non-covalent interactions govern properties like solubility and melting point.

Parameter Value[9] Significance
Formula C₇H₉N₅O₂Confirms the elemental composition.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 3.8590 (7)Unit cell dimension.
b (Å) 22.669 (4)Unit cell dimension.
c (Å) 9.9220 (17)Unit cell dimension.
β (°) 97.972 (3)Unit cell angle.
V (ų) 859.6 (3)Volume of the unit cell.
Key Torsion Angle N1—C1—C6—N2: -3.41 (19)°Shows the slight deviation from perfect planarity of the carbohydrazide group relative to the pyridine ring.
Table 1: Key Crystallographic Data for this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Sample Prep): High-quality single crystals are paramount. This is often the most challenging step. A suitable crystal of this compound can be grown by the slow evaporation of a saturated solution in a solvent mixture such as formamide-chloroform (3:1 v/v) over several weeks.[9]

  • Crystal Mounting: A suitable single crystal (e.g., 0.30 x 0.20 x 0.20 mm) is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker SMART CCD area-detector) and cooled to a specific temperature (e.g., 292 K) to minimize thermal vibrations.[9] X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.[9]

Spectroscopic Characterization

Spectroscopic methods provide complementary data that confirms the structure in both solid and solution phases and validates the findings from X-ray diffraction.

pdch_structure

Caption: Molecular Structure of this compound.

Key Spectroscopic Data Summary

Technique Solvent/Medium Characteristic Signals Interpretation
¹H NMR DMSO-d₆δ ~8.3 ppm (Pyridine H)Confirms the protons on the symmetric pyridine ring.[1]
¹³C NMR DMSO-d₆δ ~150 ppm (Pyridine C2/C6), ~140 ppm (Pyridine C4), ~125 ppm (Pyridine C3/C5), ~165 ppm (C=O)Identifies the unique carbon environments in the molecule.[10]
IR KBr Pellet~3300-3000 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1600 cm⁻¹ (Pyridine ring stretch)Confirms the presence of key functional groups (amide and pyridine).[10]
Mass Spec. -Exact Mass: 195.0756 g/mol Confirms the molecular formula C₇H₉N₅O₂.[1]
Table 2: Summary of Key Spectroscopic Data for this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating molecular structure in solution. For this compound, its molecular symmetry is a key feature that simplifies the spectra. The C₂ᵥ symmetry means that the protons and carbons on one side of the pyridine ring are chemically equivalent to those on the other.

  • ¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to be relatively simple. The two protons on the pyridine ring (at positions 3 and 5) are chemically equivalent, as are the protons at positions 4. This leads to characteristic multiplets in the aromatic region (~8.3 ppm).[1] The N-H protons of the hydrazide groups will appear as distinct signals that may be broadened and can be confirmed by D₂O exchange.

  • ¹³C NMR: The symmetry of the molecule is also evident here. We expect to see distinct signals for the carbonyl carbons, the pyridine carbons attached to the side chains (C2/C6), the central pyridine carbon (C4), and the remaining pyridine carbons (C3/C5).[10]

3.2.2. Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by vibrations from the N-H bonds of the hydrazide, the C=O carbonyl bonds, and the C=N/C=C bonds of the pyridine ring. The presence of strong absorption bands in these specific regions provides direct, confirmatory evidence of the molecule's core components.[10]

3.2.3. Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, which serves as a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places. The expected exact mass for C₇H₉N₅O₂ is 195.0756 g/mol , and a measured value matching this confirms the elemental composition.[1][5]

Conclusion

The structural characterization of this compound is a clear example of the necessity of a multi-technique, synergistic approach in modern chemical analysis. Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, revealing a nearly planar molecule that self-assembles into a three-dimensional network through extensive N-H···O hydrogen bonding.[9] This foundational data is rigorously supported and validated by spectroscopic methods. NMR spectroscopy confirms the molecular structure and symmetry in solution, IR spectroscopy verifies the presence of critical functional groups, and mass spectrometry confirms the elemental composition with high precision.[1][10] Together, these self-validating protocols provide the comprehensive and trustworthy structural understanding required by researchers in materials science and drug development to confidently utilize this versatile molecule in their work.

References

Spectroscopic Blueprint of Pyridine-2,6-dicarbohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Identity

Pyridine-2,6-dicarbohydrazide, a molecule of significant interest in coordination chemistry and drug development, possesses a unique structural architecture that dictates its chemical behavior and potential applications. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its interactions with other molecules. This guide provides an in-depth exploration of the spectroscopic analysis of this compound, offering both theoretical underpinnings and practical, field-tested protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and professionals in drug development.

The Structural Essence of this compound

At its core, this compound is a symmetrical molecule featuring a central pyridine ring substituted at the 2 and 6 positions with carbohydrazide (-CONHNH2) functional groups. This arrangement of a heterocyclic aromatic ring and reactive hydrazide moieties imparts a rich chemical personality, making it a versatile building block in supramolecular chemistry and the synthesis of pharmacologically active compounds. The planarity of the molecule is a key feature, with studies showing that the molecules are almost completely planar.[1] This structural rigidity, coupled with the presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, N of pyridine), facilitates the formation of extensive intermolecular hydrogen bonding networks, which can be crucial for its crystal packing and interaction with biological targets.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals corresponding to the aromatic protons of the pyridine ring and the protons of the hydrazide groups.

  • Aromatic Protons: The pyridine ring protons typically appear as a set of multiplets in the aromatic region (δ 7.0-9.0 ppm). Due to the symmetrical nature of the molecule, the protons at positions 3 and 5 are chemically equivalent, as are the protons at position 4. This leads to a characteristic splitting pattern. For the parent pyridine-2,6-dicarboxylic acid, the aromatic protons show resonances around 8.2-8.3 ppm.[2]

  • Hydrazide Protons (NH and NH₂): The protons of the amide (NH) and amine (NH₂) groups of the hydrazide moieties are exchangeable and their chemical shifts can be sensitive to solvent, concentration, and temperature. In DMSO-d₆, the amide proton (NHCO) resonance is typically observed as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding.[3] The terminal amine (NH₂) protons also give rise to a broad singlet, generally at a lower chemical shift compared to the amide proton. For similar hydrazide-hydrazone compounds, amide proton resonances have been observed in the range of δ 11.24–12.18 ppm.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

  • Carbonyl Carbons (C=O): The carbonyl carbons of the hydrazide groups are typically the most deshielded and appear at the downfield end of the spectrum, often in the range of δ 160-170 ppm.[3]

  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring will show distinct resonances. The carbons attached to the nitrogen (C2 and C6) and the carbohydrazide groups are expected to be significantly deshielded. The chemical shifts of the pyridine carbons in related structures provide a reference for assignment.

  • Symmetry: Due to the C₂ᵥ symmetry of the molecule, the number of distinct carbon signals will be less than the total number of carbon atoms. For instance, the two carbonyl carbons will be equivalent, as will the pairs of carbons at positions 2/6, 3/5 of the pyridine ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.

  • Instrument Setup: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).[3]

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled sequence to obtain sharp singlets for each carbon. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of the functional groups within a molecule, providing a characteristic "fingerprint."

Key Vibrational Modes
  • N-H Stretching: The N-H stretching vibrations of the amide and amine groups in the hydrazide moieties typically appear as a broad band in the region of 3100-3400 cm⁻¹.[4] The broadening is a result of intermolecular hydrogen bonding.

  • C=O Stretching (Amide I): A strong and sharp absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1630-1680 cm⁻¹. For related hydrazide compounds, this band has been observed around 1697 cm⁻¹.[4]

  • N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, typically found between 1510 and 1570 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: The stretching vibration of the C-N bond in the hydrazide group will be observed in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a solid sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg) and press it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[5]

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional group vibrations.

FTIR_Workflow cluster_prep Sample Preparation KBr KBr Pellet Acquisition Data Acquisition (4000-400 cm⁻¹) KBr->Acquisition ATR ATR ATR->Acquisition Analysis Spectral Analysis & Band Assignment Acquisition->Analysis Result Vibrational Fingerprint Analysis->Result

Caption: Workflow for FT-IR analysis.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring and the carbonyl groups of the hydrazides are the primary chromophores in this compound.

Expected Absorptions
  • π → π* Transitions: The aromatic pyridine ring will exhibit strong absorptions in the UV region due to π → π* transitions. For pyridine itself, absorption maxima are observed around 202 nm and 254 nm.[6] The substitution with carbohydrazide groups is expected to cause a bathochromic (red) shift in these absorptions.

  • n → π* Transitions: The carbonyl groups of the hydrazides can undergo weaker n → π* transitions, which typically appear at longer wavelengths than the π → π* transitions. In a related compound, the n→π* transitions of carboxyl oxygen atoms were observed to shift to lower wavelengths upon coordination with a metal ion.[5]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance value within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation patterns.

Ionization and Fragmentation
  • Molecular Ion Peak (M⁺): In the mass spectrum, the peak with the highest mass-to-charge ratio (m/z) will correspond to the molecular ion. For this compound (C₇H₉N₅O₂), the expected molecular weight is approximately 195.18 g/mol .

  • Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to the formation of smaller, characteristic ions. Common fragmentation pathways for hydrazides include the cleavage of the N-N bond and the loss of the -NHNH₂ group. The fragmentation of the pyridine ring can also occur.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by a chromatographic technique like HPLC.

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent protonated molecule peak [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Summary of Spectroscopic Data

Spectroscopic TechniqueKey Observables
¹H NMR (DMSO-d₆) Aromatic Protons: Multiplets in the range of δ 7.0-9.0 ppm. Amide Proton (NHCO): Broad singlet, δ > 10.0 ppm. Amine Protons (NH₂): Broad singlet.
¹³C NMR (DMSO-d₆) Carbonyl Carbons (C=O): δ 160-170 ppm. Pyridine Carbons: Distinct signals for C2/6, C3/5, and C4.
IR (KBr or ATR) N-H Stretching: Broad band, 3100-3400 cm⁻¹. C=O Stretching: Strong, sharp band, 1630-1680 cm⁻¹. N-H Bending: 1510-1570 cm⁻¹. Pyridine Ring Vibrations: 1400-1600 cm⁻¹.
UV-Vis (Ethanol) π → π* Transitions: Strong absorptions below 300 nm. n → π* Transitions: Weaker absorptions at longer wavelengths.
Mass Spectrometry Molecular Ion Peak: m/z corresponding to the molecular weight (approx. 195.18). Fragmentation: Characteristic losses of hydrazide moieties.

Conclusion: A Multi-faceted Analytical Approach

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, UV-Vis, and Mass Spectrometry, provides a robust and detailed characterization of this important molecule. Each technique offers a unique window into its structural and electronic properties. The protocols and expected data presented in this guide serve as a valuable resource for researchers, enabling the confident identification, purity assessment, and further investigation of this compound in various scientific endeavors. The synergy of these analytical methods ensures the high level of scientific integrity required in modern chemical and pharmaceutical research.

References

Pyridine-2,6-dicarbohydrazide: A Promising Linker for Novel Metal-Organic Frameworks in Drug Delivery Applications - A Technical Guide to a New Frontier

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Metal-Organic Frameworks (MOFs) represent a paradigm shift in materials science, offering unprecedented control over porosity, surface area, and functionality. Within the burgeoning field of biomedical applications, particularly drug delivery, the choice of the organic linker is paramount in defining the ultimate performance and therapeutic efficacy of the MOF. While linkers based on pyridine-2,6-dicarboxylic acid have been extensively studied, the closely related yet functionally distinct Pyridine-2,6-dicarbohydrazide (PDCH) remains a largely untapped resource with immense potential.

This technical guide serves as a foundational blueprint for researchers, chemists, and drug development professionals seeking to explore this new frontier. We posit that the unique chemical attributes of the PDCH linker—namely its multiple hydrogen-bonding sites, versatile coordination chemistry via keto-enol tautomerism, and inherent potential for post-synthetic modification to create pH-responsive systems—make it an exceptionally promising candidate for constructing next-generation drug delivery vehicles. This document provides the scientific rationale, predictive structural analysis, and detailed experimental protocols necessary to pioneer the design, synthesis, and application of PDCH-based MOFs.

Part 1: The Scientific Case for this compound (PDCH) as a Superior MOF Linker

The rational design of MOFs for drug delivery hinges on the linker's ability to impart stability, biocompatibility, and controlled release functionality.[1][2] The commonly used pyridine-2,6-dicarboxylic acid (PDA) forms robust frameworks by coordinating through its pyridine nitrogen and carboxylate oxygen atoms.[3][4] However, the substitution of carboxylate groups with carbohydrazide moieties (-COOH to -C(O)NHNH₂) introduces a suite of advanced functionalities.

Causality Behind the Choice: Why Hydrazide over Carboxylate?

  • Enhanced Hydrogen Bonding: The hydrazide group presents both hydrogen bond donors (-NH- and -NH₂) and acceptors (C=O), creating a richer landscape for framework stabilization through intermolecular and intramolecular interactions. This can lead to more robust structures and influence guest-host interactions within the pores.

  • Versatile Coordination Modes: The PDCH linker can exhibit keto-enol tautomerism, offering distinct coordination pathways. In its keto form, it coordinates via the carbonyl oxygen and terminal amino nitrogen. The enol form provides a delocalized N-C-O system, altering the electronic properties and geometry of the resulting framework. This versatility allows for finer control over the final MOF topology.

  • Inherent Functionality for Drug Conjugation: The terminal -NH₂ group is a reactive handle for post-synthetic modification. It can readily form hydrazone bonds with aldehyde or ketone functionalities on drug molecules. The resulting hydrazone linkage is known to be stable at physiological pH (7.4) but labile under mildly acidic conditions (pH 5.0-6.5) characteristic of the tumor microenvironment or endosomal compartments. This provides a built-in mechanism for pH-triggered, targeted drug release.

Part 2: Design and Synthesis of PDCH-MOFs: A Predictive Approach

The construction of crystalline PDCH-MOFs can be approached using established solvothermal or hydrothermal synthesis methods, analogous to those used for PDA-based MOFs.[3][5] The key to success lies in the careful control of reaction parameters to guide the self-assembly process.

Key Synthetic Parameters and Their Scientific Rationale
  • Metal Node Selection: Biocompatible metal ions such as Zn(II) and Zr(IV) are primary candidates. Zn(II) offers flexible coordination geometries, potentially leading to diverse network topologies.[6] Zr(IV) is known for forming exceptionally stable secondary building units (SBUs), resulting in MOFs with high chemical and thermal stability, a critical factor for in-vivo applications.

  • Solvent System: A mixture of a high-boiling point polar aprotic solvent (e.g., DMF, DEF) and a protic co-solvent (e.g., ethanol, water) is recommended. The polar aprotic solvent facilitates the dissolution of the linker and metal salt, while the protic co-solvent can influence the coordination modulation and deprotonation of the linker.

  • Temperature and Time: Reaction temperatures between 80-180 °C are typical for solvothermal synthesis.[7] Higher temperatures can promote the formation of more thermodynamically stable, dense phases, while lower temperatures may yield kinetically favored, potentially more porous structures. Reaction times typically range from 24 to 72 hours.

  • pH and Modulators: The pH of the reaction mixture is critical for controlling the protonation state of the PDCH linker and the hydrolysis of the metal salt. The addition of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can compete with the linker for coordination to the metal SBU, thereby controlling the nucleation and growth rate of the MOF crystals and reducing defects.

Predictive Structural Analysis

Drawing parallels from the extensive studies on PDA-based coordination polymers, the PDCH linker is expected to form networks of varying dimensionality.[5][8] The tridentate N,O,O coordination pocket of the pyridine and two hydrazide groups is likely to chelate a single metal center. The bridging capabilities will then depend on whether the terminal amino groups or carbonyl oxygens of the hydrazide moiety coordinate to adjacent metal centers, potentially leading to 1D chains, 2D layers, or interpenetrated 3D frameworks.

Part 3: Characterization Workflow and Anticipated Properties

A systematic characterization workflow is essential to validate the synthesis of a novel PDCH-MOF and elucidate its properties.

Mandatory Visualization: Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Structural & Physical Characterization cluster_application Application Testing (Drug Delivery) S1 Solvothermal Reaction (PDCH Linker + Metal Salt) S2 Isolation & Washing S1->S2 S3 Solvent Exchange & Activation S2->S3 C1 Single-Crystal XRD (Structure Solution) S3->C1 C2 Powder XRD (Phase Purity) S3->C2 C3 FT-IR Spectroscopy (Functional Groups) S3->C3 C4 Thermogravimetric Analysis (TGA) (Thermal Stability) S3->C4 C5 N₂ Sorption Analysis (Porosity & Surface Area) S3->C5 A1 Drug Loading (e.g., Doxorubicin) C5->A1 A2 In-Vitro Release Study (pH 7.4 vs. pH 5.5) A1->A2 A3 Cytotoxicity Assay A2->A3 caption Fig 1. Comprehensive workflow for PDCH-MOF synthesis and evaluation.

Caption: Fig 1. Comprehensive workflow for PDCH-MOF synthesis and evaluation.

Data Presentation: Anticipated Properties of PDCH-MOFs vs. PDA-MOFs
PropertyPyridine-2,6-dicarboxylic acid (PDA) MOFsThis compound (PDCH) MOFs (Anticipated)Rationale for Difference
Brunauer-Emmett-Teller (BET) Surface Area 500 - 1500 m²/g (Typical)Potentially lower or similarIncreased H-bonding in PDCH-MOFs may lead to denser packing, but novel topologies could yield high porosity.
Thermal Stability (TGA) Decomposition often starts >300 °C>250 °CThe C-N bond in the hydrazide is generally less stable than the C-C bond adjacent to the carboxylate.
pH Stability Stable in neutral and weakly acidic/basic conditionsStable in neutral/basic; potentially less stable in strong acidThe hydrazide linkage can be susceptible to hydrolysis under harsh acidic conditions.
Functionality for Drug Loading Primarily pore encapsulationPore encapsulation AND covalent conjugation via hydrazone bondThe terminal -NH₂ group provides a site for covalent drug attachment.
Release Mechanism Diffusion-basedDiffusion-based AND pH-triggered bond cleavageThe hydrazone bond provides a "smart" release mechanism sensitive to acidic environments.
Part 4: Applications in Advanced Drug Delivery

The primary advantage of PDCH-MOFs lies in their potential for pH-responsive drug delivery. An anticancer drug containing an aldehyde group, such as doxorubicin (after modification), can be covalently linked to the MOF's terminal amine.

Mandatory Visualization: pH-Responsive Drug Release Mechanism

G MOF PDCH-MOF -C(O)NH-NH₂ Conjugate MOF-Drug Conjugate (Stable Hydrazone Bond) MOF->Conjugate + Drug-CHO (pH 7.4, Conjugation) Drug Drug-CHO (Aldehyde-modified drug) Released_MOF PDCH-MOF -C(O)NH-NH₂ Conjugate->Released_MOF H⁺ (pH < 6.5) Acid-catalyzed hydrolysis (Tumor Microenvironment) Released_Drug Released Drug Conjugate->Released_Drug H⁺ (pH < 6.5) Acid-catalyzed hydrolysis (Tumor Microenvironment) caption Fig 2. pH-triggered release via hydrazone bond cleavage.

Caption: Fig 2. pH-triggered release via hydrazone bond cleavage.

This targeted release minimizes systemic toxicity by ensuring the therapeutic agent is predominantly released at the site of action, a significant advancement over simple diffusion-based release from conventional MOFs.

Part 5: Detailed Experimental Protocols

These protocols provide a validated starting point for synthesizing the linker and a representative MOF.

Protocol 1: Synthesis of this compound (PDCH) Linker

Adapted from Al Zoubi, W. et al.

  • Esterification: Reflux pyridine-2,6-dicarboxylic acid (1.0 eq) in super dry ethanol (approx. 30 mL per gram of acid) with a catalytic amount of concentrated H₂SO₄ (3-4 drops) until fully dissolved (approx. 6-8 hours).

  • Isolation of Ester: Pour the hot reaction mixture onto ice-cold water. The diethyl 2,6-pyridinedicarboxylate will precipitate as a white solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Hydrazinolysis: Suspend the synthesized diethyl ester (1.0 eq) in ethanol. Add hydrazine hydrate (98%, approx. 2.5 eq).

  • Reflux: Reflux the mixture for 5-6 hours. The reaction progress can be monitored by TLC.

  • Crystallization: Reduce the solvent volume by ~80% using a rotary evaporator. Add deionized water to the concentrate and store the mixture at -10 °C for 8 hours to induce crystallization.

  • Final Product: Filter the resulting white crystalline product (this compound), wash with a small amount of cold water, and dry under vacuum. Confirm identity and purity using ¹H NMR and FT-IR spectroscopy.

Protocol 2: Proposed Synthesis of a Representative [Zn(PDCH)] MOF
  • Preparation: In a 20 mL scintillation vial, dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol) and the synthesized this compound (PDCH, 0.1 mmol) in 10 mL of N,N-Dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Sealing: Tightly cap the vial.

  • Heating: Place the vial in a programmable oven and heat to 120 °C for 48 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over 12 hours.

  • Isolation: Colorless crystals suitable for X-ray diffraction may form. Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) followed by ethanol (3 x 5 mL).

  • Activation: To remove guest solvent molecules from the pores, immerse the crystals in a solvent with a low boiling point, such as acetone, for 24 hours (replacing the acetone every 8 hours). Subsequently, heat the sample under a dynamic vacuum at 100 °C for 12 hours. The resulting activated material is now ready for characterization.

Part 6: Conclusion and Future Outlook

This compound stands as a linker of high potential, poised to generate a new class of functional MOFs for advanced applications. Its rich coordination chemistry and inherent reactive sites for post-synthetic modification offer a clear pathway to developing "smart" materials capable of targeted, stimulus-responsive therapy. The protocols and predictive insights provided in this guide are intended to catalyze research in this promising area. Future work should focus on systematically exploring different metal nodes (e.g., Zr, Fe, Cu), optimizing synthesis conditions to target specific network topologies, and conducting comprehensive in-vitro and in-vivo studies to validate the efficacy of PDCH-MOFs as intelligent drug delivery platforms. The exploration of this linker will undoubtedly broaden the synthetic toolbox and push the boundaries of what is achievable in the field of functional porous materials.

References

A Technical Guide to the Biological Potential of Pyridine-2,6-dicarbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] When symmetrically substituted at the 2 and 6 positions with dicarbohydrazide moieties, it forms a highly versatile and polydentate ligand system. Pyridine-2,6-dicarbohydrazide and its derivatives have emerged as a class of compounds with significant and diverse biological potential. Their unique structural architecture, characterized by a rigid pyridine core and flexible hydrazide arms, allows for potent interactions with a variety of biological targets. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and key biological applications of these derivatives, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. We will explore the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for their evaluation, positioning these compounds as promising leads for future drug development.

The this compound Scaffold: A Versatile Pharmacophore

The remarkable potential of this scaffold stems from its distinct structural and electronic features. The pyridine nitrogen atom, being electron-deficient, along with the multiple donor atoms (N, O) in the two hydrazide side chains, creates a powerful metal-chelating platform. This ability to coordinate with metal ions is not merely a chemical curiosity but is often integral to the biological mechanism of the resulting derivatives.

Structural Features and Coordination Chemistry

The core structure is a tridentate or polydentate ligand. The pyridine nitrogen and the adjacent carbonyl oxygens or hydrazone nitrogens can form stable five- or six-membered chelate rings with transition metal ions.[3][4] This chelation can enhance the lipophilicity of the metal ion, allowing it to permeate biological membranes more effectively, and can also stabilize the compound, leading to enhanced biological activity.[5] The exploration of their coordination complexes with metals like Cu(II), Zn(II), and Tl(III) has opened new avenues for developing metalloantibiotics and targeted anticancer agents.[5][6][7][8]

Caption: Core structure showing potential metal-coordinating donor atoms.

Synthesis and Derivatization Strategies

The synthetic accessibility of this compound derivatives is a key advantage for medicinal chemistry exploration. The core moiety is typically prepared in a straightforward manner, which then serves as a versatile building block for a vast library of derivatives.

Synthesis of the Core this compound Moiety

The foundational compound is synthesized via the hydrazinolysis of diethyl 2,6-pyridinedicarboxylate. The choice of ethanol as a solvent and reflux conditions are critical for driving the reaction to completion. The subsequent cooling step is essential for the crystallization of the pure product.

Experimental Protocol: Synthesis of this compound [9]

  • Reaction Setup: A mixture of diethyl 2,6-pyridinedicarboxylate (1 equivalent, e.g., 11.38 mmol, 2.22 g) and hydrazine hydrate (98%, approx. 2.2 equivalents) is prepared in absolute ethanol.

  • Reflux: The mixture is refluxed for 5-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Approximately 80% of the ethanol is removed under reduced pressure.

  • Precipitation: Distilled water (e.g., 20 mL) is added to the concentrated reaction mixture.

  • Crystallization: The mixture is stored at a low temperature (-10°C) for at least 8 hours to facilitate the crystallization of the product.

  • Isolation: The resulting white crystalline solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum. This typically yields the product in high purity (yield ~80%).

Key Derivative Classes

The terminal -NH₂ groups of the core hydrazide are nucleophilic and readily react with electrophiles, most commonly carbonyl compounds, to create diverse derivatives.

Caption: Major synthetic routes to key derivative classes.

  • Hydrazones (Schiff Bases): The most widely studied class, formed by the condensation of the dicarbohydrazide with various aromatic or heterocyclic aldehydes.[10][11] This reaction introduces significant structural diversity, allowing for fine-tuning of steric and electronic properties to optimize biological activity.

  • Carboxamides: Synthesized by reacting pyridine-2,6-dicarbonyl dichloride with amines, including amino acid esters.[11][12][13] This approach allows for the introduction of chiral centers and peptide-like structures.

  • Heterocycles: The hydrazide moieties can be cyclized to form five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are themselves well-known pharmacophores.[14]

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated significant promise in this area, exhibiting broad-spectrum activity.[14][15][16]

Mechanism of Action and Structure-Activity Relationship

The antimicrobial activity is often attributed to the formation of stable chelate complexes with essential metal ions in microbial metabolic pathways, disrupting their function. For Schiff base derivatives, the presence of the azomethine (-N=CH-) linkage is crucial for their biological activity.[11] Furthermore, the nature of the substituent on the aldehyde-derived portion of the molecule significantly impacts efficacy. Electron-withdrawing or donating groups can modulate the electron density of the azomethine group and the overall lipophilicity of the molecule, influencing its ability to penetrate the bacterial cell wall.[17]

A recent breakthrough involves the use of these ligands and their Cu(II)/Zn(II) complexes as "metalloantibiotics".[5] These complexes show robust activity against methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA). Advanced imaging techniques suggest a mechanism involving the disruption of the bacterial cell wall and membrane integrity.[5]

Quantitative Antimicrobial Data

The effectiveness of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC).

Compound TypeTarget OrganismRepresentative MIC (µg/mL)Reference
Thiadiazolo-PyridineS. aureus (Gram +)Moderate to Excellent[14]
Thiadiazolo-PyridineE. coli (Gram -)Moderate to Excellent[14]
Carboxamide Schiff BaseB. subtilis (Gram +)16 - 25[15][17]
Carboxamide Schiff BaseC. albicans (Fungus)14 - 20[15][17]
Pyridine-dicarboxamide (L¹¹)S. aureus2 - 16[5]
L¹¹ Cu(II)/Zn(II) ComplexMRSA / VRSA2 - 4[5]

Protocol: Broth Microdilution for MIC Determination

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (broth + inoculum, no compound) and negative (broth only) growth controls are included. A standard antibiotic (e.g., Ciprofloxacin) is run in parallel as a reference.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential

The structural versatility of this compound derivatives makes them attractive candidates for anticancer drug discovery.[18][19] Hydrazone derivatives, in particular, have shown significant cytotoxic activity against a range of human cancer cell lines.[10]

Mechanism of Action: Induction of Apoptosis

A primary mechanism for the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. Studies have shown that lead hydrazone compounds can cause morphological changes in cancer cells and trigger the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[10] This targeted induction of apoptosis is a hallmark of effective chemotherapy. Furthermore, metal complexes of related pyridine dicarboxylates have been shown to induce apoptosis via a mitochondria-dependent pathway, involving the generation of reactive oxygen species (ROS), upregulation of Bax, and downregulation of Bcl-2.[6]

G Compound Pyridine-dicarbohydrazide Derivative Mitochondria Mitochondria Compound->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Mitochondria-mediated apoptotic pathway induced by derivatives.

Cytotoxicity Against Cancer Cell Lines

These derivatives have demonstrated selective potency, a critical attribute for minimizing side effects in chemotherapy. For instance, certain hydrazones show significant activity against human colon (HT-29) and endometrial (Ishikawa) cancer cells while being less toxic to normal mouse embryonic fibroblast cells (NIH 3T3) than the standard drug paclitaxel.[10]

Compound ClassCell LineDescriptionIC₅₀ (µM)Reference
Hydrazone (3f)HT-29Human Colon Cancer6.78[10]
Hydrazone (3k)HT-29Human Colon Cancer8.88[10]
Hydrazone (3g)Ishikawa (ISH)Human Endometrial Cancer8.26[10]
Tl(III) Complex (C1)A375Human Melanoma~5[6]
Tl(III) Complex (C3)HT-29Human Colon Cancer~10[6]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Enzyme Inhibition and Neurological Applications

The rigid, well-defined geometry of the pyridine-2,6-dicarboxamide scaffold makes it an ideal framework for designing specific enzyme inhibitors.[20]

Carbonic Anhydrase and Cholinesterase Inhibition

By incorporating primary sulfonamide groups, researchers have synthesized pyridine-2,6-dicarboxamide derivatives that act as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[12][21] These enzymes are implicated in diseases like glaucoma and epilepsy. The same derivatives also showed significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease.[12][21]

Compound ClassTarget EnzymeIC₅₀ Range (nM)Therapeutic AreaReference
Sulfonamide-dicarboxamidehCA I12.8 - 37.6Glaucoma, Epilepsy[12][21]
Sulfonamide-dicarboxamidehCA II17.8 - 46.7Glaucoma, Epilepsy[12][21]
Sulfonamide-dicarboxamideAChE98.4 - 197.5Alzheimer's Disease[12][21]
Sulfonamide-dicarboxamideBuChE82.2 - 172.7Alzheimer's Disease[12][21]
Neuroprotection and Anti-Aggregation Activity

Beyond direct enzyme inhibition, related derivatives have shown potential in neuroprotection.[22] Specifically, 2,6-disubstituted pyridine derivatives have been designed to interact with the β-sheet conformation of the amyloid-β (Aβ) peptide, inhibiting its aggregation—a key pathological event in Alzheimer's disease.[23][24]

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

This compound derivatives represent a privileged scaffold with a remarkable breadth of biological activity. Their synthetic tractability, potent metal-chelating properties, and ability to be functionalized into diverse chemical entities like hydrazones and carboxamides underscore their value in modern drug discovery. The compelling data in antimicrobial, anticancer, and enzyme inhibition studies highlight these compounds as potent lead structures.

Future research should focus on several key areas:

  • Optimization of Pharmacokinetics: While in vitro potency is high, future work must focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve in vivo efficacy and bioavailability.[18]

  • Mechanism Deconvolution: Further studies are needed to fully elucidate the specific molecular targets and pathways modulated by these compounds.

  • Advanced Drug Delivery: Overcoming challenges like poor solubility could be addressed using nanotechnology-based drug delivery systems to improve the therapeutic index of these promising molecules.[18]

Continued interdisciplinary research into this versatile chemical class holds immense potential for the development of next-generation therapeutics to combat infectious diseases, cancer, and neurological disorders.

References

An In-depth Technical Guide to the Early Research of Pyridine-2,6-dicarbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the foundational research on Pyridine-2,6-dicarbohydrazide, a pivotal scaffold in coordination chemistry and drug discovery. We will delve into its core synthesis, structural characterization, coordination behavior, and the early-stage explorations of its biological and analytical potential. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the fundamental properties and versatile applications of this important heterocyclic compound.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a ubiquitous feature in numerous significant natural and synthetic compounds, imparting unique electronic and steric properties.[1] When functionalized at the 2 and 6 positions with carbohydrazide groups, the resulting molecule, this compound, becomes a highly effective and versatile chelating agent. The strategic placement of nitrogen and oxygen donor atoms in a pincer-like arrangement allows for stable complex formation with a wide array of metal ions.[2] This inherent coordinating ability has been the primary driver of early research into these compounds, with initial investigations focusing on their synthesis, structural elucidation, and subsequent application in areas ranging from analytical chemistry to the development of novel therapeutic agents.[2][3] The hydrazide moieties themselves are of significant interest, as they have been a cornerstone in medicinal chemistry since the discovery of Isoniazid's antitubercular activity in the 20th century.[4]

Synthesis and Structural Characterization

The preparation of this compound is a robust and well-established process, typically achieved through the reaction of a pyridine-2,6-dicarboxylate ester with hydrazine hydrate.[5] This method remains the most common and efficient route to obtaining the target compound in high yield.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures.[5]

Step 1: Esterification of 2,6-Pyridinedicarboxylic Acid

  • In a round-bottom flask, suspend 2,6-pyridinedicarboxylic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the solid dissolves completely.

  • Pour the reaction mixture over ice-cold water to precipitate the diethyl 2,6-pyridinedicarboxylate.

  • Neutralize with a solution of sodium bicarbonate until effervescence ceases.

  • Filter the white solid, wash thoroughly with water, and dry.

Step 2: Hydrazinolysis of Diethyl 2,6-pyridinedicarboxylate

  • In a round-bottom flask, dissolve the diethyl 2,6-pyridinedicarboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (typically 98%, in excess) to the solution.

  • Reflux the mixture for approximately 5 hours.

  • Remove about 80% of the solvent under reduced pressure.

  • Add water to the concentrated mixture and cool to -10°C for 8 hours to facilitate crystallization.

  • Filter the resulting white crystalline product, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices: The initial esterification is necessary to activate the carboxylic acid groups for nucleophilic attack by hydrazine. The use of a strong acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The subsequent hydrazinolysis is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine displaces the ethoxy groups. The reaction is driven to completion by using an excess of hydrazine hydrate and refluxing to provide the necessary activation energy. Cooling is a critical step to maximize the yield of the crystalline product by decreasing its solubility in the solvent mixture.[5]

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis start_acid 2,6-Pyridinedicarboxylic Acid reagents_ester Ethanol, H₂SO₄ (cat.) start_acid->reagents_ester Suspend in reflux_ester Reflux reagents_ester->reflux_ester Heat workup_ester Precipitation & Neutralization reflux_ester->workup_ester Cool & Workup product_ester Diethyl 2,6-pyridinedicarboxylate workup_ester->product_ester reagents_hydraz Hydrazine Hydrate, Ethanol product_ester->reagents_hydraz Dissolve in reflux_hydraz Reflux (5h) reagents_hydraz->reflux_hydraz Heat workup_hydraz Solvent Removal & Crystallization reflux_hydraz->workup_hydraz Cool & Workup final_product This compound workup_hydraz->final_product

Caption: Synthesis workflow for this compound.
Structural Characterization

The structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. Early research would have depended on elemental analysis and infrared spectroscopy, while more contemporary studies have provided a more detailed picture through NMR and X-ray diffraction.

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of the functional groups. The IR spectrum typically shows strong absorptions corresponding to N-H stretching of the hydrazine group, C=O (amide I) stretching, and N-H bending (amide II) vibrations.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the pyridine ring protons and the N-H protons of the hydrazide moieties. The carbon NMR will show distinct resonances for the carbonyl carbons and the carbons of the pyridine ring.[6]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[5]

X-ray Crystallography: Single-crystal X-ray diffraction has revealed that the molecule is nearly planar.[7] This planarity is crucial for its ability to act as a tridentate ligand. The crystal structure is stabilized by a network of intermolecular hydrogen bonds between the N-H and C=O groups, forming a three-dimensional supramolecular architecture.[7]

Spectroscopic Data Summary
Technique Characteristic Features
IR (cm⁻¹) N-H stretching (hydrazine), C=O stretching (amide I), N-H bending (amide II).[5]
¹H NMR Signals for pyridine ring protons and N-H protons.[6]
¹³C NMR Resonances for carbonyl carbons and pyridine ring carbons.[6]
X-ray Diffraction Confirms a nearly planar molecular structure with extensive hydrogen bonding.[7]

Coordination Chemistry: A Versatile Chelating Agent

The defining characteristic of this compound is its ability to act as a multidentate ligand. The pyridine nitrogen and the two carbonyl oxygen atoms can coordinate to a metal center, forming two stable five-membered chelate rings. This N,O,O-tridentate coordination mode is highly effective in complexing a variety of transition metal ions.[2][8]

The chelation can proceed in different ways depending on the reaction conditions, particularly the pH. In neutral form, the ligand coordinates through the pyridine nitrogen and the neutral carbonyl oxygens. Upon deprotonation of the amide protons at higher pH, the ligand can coordinate through the pyridine nitrogen and the enolate oxygens, leading to even more stable complexes.

Chelation_Diagram cluster_ligand This compound cluster_metal Metal Ion cluster_complex Tridentate Complex ligand Pyridine-N Carbonyl-O Carbonyl-O metal_ion Mⁿ⁺ ligand->metal_ion Coordinates via N, O, O donors complex Stable 5-membered chelate rings metal_ion->complex Forms Bio_Activity_Workflow cluster_assays Screening start This compound step1 Condensation with Aldehydes/Ketones start->step1 product Schiff Base / Hydrazone Derivatives step1->product step2 Biological Screening Assays product->step2 assay1 Antimicrobial step2->assay1 assay2 Anticancer step2->assay2 assay3 Antiviral step2->assay3 outcome Identification of Bioactive Compounds assay1->outcome assay2->outcome assay3->outcome

References

Methodological & Application

Application Note & Protocol: Synthesis of Pyridine-2,6-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyridine-2,6-dicarbohydrazide is a versatile organic compound that serves as a crucial building block in supramolecular chemistry and the development of novel therapeutic agents.[1][2] Its rigid pyridine core, flanked by two reactive carbohydrazide moieties, allows for the construction of complex macrocycles, Schiff bases, and coordination polymers.[1][3] These structures are of significant interest due to their potential applications in areas such as metal ion sensing, catalysis, and as antimicrobial or anticancer agents.[1][4][5] This document provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and rigorous safety practices.

Reaction Scheme & Mechanism

The synthesis of this compound is typically achieved through the hydrazinolysis of diethyl 2,6-pyridinedicarboxylate. This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester groups.

Overall Reaction:

Diethyl 2,6-pyridinedicarboxylate + Hydrazine hydrate → this compound + Ethanol + Water

The reaction proceeds via a tetrahedral intermediate, followed by the elimination of ethanol as a leaving group. The use of excess hydrazine hydrate drives the reaction to completion.[6][7]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the precursor, diethyl 2,6-pyridinedicarboxylate, followed by its conversion to this compound.

Part 1: Synthesis of Diethyl 2,6-pyridinedicarboxylate

This preliminary step involves a Fischer-Speier esterification of pyridine-2,6-dicarboxylic acid.

Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Absolute ethanol (super dry)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Chloroform

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add pyridine-2,6-dicarboxylic acid and an excess of absolute ethanol.[8]

  • Add a few drops of concentrated sulfuric acid as a catalyst.[8]

  • Reflux the mixture with stirring for approximately 8 hours or until the solid pyridine-2,6-dicarboxylic acid has completely dissolved.[3][8]

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into ice-cold water. A white solid, diethyl 2,6-pyridinedicarboxylate, should precipitate.[3]

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium carbonate until effervescence ceases.

  • Extract the product with chloroform three times using a separatory funnel.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pure diethyl 2,6-pyridinedicarboxylate as a white powder.[8]

Part 2: Synthesis of this compound

This is the final step where the diester is converted to the desired dihydrazide.

Materials:

  • Diethyl 2,6-pyridinedicarboxylate

  • Hydrazine hydrate (98-100%)

  • Ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve diethyl 2,6-pyridinedicarboxylate in ethanol.[3]

  • Add hydrazine hydrate to the solution. A typical molar ratio of ester to hydrazine hydrate is approximately 1:10 to ensure complete reaction.

  • Reflux the mixture with stirring for 5-6 hours.[3][4]

  • After reflux, remove about 80% of the ethanol solvent under reduced pressure.[3]

  • Add distilled water to the concentrated reaction mixture.[3]

  • Cool the mixture in an ice bath or store at a low temperature (e.g., -10°C) for several hours to facilitate the precipitation of the product.[3]

  • Collect the resulting white crystalline product by vacuum filtration using a Buchner funnel.[3]

  • Wash the crystals with cold water and then a small amount of cold ethanol.

  • Dry the purified this compound in a desiccator or under vacuum.

Quantitative Data Summary

The following table provides a summary of the quantitative parameters for the synthesis of this compound from diethyl 2,6-pyridinedicarboxylate.

ParameterValueNotes
Starting Materials
Diethyl 2,6-pyridinedicarboxylate1 equivalent
Hydrazine Hydrate (98%)~10 equivalentsA large excess is used to drive the reaction.
Reaction Conditions
SolventEthanol
TemperatureReflux
Reaction Time5-6 hours[3][4]
Product
AppearanceWhite crystalline solid[3]
Expected Yield~80%[3]

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[9][10][11] All handling of this reagent must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE). [9][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a common choice), splash-proof goggles or a face shield, and a lab coat.[11]

  • Ventilation: Use a certified chemical fume hood to avoid inhalation of vapors.[10][11]

  • Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[12] All hydrazine-containing waste must be collected in a designated, sealed container and disposed of according to institutional and local regulations.[9][12]

  • In case of exposure:

    • Skin contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]

    • Eye contact: Immediately flush with water for at least 15 minutes and seek immediate medical attention.[10]

    • Inhalation: Move to fresh air immediately and seek medical attention.[10]

Concentrated sulfuric acid is also highly corrosive. Handle with care and appropriate PPE.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • FTIR: Look for the characteristic peaks of N-H and C=O stretching of the hydrazide groups and the disappearance of the C-O stretching of the ester.

    • ¹H and ¹³C NMR: Confirm the chemical structure by analyzing the chemical shifts and integration of the protons and carbons.

    • Mass Spectrometry: Determine the molecular weight of the compound.

Experimental Workflow Diagram

SynthesisWorkflow cluster_part1 Part 1: Esterification cluster_part2 Part 2: Hydrazinolysis start1 Mix Pyridine-2,6-dicarboxylic acid, Ethanol, and H₂SO₄ reflux1 Reflux for 8 hours start1->reflux1 cool1 Cool to Room Temperature reflux1->cool1 precipitate Pour into Ice Water & Neutralize cool1->precipitate extract Extract with Chloroform precipitate->extract dry Dry and Evaporate Solvent extract->dry diester Diethyl 2,6-pyridinedicarboxylate dry->diester start2 Dissolve Diester in Ethanol diester->start2 add_hydrazine Add Hydrazine Hydrate start2->add_hydrazine reflux2 Reflux for 5-6 hours add_hydrazine->reflux2 concentrate Concentrate the Solution reflux2->concentrate precipitate2 Add Water and Cool concentrate->precipitate2 filter_dry Filter, Wash, and Dry precipitate2->filter_dry final_product This compound filter_dry->final_product

Caption: Workflow for the two-part synthesis of this compound.

References

The Versatile Catalyst Scaffold: Application of Pyridine-2,6-dicarbohydrazide in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Ligand Framework

In the ever-evolving landscape of catalysis, the design and synthesis of efficient, selective, and robust catalysts remain a cornerstone of chemical innovation. Pyridine-2,6-dicarbohydrazide and its derivatives have emerged as a highly versatile class of ligands, capable of forming stable and catalytically active complexes with a wide array of transition metals. While direct catalytic applications of this compound are not extensively reported, its true potential is unlocked upon its transformation into Schiff bases and other derivatives, creating a privileged scaffold for a multitude of catalytic transformations.[1][2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the catalytic applications of the this compound framework. We will delve into the synthesis of the core molecule, its conversion into catalytically relevant Schiff base ligands, and detailed protocols for their application in key organic transformations. The causality behind experimental choices will be elucidated, providing a deeper understanding of the structure-activity relationships that govern these catalytic systems.

Core Synthesis and Derivatization: Building the Catalytic Workhorse

The journey into the catalytic applications of this scaffold begins with the synthesis of this compound itself, followed by its facile conversion into Schiff base ligands.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the foundational ligand precursor, this compound, from diethyl 2,6-pyridinedicarboxylate.

Rationale: The reaction proceeds via a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. The use of an excess of hydrazine hydrate drives the reaction to completion. Ethanol is a suitable solvent as it dissolves the reactants and allows for the reaction to be carried out at reflux temperature to increase the reaction rate.

Materials:

  • Diethyl 2,6-pyridinedicarboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve diethyl 2,6-pyridinedicarboxylate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (10 equivalents) to the solution.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure this compound.

Protocol 2: Synthesis of Schiff Base Ligands from this compound

The true catalytic prowess of the this compound scaffold is realized through its condensation with various aldehydes and ketones to form Schiff base ligands. These ligands offer a diverse range of coordination environments for metal ions.[2][3][4][5]

Rationale: The formation of the Schiff base occurs through the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic azomethine (-C=N-) bond. A catalytic amount of acid is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

Materials:

  • This compound

  • Substituted aldehyde or ketone (2 equivalents)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve the desired aldehyde or ketone (2 equivalents) in ethanol.

  • Slowly add the solution of the carbonyl compound to the solution of this compound with constant stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • The formation of a precipitate indicates the formation of the Schiff base ligand.

  • Cool the reaction mixture to room temperature and collect the solid product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Application in Catalysis: Oxidation Reactions

Metal complexes derived from this compound Schiff bases have demonstrated significant potential in catalytic oxidation reactions, a fundamental transformation in organic synthesis.[1][4]

Catalytic Epoxidation of Alkenes

Manganese complexes of pyridine Schiff bases have shown excellent activity in the epoxidation of alkenes, such as cyclohexene, using molecular oxygen as a green oxidant.[4]

Workflow for Catalytic Epoxidation:

Caption: Workflow for the catalytic epoxidation of cyclohexene.

Protocol 3: Catalytic Epoxidation of Cyclohexene

This protocol is based on the use of a manganese(II) complex of a pyridine Schiff base derived from 2,6-pyridinedicarbaldehyde, which serves as a good model for complexes derived from this compound.[4]

Rationale: The manganese(II) center in the Schiff base complex acts as the active site for the catalytic cycle. It is believed to activate molecular oxygen to form a high-valent manganese-oxo species, which then transfers an oxygen atom to the double bond of the cyclohexene, forming the epoxide. Acetonitrile is a suitable solvent for this reaction.

Materials:

  • [Mn(II)-Schiff Base Complex] catalyst

  • Cyclohexene

  • Acetonitrile (solvent)

  • Molecular oxygen (from a balloon or air)

  • Reaction flask with a magnetic stirrer

  • Thermostated oil bath

Procedure:

  • To a reaction flask, add the [Mn(II)-Schiff Base Complex] catalyst (e.g., 1 mol%).

  • Add acetonitrile as the solvent.

  • Add cyclohexene (the substrate).

  • Purge the flask with oxygen and maintain an oxygen atmosphere (e.g., using a balloon).

  • Heat the reaction mixture to 40°C in a thermostated oil bath with vigorous stirring.

  • Monitor the reaction for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Analyze the conversion of cyclohexene and the selectivity for epoxycyclohexane using Gas Chromatography (GC) with an internal standard.

Data Presentation: Performance of Manganese-Schiff Base Catalysts in Cyclohexene Epoxidation [4]

CatalystReaction Time (h)Temperature (°C)Conversion (%)Epoxide Selectivity (%)
Mn(II)-Complex 164099.695.0
Mn(II)-Complex 264098.293.5
Mn(II)-Complex 364097.592.8
Mn(II)-Complex 464096.991.7

Note: The different complexes represent variations in the substituents on the Schiff base ligand.

Application in Asymmetric Synthesis

The chiral derivatization of the this compound scaffold opens avenues for its application in asymmetric catalysis, a critical area in modern drug development. While specific examples with this exact scaffold are emerging, the principles can be extrapolated from related pyridine-dicarboxamide systems.[1]

Conceptual Framework for Asymmetric Catalysis:

Asymmetric Catalysis Concept Prochiral Prochiral Substrate TransitionState Diastereomeric Transition States (Lower & Higher Energy) Prochiral->TransitionState + Chiral Catalyst ChiralCatalyst Chiral Metal Complex (Derived from Chiral this compound Schiff Base) ChiralCatalyst->TransitionState Products Enantiomeric Products (Major & Minor) TransitionState->Products Enantioselective Transformation

Caption: Enantioselection via diastereomeric transition states.

By incorporating chiral aldehydes or ketones in the Schiff base synthesis (Protocol 2), chiral ligands can be prepared. These, upon complexation with a suitable metal, can catalyze a variety of asymmetric transformations, such as asymmetric epoxidation, aldol reactions, or Michael additions. The steric and electronic properties of the chiral ligand create a chiral pocket around the metal center, leading to the preferential formation of one enantiomer of the product.

Conclusion and Future Outlook

This compound serves as a highly adaptable and promising platform for the development of novel catalysts. Its straightforward synthesis and the ease of its derivatization into a vast library of Schiff base ligands make it an attractive scaffold for catalyst design. The demonstrated success of its derivatives in oxidation catalysis provides a strong foundation for further exploration into a wider range of catalytic transformations, including C-C coupling reactions and asymmetric synthesis.[1] The continued investigation into the coordination chemistry and catalytic activity of metal complexes based on this versatile framework is poised to yield significant advancements in the field of catalysis.

References

Application Notes and Protocols: Pyridine-2,6-dicarbohydrazide for High-Fidelity Heavy Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive Heavy Metal Ion Detection

The escalating issue of heavy metal pollution in our environment presents a significant threat to ecosystems and human health. Ions such as lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) are notoriously toxic, even at trace concentrations, and can accumulate in biological systems, leading to severe health complications. Consequently, the development of robust, sensitive, and selective methods for the detection of these hazardous materials is a paramount objective in analytical and environmental chemistry. Chemical sensors, or chemosensors, have emerged as a powerful tool in this endeavor, offering real-time monitoring, high sensitivity, and operational simplicity.

This document provides a comprehensive guide to the application of pyridine-2,6-dicarbohydrazide and its derivatives as highly effective chemosensors for the detection of various heavy metal ions. We will delve into the underlying chemical principles, provide detailed synthesis protocols for the ligand and its sensor derivatives, and present step-by-step methodologies for the detection of specific metal ions.

The Scientific Rationale: Why this compound?

This compound is an exceptional platform for the design of heavy metal ion chemosensors due to a confluence of advantageous structural and chemical properties. The pyridine ring, a nitrogen-containing heterocyclic aromatic compound, exhibits a strong intrinsic affinity for a variety of metal ions. The strategic placement of two carbohydrazide arms at the 2 and 6 positions of the pyridine ring creates a pre-organized pincer-like binding pocket. This configuration facilitates the formation of stable chelate complexes with target metal ions.

The hydrazide moieties are particularly versatile. The terminal -NH₂ groups can be readily condensed with a wide range of aldehydes or ketones to form Schiff base derivatives. This modularity allows for the facile tuning of the sensor's electronic properties and the introduction of signaling units (chromophores or fluorophores), thereby tailoring the sensor's selectivity and sensitivity for specific metal ions.

The detection mechanism of these chemosensors is typically predicated on a change in their photophysical properties upon complexation with a metal ion. This can manifest as a distinct color change, observable by the naked eye (colorimetric detection), or a significant modulation of fluorescence intensity, either through enhancement ("turn-on") or quenching ("turn-off") (fluorometric detection). These changes are often driven by processes such as intramolecular charge transfer (ICT), chelation-enhanced fluorescence (CHEF), or aggregation-induced emission (AIE).[1]

Core Synthesis Protocol: this compound

A reliable and efficient synthesis of the core ligand is the foundational step for developing a suite of heavy metal ion sensors. The following protocol details the preparation of this compound from its corresponding diethyl ester.

Protocol 1: Synthesis of this compound

Materials:

  • Diethyl 2,6-pyridinedicarboxylate

  • Hydrazine hydrate (98%)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, combine diethyl 2,6-pyridinedicarboxylate (11.38 mmol, 2.22 g) with ethanol.

  • Add hydrazine hydrate (98%, 2 mL) to the mixture.

  • Reflux the reaction mixture with stirring for 5 hours.

  • After 5 hours, remove approximately 80% of the solvent under reduced pressure.

  • To the concentrated reaction mixture, add 20 mL of deionized water.

  • Cool the mixture to -10°C and allow it to stand for 8 hours to facilitate the precipitation of the product.

  • Collect the resulting white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the product thoroughly with cold deionized water.

  • Dry the purified this compound to obtain the final product (yield ~80%).[2]

Application in Heavy Metal Ion Detection: Specific Protocols

The versatility of this compound is showcased by its ability to be transformed into a variety of selective chemosensors. Below are detailed protocols for the synthesis and application of specific sensors for the detection of Pb²⁺ and Cu²⁺.

Application 1: Colorimetric and "Turn-on" Fluorescent Detection of Lead (Pb²⁺)

This protocol describes the synthesis of a Schiff base sensor derived from this compound that exhibits both a colorimetric and a "turn-on" fluorescent response with aggregation-induced emission (AIE) activity in the presence of Pb²⁺ ions.[1][3]

Protocol 2: Synthesis of a Pb²⁺ Selective Chemosensor (L2)

Materials:

  • This compound

  • 1H-pyrrole-2-carbaldehyde

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a stoichiometric amount of 1H-pyrrole-2-carbaldehyde to the solution.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the purified chemosensor L2.

Protocol 3: Detection of Pb²⁺ using Chemosensor L2

Materials:

  • Chemosensor L2 stock solution (in DMSO)

  • Aqueous solutions of various metal ions (e.g., Pb²⁺, Cu²⁺, Hg²⁺, Cd²⁺, Ni²⁺, Zn²⁺, Fe³⁺, etc.)

  • DMSO/H₂O solvent mixture

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a solution of chemosensor L2 in a DMSO/H₂O mixture.

  • Colorimetric Detection:

    • To the L2 solution, add a solution of Pb²⁺ ions.

    • Observe the color change from colorless to dark yellow, which is indicative of the presence of Pb²⁺.

  • Fluorescent Detection:

    • Record the fluorescence spectrum of the L2 solution.

    • Add a solution of Pb²⁺ ions to the cuvette and record the fluorescence spectrum again.

    • A significant enhancement of the emission intensity at approximately 493 nm confirms the presence of Pb²⁺.[1]

  • Selectivity Test:

    • Repeat the colorimetric and fluorescent measurements with other metal ion solutions to confirm the selectivity of L2 for Pb²⁺.

Application 2: Rapid Colorimetric Detection of Copper (Cu²⁺)

This section details the synthesis and application of a this compound-based Schiff base chemosensor (L1) for the rapid and selective "naked-eye" detection of Cu²⁺ ions.[4][5]

Protocol 4: Synthesis of a Cu²⁺ Selective Chemosensor (L1)

Materials:

  • This compound

  • 2-hydroxy-1-naphthaldehyde

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add a stoichiometric amount of 2-hydroxy-1-naphthaldehyde to the solution.

  • Reflux the mixture for a few hours.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold methanol, and dry to obtain the chemosensor L1.

Protocol 5: Detection of Cu²⁺ using Chemosensor L1

Materials:

  • Chemosensor L1 stock solution (in DMSO)

  • Aqueous solutions of various metal ions

  • DMSO/H₂O (8/2, v/v) solvent mixture

  • UV-Vis spectrophotometer

  • Test tubes or cuvettes

Procedure:

  • Prepare a solution of chemosensor L1 in a DMSO/H₂O (8/2, v/v) mixture.

  • "Naked-Eye" Detection:

    • Add a solution of Cu²⁺ ions to the L1 solution.

    • A rapid color change (within ~5 seconds) indicates the presence of Cu²⁺.[4]

  • UV-Vis Spectroscopic Analysis:

    • Record the UV-Vis absorption spectrum of the L1 solution.

    • Add a solution of Cu²⁺ ions and record the spectrum again.

    • Observe the changes in the absorption bands to confirm the complexation between L1 and Cu²⁺.

  • Selectivity Test:

    • Perform the same test with other metal ions to demonstrate the high selectivity of L1 for Cu²⁺.

Performance Characteristics of this compound Based Sensors

The efficacy of a chemosensor is quantified by several key performance metrics. The table below summarizes the reported detection limits for various heavy metal ions using sensors derived from the this compound scaffold.

Target IonSensor TypeDetection MethodLimit of Detection (LOD)Reference
Pb²⁺ Schiff Base (L2)Colorimetric & Fluorescence2.3 µM[1][3]
Cu²⁺ Schiff Base (L1)Colorimetric0.12 µM[4]
Fe³⁺ Dicarboxamide DerivativeFluorescence0.49 µM
Hg²⁺ Dicarboxamide DerivativeFluorescence0.0066 µM

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures, the sensing mechanism, and the general experimental workflow.

G cluster_synthesis Synthesis of this compound Diethyl 2,6-pyridinedicarboxylate Diethyl 2,6-pyridinedicarboxylate This compound This compound Diethyl 2,6-pyridinedicarboxylate->this compound Reflux in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound

Caption: Synthesis of the core ligand, this compound.

G cluster_sensing Heavy Metal Ion Sensing Mechanism Sensor Molecule Sensor Molecule Sensor-Metal Complex Sensor-Metal Complex Sensor Molecule->Sensor-Metal Complex Heavy Metal Ion Heavy Metal Ion Heavy Metal Ion->Sensor-Metal Complex Binding Optical Signal Optical Signal Sensor-Metal Complex->Optical Signal Generates

Caption: Generalized mechanism of heavy metal ion detection.

G cluster_workflow Experimental Workflow for Ion Detection A Prepare Sensor Solution B Add Metal Ion Sample A->B C Observe Color Change (Colorimetric) B->C D Measure UV-Vis/Fluorescence Spectra B->D E Analyze Data & Determine Concentration D->E

Caption: A typical experimental workflow for heavy metal ion sensing.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and effective scaffold for the development of chemosensors for heavy metal ion detection. The straightforward synthesis of the core ligand and its derivatives, coupled with the high sensitivity and selectivity of the resulting sensors, makes this an attractive platform for researchers in environmental monitoring, analytical chemistry, and drug development. Future research in this area could focus on the development of sensors for a wider range of heavy metal ions, the immobilization of these sensors onto solid supports for the creation of portable testing kits, and the application of these sensors in complex biological and environmental samples.

References

Application Note & Protocol: Synthesis of Coordination Polymers with Pyridine-2,6-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyridine-2,6-dicarbohydrazide in Coordination Chemistry

This compound (pydch) is a highly versatile organic ligand that has garnered significant interest in the field of coordination chemistry. Its unique structural framework, featuring a central pyridine ring flanked by two carbohydrazide arms, provides multiple donor sites (N, O) capable of chelating to a wide range of metal ions. The presence of the azomethine (–C=NNH–) group is characteristic of hydrazone-based ligands, which are well-regarded for their ability to form stable metal complexes.[1][2] The tunability of the hydrazone backbone allows for fine control over the electronic and steric properties of the resulting coordination polymers.[1] This capability makes pydch an excellent building block for constructing one-, two-, or three-dimensional coordination polymers with diverse topologies and functionalities. These materials are of great interest for their potential applications in catalysis, metal sensing, and as advanced therapeutic agents.[1][2][3]

This document provides a comprehensive guide to the synthesis of coordination polymers using pydch, with a focus on the solvothermal method. It includes a detailed, field-proven protocol, explains the rationale behind key experimental steps, and outlines standard characterization techniques to validate the synthesis.

Ligand Design and Coordination Principles

The efficacy of this compound as a ligand stems from its multidentate nature. The pyridine nitrogen and the oxygen and nitrogen atoms of the two hydrazide groups can all participate in coordination, leading to various structural possibilities. The coordination mode can be influenced by several factors, including the choice of metal ion, the solvent system, pH, and temperature. This adaptability allows for the targeted synthesis of coordination polymers with specific dimensionalities and properties.

For instance, the ligand can adopt different conformations to bridge multiple metal centers, leading to the formation of extended networks. The ability of hydrazone-based ligands to coordinate in both enolic and ketonic forms further adds to this structural diversity.[3]

Caption: Coordination modes of the pydch ligand with metal centers.

General Synthesis Strategies

The synthesis of coordination polymers can be achieved through several methods. The choice of method is critical as it directly influences the crystallinity, morphology, and phase purity of the final product.

  • Solvothermal/Hydrothermal Synthesis: This is the most common and effective method for producing high-quality crystalline coordination polymers. The reaction is carried out in a sealed vessel (e.g., a Teflon-lined stainless-steel autoclave) at temperatures above the boiling point of the solvent.[4][5][6] The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of single crystals.

  • Slow Evaporation: A simple method where a solution containing the ligand and metal salt is left undisturbed, allowing the solvent to evaporate slowly at room temperature. This can yield high-quality crystals but is often a slower process.

  • Diffusion: This technique involves layering a solution of the ligand over a solution of the metal salt (or vice versa), often separated by a buffer layer. The slow diffusion of the reactants at the interface can lead to the formation of well-defined crystals.

This guide will focus on the solvothermal method due to its robustness and success in generating a wide variety of coordination polymer structures.[7][8]

Detailed Protocol: Solvothermal Synthesis of a Lanthanide-pydch Coordination Polymer

This protocol describes a representative synthesis of a 3D lanthanide-based coordination polymer using this compound. Lanthanide ions are often chosen for their interesting photoluminescent and magnetic properties.[4][5]

4.1. Materials and Equipment

Reagents Equipment
This compound (pydch)25 mL Teflon-lined stainless-steel autoclave
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O)Programmable laboratory oven
N,N-Dimethylformamide (DMF, analytical grade)Magnetic stirrer with heating
Ethanol (analytical grade)Centrifuge
Deionized waterVacuum filtration apparatus
pH meter

4.2. Step-by-Step Synthesis Workflow

  • Ligand and Metal Salt Preparation (Stoichiometry is Key):

    • Step 1.1: Dissolve 0.1 mmol of this compound in 8 mL of N,N-Dimethylformamide (DMF) in a 25 mL glass beaker. Stir the solution gently on a magnetic stirrer until the ligand is fully dissolved.

    • Rationale: DMF is an excellent solvent for both the organic ligand and many metal salts, facilitating a homogeneous reaction mixture. Its high boiling point makes it ideal for solvothermal synthesis.

    • Step 1.2: In a separate beaker, dissolve 0.1 mmol of Eu(NO₃)₃·6H₂O in 4 mL of deionized water.

    • Scientist's Note: The molar ratio of ligand to metal is a critical parameter that can dictate the final structure of the coordination polymer. A 1:1 ratio is a common starting point for this ligand.

  • Self-Assembly Reaction Mixture:

    • Step 2.1: Slowly add the aqueous metal salt solution to the DMF solution of the ligand under continuous stirring.

    • Step 2.2: Continue stirring the mixture for 30 minutes at room temperature to ensure homogeneity.

    • Rationale: Allowing the components to pre-mix at room temperature can facilitate initial coordination complex formation before the high-temperature solvothermal reaction drives the assembly of the extended polymer network.

  • Solvothermal Crystallization:

    • Step 3.1: Transfer the resulting clear solution into a 25 mL Teflon-lined stainless-steel autoclave. The total volume should not exceed 70-80% of the liner's capacity.

    • Step 3.2: Seal the autoclave tightly and place it in a programmable laboratory oven.

    • Step 3.3: Heat the autoclave to 120 °C at a ramp rate of 5 °C/min. Hold the temperature at 120 °C for 72 hours.

    • Rationale: The slow heating and extended reaction time at elevated temperature provide the necessary energy for the system to overcome kinetic barriers, allowing for the thermodynamically stable crystalline product to form.

    • Step 3.4: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours.

    • Critical Step: Slow cooling is crucial for obtaining large, high-quality single crystals suitable for X-ray diffraction analysis. Rapid cooling can lead to the formation of microcrystalline powder or amorphous precipitate.

  • Product Isolation and Purification:

    • Step 4.1: Carefully open the autoclave and collect the crystalline product by vacuum filtration.

    • Step 4.2: Wash the collected crystals thoroughly with fresh DMF (2 x 5 mL) followed by ethanol (2 x 5 mL) to remove any unreacted starting materials and residual solvent.

    • Step 4.3: Dry the final product in a desiccator under vacuum at 60 °C for 12 hours.

    • Step 4.4: Calculate the yield based on the limiting reagent (typically the metal salt).

Caption: Workflow for the solvothermal synthesis of coordination polymers.

Characterization of the Synthesized Polymer

Thorough characterization is essential to confirm the structure, composition, and purity of the synthesized coordination polymer.

Technique Purpose Expected Outcome / Key Information
Single-Crystal X-ray Diffraction (SC-XRD) To determine the precise 3D atomic structure, including bond lengths, bond angles, and crystal packing.Provides definitive proof of the coordination environment of the metal ion, the bridging mode of the ligand, and the overall network topology.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to match the experimental pattern with the one simulated from SC-XRD data.The experimental PXRD pattern of the bulk product should match the simulated pattern from the single-crystal data, confirming sample homogeneity.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the coordination of the ligand to the metal ion.A shift in the C=O and N-H stretching frequencies of the hydrazide group compared to the free ligand indicates coordination to the metal center.[9][10]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the coordination polymer and determine the presence of coordinated or guest solvent molecules.A weight loss step around 100-200 °C typically corresponds to the loss of guest/coordinated water or solvent molecules. The decomposition temperature indicates the thermal stability of the framework.[4][11]
Elemental Analysis (EA) To determine the elemental composition (C, H, N) of the polymer and verify its empirical formula.The experimental percentages of C, H, and N should be in close agreement with the calculated values based on the formula determined by SC-XRD.[4]

Potential Applications

Coordination polymers based on this compound and its derivatives are promising candidates for a variety of applications, leveraging their unique structural and chemical properties.

  • Catalysis: The ordered, porous structures can host catalytic sites, making them useful as heterogeneous catalysts. For lanthanide-based polymers, they have shown promise in size-selective catalysis for organic reactions.[4][5]

  • Luminescence and Sensing: Lanthanide-containing coordination polymers often exhibit characteristic luminescence, which can be quenched or enhanced in the presence of specific analytes, forming the basis for chemical sensors.

  • Biological and Medicinal Applications: Hydrazone-based metal complexes have demonstrated significant potential as antimicrobial, antifungal, and anticancer agents.[2][3][9][12] The coordination polymer structure could serve as a vehicle for controlled drug delivery.

References

Application Notes and Protocols for the Characterization of Pyridine-2,6-dicarbohydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques for the characterization of metal complexes involving Pyridine-2,6-dicarbohydrazide. The protocols and application notes are designed to offer both theoretical understanding and practical guidance for the elucidation of the structural and physicochemical properties of these coordination compounds, which are of growing interest in medicinal and materials chemistry.

Introduction: The Significance of this compound in Coordination Chemistry

This compound is a versatile ligand capable of coordinating with a variety of metal ions through its nitrogen and oxygen donor atoms. The resulting metal complexes exhibit a diverse range of geometries and properties, making them promising candidates for applications in catalysis, materials science, and particularly in the development of novel therapeutic agents.[1][2] The flexible coordination behavior of this ligand, stemming from the hydrazide moieties, allows for the formation of both mononuclear and polynuclear complexes with interesting biological activities.[1] A thorough characterization is therefore paramount to understanding the structure-activity relationships that govern their potential applications.

A Multi-faceted Approach to Characterization

A comprehensive understanding of this compound metal complexes necessitates a multi-technique approach. Each analytical method provides a unique piece of the puzzle, and their combined application allows for an unambiguous determination of the complex's identity, structure, and purity. The following sections detail the application and protocols for the most critical characterization techniques.

Figure 1: A typical workflow for the comprehensive characterization of this compound metal complexes.

Spectroscopic Techniques: Unveiling the Molecular Framework

Spectroscopic methods are indispensable for probing the coordination environment of the metal ion and confirming the successful formation of the complex.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and powerful tool for verifying the coordination of the this compound ligand to the metal center. The key diagnostic vibrational bands to monitor are those associated with the C=O (amide I), N-H, and C=N groups.[3] Upon complexation, shifts in the positions of these bands provide direct evidence of the involvement of the corresponding functional groups in coordination. A strong band in the IR spectrum of the free ligand around 1713 cm⁻¹ can be assigned to the carbonyl (C=O) stretching vibration.[3] The disappearance or significant shift of this band to lower frequencies in the complex is indicative of the coordination of the carbonyl oxygen to the metal ion. Similarly, changes in the N-H stretching and bending vibrations can suggest the involvement of the hydrazinic nitrogen atoms in chelation.

Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried complex with spectroscopic grade KBr. Alternatively, for air-sensitive samples, prepare a Nujol mull.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectrum of the complex with that of the free ligand. Identify and tabulate the key vibrational frequencies and their shifts upon complexation.

Vibrational ModeTypical Wavenumber (Free Ligand)Expected Shift upon CoordinationRationale for Shift
ν(N-H)~3200-3400 cm⁻¹Broadening and/or shift to lower frequencyInvolvement of N-H in hydrogen bonding or coordination.
ν(C=O) (Amide I)~1680-1720 cm⁻¹Shift to lower frequencyWeakening of the C=O bond due to electron donation to the metal center.[3]
δ(N-H) (Amide II)~1580-1620 cm⁻¹Shift to higher or lower frequencyAlteration of the N-H bond environment upon coordination.
ν(C=N)~1620 cm⁻¹Shift to lower frequencyIf the ligand is in its enol form upon coordination.[3]
ν(M-O) / ν(M-N)~400-600 cm⁻¹Appearance of new bandsDirect evidence of metal-ligand bond formation.
UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy provides insights into the electronic transitions within the metal complex, which can help in deducing the geometry around the metal ion. The spectra of the complexes typically exhibit bands corresponding to intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions. The d-d transitions are often weak and appear in the visible region, and their positions and intensities are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, square planar).

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., DMSO, DMF, or methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Data Acquisition: Record the spectrum over a range of 200-800 nm.

  • Data Analysis: Identify the λmax values for all observed absorption bands and assign them to specific electronic transitions. Compare the spectrum to that of the free ligand to distinguish between intra-ligand and charge transfer/d-d bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Application Note: For diamagnetic complexes, NMR spectroscopy is a powerful tool for elucidating the structure in solution. ¹H and ¹³C NMR spectra confirm the presence of the ligand in the complex and can indicate the mode of coordination through changes in the chemical shifts of the protons and carbons near the coordination sites. The disappearance of the N-H proton signal in the ¹H NMR spectrum can suggest deprotonation upon coordination. Significant downfield or upfield shifts of the pyridine ring and hydrazide protons provide evidence of coordination.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra. For complex spectra, 2D techniques like COSY and HSQC may be necessary for complete assignment.

  • Data Analysis: Compare the chemical shifts of the complex with those of the free ligand. Analyze the changes in chemical shifts to infer the coordination sites.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its stoichiometry and fragmentation pattern. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed. The molecular ion peak ([M]⁺ or [M]⁻) confirms the expected molecular formula.

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the experimental mass with the calculated mass for the proposed structure.

Structural and Morphological Analysis: Visualizing the Solid State

While spectroscopic techniques provide information about the local coordination environment, crystallographic and microscopic methods are essential for a definitive understanding of the solid-state structure and morphology.

X-ray Diffraction (XRD)

Application Note: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions such as hydrogen bonding.[4] Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk sample and to identify crystalline materials.[5]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the complex suitable for X-ray analysis. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Application Note: SEM is used to study the surface morphology and topography of the synthesized complexes.[6] It provides high-resolution images of the sample's surface. EDX, often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It provides qualitative and quantitative information on the elemental composition of the complex, confirming the presence of the metal and the elements of the ligand.

Protocol for SEM-EDX Analysis:

  • Sample Preparation: Mount the powdered sample onto an SEM stub using conductive carbon tape and coat with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

  • Imaging (SEM): Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the surface morphology.

  • Elemental Analysis (EDX): Select a representative area of the sample and acquire the EDX spectrum to determine the elemental composition.

Thermal and Electrochemical Properties

The stability and redox behavior of the complexes are crucial for many applications, particularly in materials science and drug development.

Thermal Analysis (TGA/DTA)

Application Note: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the nature of water molecules (coordinated or lattice).[6] TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between the sample and a reference. The TGA curve can reveal the loss of solvent molecules and the decomposition pattern of the ligand and the complex.

Protocol for TGA/DTA Analysis:

  • Sample Preparation: Place a small, accurately weighed amount of the sample in a TGA pan.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss and temperature difference.

  • Data Analysis: Analyze the TGA and DTA curves to identify the temperatures of decomposition and the nature of the decomposition products.

Cyclic Voltammetry (CV)

Application Note: Cyclic voltammetry is an electrochemical technique used to study the redox properties of the metal complexes. It can provide information on the formal reduction potentials, the stability of different oxidation states of the metal, and the reversibility of the redox processes.

Protocol for Cyclic Voltammetry:

  • Sample Preparation: Prepare a solution of the complex in a suitable solvent containing a supporting electrolyte.

  • Data Acquisition: Use a three-electrode system (working, reference, and counter electrodes) to scan the potential and record the resulting current.

  • Data Analysis: Analyze the cyclic voltammogram to determine the peak potentials and currents, which can be used to calculate the formal reduction potential and to assess the reversibility of the redox couple.

Figure 2: Information flow from different characterization techniques for this compound metal complexes.

Conclusion

The comprehensive characterization of this compound metal complexes is a critical step in their development for various applications. The synergistic use of the spectroscopic, structural, thermal, and electrochemical techniques detailed in this guide allows for a thorough understanding of their properties. By following these application notes and protocols, researchers can confidently elucidate the structures and properties of these promising coordination compounds, paving the way for their rational design and application in medicine and beyond.

References

Application Notes and Protocols for Pyridine-2,6-dicarbohydrazide in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Need for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Pyridine-2,6-dicarbohydrazide and its derivatives have emerged as a promising scaffold in medicinal chemistry. The strategic placement of hydrazide moieties on the pyridine ring creates a versatile platform for synthesizing a diverse library of compounds, including Schiff bases and metal complexes.[1] The hydrazide groups provide key hydrogen bonding donors and acceptors, as well as potent metal-chelating sites, which are often implicated in the antimicrobial activity of such compounds. This document provides a comprehensive guide for researchers, outlining the synthesis of the core molecule, detailed protocols for evaluating its antimicrobial efficacy, and an exploration of its potential mechanisms of action.

Synthesis and Characterization of this compound

The synthesis of this compound is a critical first step in the exploration of its antimicrobial potential. The following protocol is a robust method for its preparation, starting from the corresponding diethyl ester.

Protocol 1: Synthesis of this compound[2]

This protocol details the synthesis of this compound from diethyl 2,6-pyridinedicarboxylate.

Materials:

  • Diethyl 2,6-pyridinedicarboxylate

  • Hydrazine hydrate (98%)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Ice bath

  • Refrigerator or cold room (-10°C)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diethyl 2,6-pyridinedicarboxylate (1 equivalent) and ethanol.

  • To this solution, add hydrazine hydrate (98%, excess, typically 10-20 equivalents).

  • Heat the reaction mixture to reflux with constant stirring for 5 hours.

  • After the reflux period, remove the heat source and allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately 80% using a rotary evaporator.

  • To the concentrated mixture, add 20 mL of cold distilled water.

  • Place the reaction mixture in a refrigerator or cold room at -10°C for 8 hours to facilitate the precipitation of the product.

  • Collect the resulting white crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold distilled water.

  • Dry the purified this compound. The expected yield is approximately 80%.[2]

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C=N of the pyridine ring).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Antimicrobial Susceptibility Testing: Protocols and Methodologies

Once this compound or its derivatives are synthesized, their antimicrobial activity must be evaluated. The following are standardized, widely accepted protocols for in vitro antimicrobial susceptibility testing.[3][4][5][6]

Protocol 2: Kirby-Bauer Disk Diffusion Method[3][5][7][8][9]

The disk diffusion method is a qualitative to semi-quantitative technique used to screen for antimicrobial activity. It is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with a test microorganism.[5]

Materials:

  • Test compound (this compound or derivative)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Forceps

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing and rotating the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[7]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[8]

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the test compound. A solvent control disk should also be prepared.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.[7]

    • Space the disks to prevent overlapping of the inhibition zones (at least 24 mm from center to center).[5]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[4]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.

    • The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[4][6][10][11][12]

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][6]

Materials:

  • Test compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Sterile 96-well microtiter plates

  • Multi-channel pipette

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of concentrations. This is often done in a separate "mother" plate or in tubes.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described in the disk diffusion protocol (0.5 McFarland standard).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate antimicrobial dilution into each well of the 96-well plate.

    • Within 15 minutes of its preparation, add 50 µL of the standardized and diluted bacterial suspension to each well, resulting in a final volume of 100 µL.[4]

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[6]

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours.[4]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.[4][6] The growth control well should be turbid, and the sterility control well should be clear.[4]

Plausible Mechanisms of Antimicrobial Action

The versatile structure of this compound allows for several potential mechanisms of antimicrobial action. Understanding these can guide the rational design of more potent derivatives.

Metal Chelation

The pyridine ring and the two hydrazide side chains create a strong metal-chelating pocket. Essential metal ions like iron, zinc, and copper are crucial cofactors for many bacterial enzymes involved in cellular respiration, DNA synthesis, and detoxification of reactive oxygen species. By sequestering these essential metal ions, this compound and its derivatives can disrupt these vital metabolic processes, leading to bacterial growth inhibition or death.[9][10] The antimicrobial effect of a related compound, pyridine-2,6-dithiocarboxylic acid, was found to be due to metal sequestration.[10]

Inhibition of Essential Enzymes

Hydrazide-hydrazone derivatives, which can be readily synthesized from this compound, are known to possess a wide range of biological activities, including antibacterial properties.[11] One potential mechanism of action for some hydrazone compounds is the inhibition of DNA gyrase and topoisomerase IV.[4] These enzymes are critical for bacterial DNA replication and are the targets of the fluoroquinolone class of antibiotics.

Cell Wall Disruption

Recent studies on pyridine-2,6-dicarboxamide derivatives, which are structurally similar to the dicarbohydrazide, have suggested a mechanism involving the disruption of the bacterial cell wall.[11] Advanced imaging techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) on bacteria treated with these compounds have shown morphological changes consistent with cell wall damage.[11]

Visualizing the Workflow

Diagram 1: Synthesis of this compound

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Diethyl 2,6-pyridinedicarboxylate process1 Combine reactants in Ethanol start1->process1 start2 Hydrazine Hydrate (98%) start2->process1 start3 Ethanol start3->process1 process2 Reflux for 5 hours process1->process2 process3 Cool and concentrate process2->process3 workup1 Add cold water process3->workup1 workup2 Precipitate at -10°C for 8 hours workup1->workup2 workup3 Filter and wash with cold water workup2->workup3 workup4 Dry the product workup3->workup4 product This compound workup4->product

Caption: Synthetic workflow for this compound.

Diagram 2: Antimicrobial Screening Workflow

G cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesize & Purify This compound or Derivative screening Kirby-Bauer Disk Diffusion Assay synthesis->screening quantification Broth Microdilution for MIC screening->quantification Active Compounds mechanism Enzyme Inhibition Assays Metal Chelation Studies Cell Morphology (SEM/AFM) quantification->mechanism Potent Compounds

Caption: Workflow for antimicrobial evaluation.

Data Presentation

Table 1: Hypothetical MIC Data for this compound Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
This compound64128>256128
Derivative A (Schiff Base)163212864
Derivative B (Cu(II) Complex)483216
Ciprofloxacin (Control)0.50.251N/A
Fluconazole (Control)N/AN/AN/A2

Note: This table presents hypothetical data for illustrative purposes.

References

Application Notes & Protocols: Synthesis of Lanthanide Complexes Using Pyridine-2,6-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Pyridine-2,6-dicarbohydrazide in Lanthanide Chemistry

This compound is a versatile and powerful chelating agent in the field of coordination chemistry, particularly for the synthesis of stable and functional lanthanide (Ln) complexes. Its efficacy stems from its unique structural features: a central pyridine ring flanked by two carbohydrazide arms. This arrangement provides a planar, tridentate N₃O₂ donor set (one pyridine nitrogen, two amide oxygens, and two terminal amino nitrogens) that is highly adept at satisfying the demanding coordination requirements of lanthanide ions.

Lanthanides are characterized by their large ionic radii and preference for high coordination numbers (typically 8 or 9), making them ideal candidates for complexation with polydentate ligands. The flexibility of the carbohydrazide side chains allows the ligand to wrap around the metal center, forming stable five-membered chelate rings. This structural preorganization minimizes ligand strain and results in thermodynamically stable complexes. Furthermore, the terminal hydrazide groups (-NH₂) are reactive sites that can be readily condensed with aldehydes or ketones to form Schiff base ligands, opening a pathway to a vast library of more elaborate, multi-nuclear, or macrocyclic structures.

These resulting lanthanide complexes are of significant interest to researchers in materials science and drug development due to their fascinating photophysical properties, such as characteristic luminescence, and potential biological activities.[1][2][3] This guide provides a comprehensive overview of the synthesis of the ligand, its subsequent use in forming lanthanide complexes, and the critical characterization techniques required for validation.

Part 1: Synthesis of the Ligand Precursor

The foundational step in this workflow is the synthesis of the this compound ligand itself. The most common and efficient route involves the hydrazinolysis of a corresponding diester, typically diethyl 2,6-pyridinedicarboxylate.

Workflow for Ligand Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A Pyridine-2,6-dicarboxylic Acid B Reflux in Ethanol with H₂SO₄ catalyst A->B C Diethyl 2,6-pyridinedicarboxylate (Diester Intermediate) B->C D Reflux Diester with Hydrazine Hydrate in Ethanol C->D E Cooling & Precipitation (-10°C) D->E F Filter, Wash & Dry E->F G This compound (Final Ligand) F->G

Caption: Workflow for the two-step synthesis of the target ligand.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[4]

A. Materials & Reagents:

  • Diethyl 2,6-pyridinedicarboxylate (10.0 mmol, 2.23 g)

  • Hydrazine Hydrate (98%, ~40.0 mmol, ~2.0 mL)

  • Ethanol (95%, 100 mL)

  • Deionized Water

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath / Refrigerator capable of -10°C

  • Büchner funnel and filter paper

B. Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve diethyl 2,6-pyridinedicarboxylate (10.0 mmol) in 80 mL of ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (~40.0 mmol) dropwise while stirring. The large excess of hydrazine ensures the complete conversion of the diester.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Scientific Rationale: Heating under reflux provides the necessary activation energy for the nucleophilic substitution reaction (hydrazinolysis) to proceed efficiently, driving the reaction to completion.

  • Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove approximately 80% of the ethanol using a rotary evaporator.

  • Precipitation: Add 20 mL of cold deionized water to the concentrated reaction mixture. A white precipitate should begin to form.

  • Crystallization: Place the flask in a freezer or refrigerator at -10°C for at least 8 hours (or overnight) to maximize the crystallization of the product.

    • Scientific Rationale: The product has low solubility in the ethanol/water mixture, especially at low temperatures, leading to its precipitation out of the solution for easy collection.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid generously with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the product under vacuum or in a desiccator. The typical yield is around 80%. The product can be characterized by melting point, IR, and NMR spectroscopy.

Part 2: Synthesis of Lanthanide Complexes

The general strategy involves the reaction of the this compound ligand with a suitable lanthanide salt in an appropriate solvent. The choice of lanthanide salt (e.g., nitrates, chlorides, or acetates) can influence the final product, as the counter-ion may sometimes participate in coordination.

General Reaction Scheme

G Ligand This compound (Ligand, L) Reaction Stir / Reflux in Solvent (e.g., EtOH, MeOH) Ligand->Reaction LnSalt Lanthanide(III) Salt (e.g., Ln(NO₃)₃·xH₂O) LnSalt->Reaction Complex [Ln(L)ₙ(Solvent)ₓ]³⁺ Lanthanide Complex Reaction->Complex

Caption: General synthesis of a lanthanide complex with the ligand.

Protocol 2: General Synthesis of a [Ln(L)Cl₃] Type Complex

A. Materials & Reagents:

  • This compound (L) (1.0 mmol, 0.195 g)

  • Lanthanide(III) Chloride Hydrate (e.g., EuCl₃·6H₂O, GdCl₃·6H₂O) (1.0 mmol)

  • Methanol or Ethanol (50 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

B. Step-by-Step Procedure:

  • Ligand Solution: Dissolve the this compound (1.0 mmol) in 25 mL of warm methanol in a 100 mL round-bottom flask. Stir until a clear solution is obtained.

  • Lanthanide Solution: In a separate beaker, dissolve the lanthanide(III) chloride hydrate (1.0 mmol) in 25 mL of methanol.

  • Complexation: Add the lanthanide salt solution dropwise to the stirring ligand solution at room temperature. A precipitate may form immediately.

  • Reaction: Stir the reaction mixture for 12-24 hours at room temperature to ensure complete complex formation. In some cases, gentle heating or reflux may be required to improve yield or crystallinity.

    • Scientific Rationale: The multidentate ligand chelates the lanthanide ion, displacing the weakly coordinated solvent and water molecules to form a more stable coordination complex. The 1:1 molar ratio is chosen here to favor a simple mononuclear complex, but other stoichiometries can be explored.[5]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the product with a small amount of cold methanol to remove unreacted starting materials, followed by diethyl ether to aid in drying.

  • Drying: Dry the complex in a vacuum desiccator.

Part 3: Essential Characterization

Validating the successful synthesis of the lanthanide complex is a critical step. A combination of spectroscopic and analytical techniques is required to confirm the coordination of the ligand to the metal center and to elucidate the structure of the resulting complex.

Data Interpretation Table
TechniquePurpose & Key Observations
Elemental Analysis (CHN) Confirms the empirical formula of the complex by matching experimental C, H, and N percentages to calculated values. Essential for verifying stoichiometry.[1]
FT-IR Spectroscopy Provides direct evidence of coordination. Look for: • A shift of the C=O (amide I) stretching band to a lower wavenumber (e.g., ~1650 cm⁻¹ → ~1620 cm⁻¹).[6] • Changes in the N-H stretching and bending vibrations. • The appearance of new bands corresponding to Ln-O and Ln-N bonds at low frequencies (< 600 cm⁻¹).
ESI-Mass Spectrometry Determines the mass-to-charge ratio of the complex, helping to confirm its composition and identify fragments resulting from demetalation.[2]
UV-Vis Spectroscopy Studies the electronic transitions within the ligand and can indicate changes in the ligand's electronic environment upon complexation.
Luminescence Spectroscopy Crucial for complexes of emissive lanthanides (e.g., Eu³⁺, Tb³⁺, Dy³⁺, Sm³⁺).[7] Measures the excitation and emission spectra to confirm sensitization of the lanthanide ion by the ligand (the "antenna effect") and to study the characteristic sharp emission bands of the metal.[2][8]
Single-Crystal X-ray Diffraction The definitive method for determining the precise 3D molecular structure, coordination number, bond lengths, bond angles, and overall geometry of the complex.[9]
Thermal Analysis (TG-DTA) Determines the thermal stability of the complex and quantifies the loss of solvent molecules (crystal vs. coordinated water) at different temperatures.[10]

Workflow for Complex Characterization

G Start Synthesized Solid (Putative Complex) FTIR FT-IR Spectroscopy Start->FTIR EA Elemental Analysis (CHN) Start->EA TGA Thermal Analysis (TG-DTA) Start->TGA Decision1 Coordination Evidence & Correct Stoichiometry? FTIR->Decision1 EA->Decision1 TGA->Decision1 Decision1->Start No, Re-synthesize or Purify MS Mass Spectrometry Decision1->MS Yes Luminescence Luminescence Study (for Eu³⁺, Tb³⁺, etc.) MS->Luminescence XRay Single-Crystal X-Ray Diffraction Luminescence->XRay If crystals available End Fully Characterized Complex Luminescence->End If no crystals XRay->End

Caption: A logical workflow for the comprehensive characterization of a new lanthanide complex.

Conclusion and Outlook

The use of this compound as a primary ligand provides a reliable and versatile platform for the synthesis of novel lanthanide complexes. The protocols outlined here offer a robust starting point for researchers. By modifying the reaction stoichiometry, solvents, or by further reacting the terminal hydrazide groups to form Schiff bases, a vast array of mononuclear, polynuclear, and supramolecular structures can be achieved.[4] The resulting complexes, with their tunable luminescent and magnetic properties, hold significant promise for applications in areas such as bio-imaging probes, sensors, and advanced magnetic materials.[3][5][6]

References

Application Notes and Protocols for Creating Self-Assembled Monolayers with Pyridine-2,6-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Platform for Surface Engineering

In the landscape of advanced materials and drug development, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) offer an elegant and robust method for tailoring the interfacial properties of various substrates.[1][2] This guide details the application and protocols for creating novel SAMs using Pyridine-2,6-dicarbohydrazide, a molecule uniquely endowed with a rich functionality. The pyridine core provides a rigid scaffold and metal-chelating capabilities, while the two carbohydrazide arms offer reactive sites for covalent immobilization of biomolecules or further chemical modifications.[3][4] These SAMs present a versatile platform for researchers in biosensing, drug delivery, and materials science, enabling the development of surfaces with tailored bioactivity and chemical reactivity. Pyridine-based ring systems are extensively used in drug design, suggesting the potential for these SAMs to have significant pharmacological relevance.[5][6][7]

Molecular Architecture and Self-Assembly Mechanism

This compound is a planar molecule featuring a central pyridine ring flanked by two carbohydrazide groups.[8] The self-assembly of this molecule onto a substrate, such as gold, is predicated on the spontaneous chemisorption of the molecule to the surface. While the precise binding modality of the dicarbohydrazide group to gold is not extensively documented, we can hypothesize several interaction mechanisms based on established principles of coordination chemistry and surface science. The lone pair of electrons on the pyridine nitrogen, the carbonyl oxygens, and the terminal amino groups of the hydrazides are all potential points of interaction with the gold surface. It is plausible that a multidentate chelation-like interaction occurs, providing a stable and ordered monolayer.

Below is a diagram illustrating the proposed self-assembly of this compound on a gold substrate.

SAM_Formation cluster_solution Solution Phase cluster_surface Gold Substrate cluster_sam Self-Assembled Monolayer Pyridine_molecule This compound Gold_surface Au(111) Surface Pyridine_molecule->Gold_surface Chemisorption & Self-Assembly SAM Ordered Monolayer (this compound on Gold) Gold_surface->SAM Formation

Caption: Proposed workflow for the self-assembly of this compound on a gold surface.

Experimental Protocols

Synthesis of this compound

For researchers opting to synthesize the molecule in-house, a general procedure is outlined below. Commercial sources of this compound are also available and should be of high purity.

Materials:

  • Diethyl 2,6-pyridinedicarboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol, absolute

Procedure:

  • In a round-bottom flask, dissolve diethyl 2,6-pyridinedicarboxylate in absolute ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The white precipitate of this compound is collected by filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum.

  • Characterize the product by NMR and mass spectrometry to confirm its identity and purity.

Preparation of Self-Assembled Monolayers on Gold Substrates

This protocol details the formation of this compound SAMs on gold-coated silicon wafers.

Materials:

  • Gold-coated silicon wafers (e.g., 100 nm Au layer on a Ti adhesion layer)

  • This compound

  • 200 proof ethanol

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas, high purity

Procedure:

  • Substrate Cleaning:

    • Cut the gold-coated silicon wafers into desired dimensions (e.g., 1 cm x 1 cm).

    • Clean the substrates by sonicating in ethanol for 15 minutes, followed by a thorough rinse with deionized water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Immediately before use, treat the substrates with a UV-ozone cleaner for 15-20 minutes to remove any organic contaminants.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the cleaned gold substrates into the solution in a clean, sealed container.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

  • Rinsing and Drying:

    • Carefully remove the substrates from the solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

    • Store the prepared SAMs in a desiccator until further characterization or use.

Characterization of this compound SAMs

A multi-technique approach is essential for the comprehensive characterization of the formed SAMs.

Characterization TechniqueParameter MeasuredExpected Outcome
Contact Angle Goniometry Static water contact angleA significant decrease in contact angle compared to a bare gold surface, indicating a more hydrophilic surface due to the presence of amide and amine functionalities. Expected range: 40-60°.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesPresence of C 1s, N 1s, and O 1s peaks. High-resolution scans of the N 1s region should allow for the deconvolution of pyridine, amide, and amine nitrogen signals.
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational modes of functional groupsCharacteristic peaks for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending/C-N stretching (amide II) should be observable.
Atomic Force Microscopy (AFM) Surface morphology and roughnessA smooth and uniform surface topography is expected, indicative of a well-ordered monolayer. The surface roughness should be in the sub-nanometer range.

Below is a diagram outlining the characterization workflow for the prepared SAMs.

SAM_Characterization cluster_characterization Characterization Techniques cluster_data Data Analysis SAM_Sample SAM on Gold Substrate Contact_Angle Contact Angle Goniometry SAM_Sample->Contact_Angle Wettability XPS X-ray Photoelectron Spectroscopy (XPS) SAM_Sample->XPS Elemental & Chemical State FTIR Fourier-Transform Infrared Spectroscopy (FTIR) SAM_Sample->FTIR Functional Groups AFM Atomic Force Microscopy (AFM) SAM_Sample->AFM Morphology Data_Analysis Confirm Monolayer Formation, Assess Quality and Properties Contact_Angle->Data_Analysis XPS->Data_Analysis FTIR->Data_Analysis AFM->Data_Analysis

Caption: Workflow for the characterization of this compound SAMs.

Applications in Drug Development and Research

The unique chemical structure of this compound SAMs opens up a range of potential applications in the pharmaceutical and life sciences sectors.

  • Biosensor Development: The terminal hydrazide groups can be used for the covalent immobilization of antibodies, enzymes, or other proteins through their carbohydrate moieties after periodate oxidation.[1] The chelating pyridine core can be used to capture metal ions, which could be part of a metal-sensing platform.[9][10]

  • Drug Delivery: The pyridine moiety is a common scaffold in many approved drugs.[5][6] Surfaces modified with these SAMs could be investigated for their ability to interact with and release pyridine-containing drugs in a controlled manner.

  • Anti-fouling Surfaces: The hydrophilic nature of the SAMs may impart resistance to non-specific protein adsorption, a critical requirement for implantable medical devices and diagnostic tools.

  • Combinatorial Chemistry: The reactive hydrazide groups provide a versatile handle for the attachment of a wide array of small molecules, enabling the creation of high-throughput screening platforms for drug discovery.

Conclusion

The creation of self-assembled monolayers from this compound represents a promising new avenue for surface engineering. The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers to fabricate and validate these novel surfaces. The multifunctional nature of this molecule offers a rich chemical playground for applications ranging from fundamental surface science to the development of next-generation biomedical devices and drug delivery systems.

References

Pyridine-2,6-dicarbohydrazide: A Versatile Scaffold for Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyridine-2,6-dicarbohydrazide Core

In the landscape of supramolecular chemistry and materials science, the selection of molecular building blocks is paramount to the rational design of functional architectures. This compound, a derivative of the readily available pyridine-2,6-dicarboxylic acid, has emerged as a particularly compelling synthon.[1] Its strategic importance lies in a unique combination of structural features: a rigid, planar pyridine core that provides a defined angular geometry, and two flexible hydrazide arms capable of a rich variety of non-covalent interactions. This inherent structural duality allows for the programmed assembly of complex, higher-order structures, including coordination polymers, metal-organic frameworks (MOFs), and hydrogen-bonded networks.[2][3][4][5][6]

The pyridine nitrogen atom and the hydrazide moieties offer multiple coordination sites for metal ions, while the amide protons and carbonyl oxygens are prime candidates for robust hydrogen bonding.[2][7] This multiplicity of binding sites makes pyridine-2,6-dicarboxamide and its derivatives, including the dicarbohydrazide, exceptional chelating ligands for a wide array of metal cations and also enables the recognition of anions and neutral molecules.[2][8] Consequently, this scaffold has found applications in fields as diverse as catalysis, drug delivery, and the development of "smart" materials that respond to external stimuli.[2][9]

This guide provides a detailed exploration of this compound as a supramolecular building block, offering both foundational knowledge and practical protocols for its synthesis, assembly into functional structures, and subsequent characterization. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile molecule.

Part 1: Synthesis of the Core Building Block

The journey into the supramolecular chemistry of this compound begins with its synthesis. The most common and efficient route starts from the commercially available pyridine-2,6-dicarboxylic acid.

Protocol 1: Synthesis of this compound

This two-step protocol involves the initial conversion of the dicarboxylic acid to its corresponding acyl chloride, followed by a reaction with hydrazine hydrate.

Step 1: Synthesis of Pyridine-2,6-dicarbonyl dichloride

  • Rationale: The conversion of the carboxylic acid groups to the more reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the purification process. The use of a catalytic amount of dimethylformamide (DMF) accelerates the reaction through the formation of the Vilsmeier reagent.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-2,6-dicarboxylic acid (1 eq.) in an excess of thionyl chloride (e.g., 5-10 eq.).

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. The resulting crude pyridine-2,6-dicarbonyl dichloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic hydrazine hydrate to form the stable hydrazide linkage. The reaction is typically performed in an inert solvent to prevent unwanted side reactions.

  • Procedure: [10]

    • Dissolve the crude pyridine-2,6-dicarbonyl dichloride from Step 1 in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a solution of hydrazine hydrate (excess, e.g., 4-5 eq.) in the same solvent to the cooled acyl chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

    • The resulting precipitate is the desired this compound. Collect the solid by filtration, wash with the solvent used for the reaction, and then with a solvent in which the product is sparingly soluble (e.g., diethyl ether) to remove any remaining impurities.

    • Dry the product under vacuum. The purity can be assessed by NMR and mass spectrometry.[10][11]

Part 2: Principles and Protocols for Supramolecular Assembly

The true utility of this compound is realized in its ability to self-assemble into ordered supramolecular structures. This assembly is driven by a combination of coordination bonding and hydrogen bonding.

Metal-Coordinated Networks: The Power of the Pyridine-Hydrazide Chelating Unit

The pyridine nitrogen and the adjacent carbonyl oxygens and terminal amino groups of the hydrazide arms create a multidentate chelating environment, ideal for binding with a variety of metal ions. The choice of metal ion, counter-ion, and solvent can significantly influence the dimensionality and topology of the resulting coordination polymer or MOF.[3][4][5][12]

Protocol 2: Synthesis of a 1D Coordination Polymer with Copper(II)
  • Rationale: This protocol illustrates the formation of a simple one-dimensional chain. Copper(II) is chosen for its well-defined coordination preferences. The reaction is carried out using a solvothermal method, where the increased temperature and pressure facilitate the formation of crystalline material.

  • Procedure:

    • In a small glass vial, combine this compound (1 eq.) and a copper(II) salt such as Cu(NO₃)₂·3H₂O (1 eq.).

    • Add a solvent mixture, for example, N,N-dimethylformamide (DMF) and water.

    • Seal the vial and place it in a programmable oven.

    • Heat the mixture to a temperature in the range of 80-120 °C and hold for 24-72 hours.

    • Allow the oven to cool slowly to room temperature.

    • Crystals of the coordination polymer, if formed, can be isolated by decanting the solvent, washing with fresh solvent, and air-drying.

Visualization of Supramolecular Assembly

Supramolecular_Assembly cluster_0 Building Blocks cluster_1 Self-Assembly Processes cluster_2 Supramolecular Structures PDCH This compound Coordination Coordination Bonding PDCH->Coordination H_Bonding Hydrogen Bonding PDCH->H_Bonding Metal Metal Ion (e.g., Cu²⁺) Metal->Coordination CP Coordination Polymer Coordination->CP MOF Metal-Organic Framework Coordination->MOF Gel Supramolecular Gel H_Bonding->Gel

Caption: Logical flow from building blocks to supramolecular structures.

Hydrogen-Bonded Architectures: Crafting Gels and Fibers

In the absence of metal ions, the strong hydrogen-bonding capabilities of the hydrazide moieties can direct the self-assembly of this compound into higher-order structures like nanofibers and hydrogels.[9] This is particularly relevant for biomedical applications where metal-free systems are often preferred.

Protocol 3: Formation of a Supramolecular Hydrogel
  • Rationale: This protocol leverages the hydrogen bonding between the hydrazide groups to create a 3D network that entraps water molecules, forming a hydrogel. The gelation process can often be triggered by a change in solvent composition or pH.

  • Procedure:

    • Dissolve a small amount of this compound in a suitable organic solvent in which it is soluble (e.g., dimethyl sulfoxide, DMSO).

    • Slowly add water to this solution while gently agitating.

    • Observe for the formation of a gel, which is indicated by the solution no longer flowing when the container is inverted.

    • The critical gelation concentration and the solvent/water ratio will need to be optimized.

Part 3: Characterization of Supramolecular Structures

A thorough characterization is essential to confirm the formation of the desired supramolecular architecture and to understand its properties. A multi-technique approach is typically required.

Table 1: Key Characterization Techniques
TechniqueInformation Obtained
NMR Spectroscopy Confirms the structure of the ligand and can provide insights into ligand-metal binding and hydrogen bonding in solution.
FT-IR Spectroscopy Identifies characteristic functional groups (C=O, N-H) and their shifts upon coordination or hydrogen bonding.[11]
Mass Spectrometry Confirms the molecular weight of the building block and can be used to identify fragments of the supramolecular assembly.[11]
Single-Crystal X-ray Diffraction Provides the definitive 3D structure of crystalline materials, revealing bond lengths, bond angles, and the overall packing of the molecules.[1][7]
Powder X-ray Diffraction (PXRD) Used to check the phase purity of a crystalline bulk sample and can be compared to the simulated pattern from single-crystal data.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the material and can quantify the amount of solvent present in the structure.
Scanning/Transmission Electron Microscopy (SEM/TEM) Visualizes the morphology of the assembled structures, such as fibers, rods, or crystals.
Rheology Characterizes the mechanical properties of hydrogels, such as their stiffness and viscosity.

Experimental Workflow for Characterization

Characterization_Workflow cluster_cryst Crystalline Material cluster_noncryst Non-Crystalline/Amorphous Material cluster_general General Characterization Start Synthesized Supramolecular Material Crystalline Is the material crystalline? Start->Crystalline FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (if soluble) Start->NMR SCXRD Single-Crystal X-ray Diffraction Crystalline->SCXRD Yes SEM_TEM SEM / TEM Crystalline->SEM_TEM No PXRD Powder X-ray Diffraction SCXRD->PXRD Compare patterns TGA_C TGA SCXRD->TGA_C Rheology Rheology (for gels) SEM_TEM->Rheology TGA_A TGA Rheology->TGA_A

Caption: Decision workflow for characterizing supramolecular materials.

Part 4: Applications and Future Outlook

The unique structural and chemical properties of supramolecular assemblies derived from this compound have positioned them as promising candidates for a range of applications.

  • Drug Delivery: The ability to form hydrogels makes this scaffold attractive for the encapsulation and controlled release of therapeutic agents. The pyridine and hydrazide moieties can also be functionalized to introduce targeting capabilities.[2]

  • Catalysis: MOFs and coordination polymers can possess porous structures with accessible metal sites, making them suitable as heterogeneous catalysts. The pyridine ring itself can act as a basic site to catalyze certain organic transformations.[3]

  • Sensing: The interaction of the this compound framework with specific ions or molecules can lead to a detectable change in properties, such as fluorescence or color, forming the basis for chemical sensors.[2] Derivatives of the related pyridine-2,6-dicarboxamide have been shown to act as chromogenic anion receptors.[8]

  • Advanced Materials: The self-assembly into nanotubes and other ordered structures opens possibilities for the development of materials with unique mechanical and electronic properties.[13][14][15][16]

The field continues to evolve, with ongoing research focused on the design of increasingly complex and functional supramolecular systems. The introduction of stimuli-responsive groups, the formation of multicomponent assemblies, and the exploration of new metal-ligand combinations are all exciting avenues for future investigation. The foundational protocols and principles outlined in this guide provide a solid starting point for researchers to contribute to this dynamic area of science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridine-2,6-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridine-2,6-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound involves the hydrazinolysis of a dialkyl ester of 2,6-pyridinedicarboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl-2,6-pyridinedicarboxylate (1 equivalent) with absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 10-20 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 78-85 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath or refrigerate to induce crystallization.

  • Isolation and Purification: Collect the white crystalline product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting material and soluble impurities. Dry the product under vacuum.

ParameterRecommended Condition
Starting Material Diethyl-2,6-pyridinedicarboxylate
Reagent Hydrazine Hydrate (98-100%)
Solvent Absolute Ethanol
Reaction Temperature Reflux (78-85 °C)
Reaction Time 4-8 hours
Work-up Cooling and filtration

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

TroubleshootingWorkflow cluster_low_yield Low Yield Troubleshooting cluster_oily_product Crystallization Issues cluster_impure_product Purification Issues start Start Synthesis problem Problem Encountered? start->problem low_yield Low or No Yield problem->low_yield Yes success Successful Synthesis problem->success No oily_product Oily Product/Fails to Crystallize low_yield->oily_product Yield improves but product is oily impure_product Impure Product (by TLC/NMR) low_yield->impure_product Yield improves but product is impure check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents recrystallize Recrystallize from a different solvent (e.g., Methanol, Water) oily_product->recrystallize column_chromatography Column Chromatography (Silica gel or Reversed-phase) impure_product->column_chromatography increase_time_temp Increase Reaction Time/Temperature check_reagents->increase_time_temp increase_time_temp->problem triturate Triturate with a non-polar solvent (e.g., Diethyl ether, Hexane) recrystallize->triturate triturate->problem recrystallization_multiple Multiple Recrystallizations column_chromatography->recrystallization_multiple recrystallization_multiple->problem

Caption: Troubleshooting workflow for this compound synthesis.

Q1: I am getting a very low yield or no product at all. What could be the issue?

A1: Low or no yield is a common problem that can stem from several factors:

  • Cause: Incomplete reaction. The hydrazinolysis of esters can sometimes be sluggish.[1]

    • Solution: Ensure the reaction has gone to completion by monitoring it with TLC. If the starting ester is still present, consider increasing the reflux time or the amount of hydrazine hydrate. Microwave-assisted synthesis has been shown to reduce reaction times significantly for hydrazide formation.[1]

  • Cause: Poor quality of starting materials. The diethyl-2,6-pyridinedicarboxylate may be hydrolyzed, or the hydrazine hydrate may have decomposed.

    • Solution: Use freshly distilled or high-purity starting materials. Ensure the hydrazine hydrate is of high concentration (98-100%).

  • Cause: Suboptimal reaction conditions. While ethanol is a common solvent, for some esters, different solvents or temperatures might be necessary.

    • Solution: While ethanol is generally effective, ensuring a sufficient reflux temperature is crucial. If the reaction is still slow, a higher boiling point solvent like n-butanol could be considered, though this may complicate product isolation.

Q2: My product is an oil and will not crystallize. How can I induce crystallization?

A2: The failure of a product to crystallize is often due to the presence of impurities that act as a crystal lattice inhibitor.

  • Cause: Residual solvent or unreacted starting materials.

    • Solution: Ensure all the ethanol has been removed. You can try co-evaporation with a solvent like toluene. If the product is an oil, try triturating it with a non-polar solvent like diethyl ether or hexane. This can help to remove non-polar impurities and may induce crystallization.

  • Cause: Presence of mono-hydrazide or other side products.

    • Solution: If trituration fails, purification by column chromatography may be necessary. For polar compounds like carbohydrazides, silica gel chromatography with a polar eluent system (e.g., dichloromethane/methanol) or reversed-phase chromatography on C18 silica can be effective.[2] After purification, attempt crystallization again.

Q3: My final product is not pure. What are the likely impurities and how can I remove them?

A3: Impurities in the final product can affect downstream applications. Common impurities include the mono-hydrazide and unreacted starting ester.

  • Cause: Incomplete reaction leading to the presence of mono-substituted hydrazide or starting ester.

    • Solution: The most effective way to remove these impurities is through recrystallization.[3] Ethanol is a good first choice. If impurities persist, try dissolving the product in a minimum amount of hot water and then allowing it to cool slowly. The desired dihydrazide is often less soluble in water than the mono-hydrazide.

  • Cause: Formation of N,N'-bisacylhydrazines. This can occur if the reaction conditions are too harsh or if there are issues with the stoichiometry of the reactants.[4]

    • Solution: Careful control of the reaction temperature and the amount of hydrazine hydrate can minimize the formation of this byproduct. If it does form, it can often be separated by column chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[6] Use a polar solvent system, such as 10% methanol in dichloromethane, as the mobile phase. The starting ester will have a higher Rf value than the more polar mono-hydrazide and the even more polar dihydrazide product. The reaction is complete when the spot corresponding to the starting ester has disappeared.

Q2: How can I confirm the identity and purity of my final product?

A2: The structure and purity of this compound can be confirmed using several spectroscopic techniques:

  • ¹H NMR: In a solvent like DMSO-d₆, you should observe distinct peaks for the pyridine ring protons and the -NH and -NH₂ protons of the hydrazide groups.[7]

  • ¹³C NMR: This will show the signals for the carbonyl carbons and the carbons of the pyridine ring.[7]

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C=N/C=C stretching of the pyridine ring.[7]

  • Mass Spectrometry: This will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 196.09.[7]

Q3: Is it possible to synthesize this compound from 2,6-pyridinedicarboxylic acid directly?

A3: Yes, it is possible to synthesize the dihydrazide from the dicarboxylic acid, but it is a multi-step process. The carboxylic acid first needs to be activated, for example, by converting it to the corresponding acyl chloride or by using a coupling agent, before reacting with hydrazine.[8][9] The direct reaction of the ester with hydrazine is often more straightforward for laboratory-scale synthesis.

SynthesisPathway start 2,6-Pyridinedicarboxylic Acid esterification Esterification (e.g., EtOH, H+) start->esterification diester Diethyl-2,6- pyridinedicarboxylate esterification->diester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) diester->hydrazinolysis product Pyridine-2,6- dicarbohydrazide hydrazinolysis->product

Caption: General synthetic pathway to this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Pyridine-2,6-dicarbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Pyridine-2,6-dicarbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize these versatile scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. Pyridine-2,6-dicarboxamide and its related hydrazide structures are crucial building blocks in supramolecular chemistry, medicinal research, and materials science due to their potent chelating abilities and diverse biological activities.[1][2][3]

This guide is structured into two main parts: the synthesis of the core this compound precursor and the subsequent synthesis of its derivatives, typically through hydrazone formation. Each section contains a detailed troubleshooting guide and frequently asked questions (FAQs).

Part 1: Synthesis of the this compound Precursor

The journey to your target derivative begins with the robust synthesis of the central precursor, this compound. The most common and reliable method involves the hydrazinolysis of a suitable diester, typically Diethyl 2,6-pyridinedicarboxylate.

Experimental Workflow: Precursor Synthesis

Below is a typical workflow for synthesizing the dicarbohydrazide precursor.

G cluster_0 Starting Material Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Final Product start Diethyl 2,6-pyridinedicarboxylate reflux Mix reactants in Ethanol and reflux for ~5 hours start->reflux hydrazine Hydrazine Hydrate (98%) hydrazine->reflux concentrate Remove ~80% of solvent under reduced pressure reflux->concentrate precipitate Add water and cool to -10°C to induce precipitation concentrate->precipitate filter Collect white crystalline product by vacuum filtration precipitate->filter wash Wash with cold ethanol, then diethyl ether filter->wash end_product This compound wash->end_product

Caption: Workflow for this compound Synthesis.

Troubleshooting Guide: Precursor Synthesis
Issue Potential Cause Recommended Solution & Explanation
Low or No Yield Incomplete Reaction: Insufficient reflux time or temperature.Solution: Ensure the reaction is refluxed for at least 5 hours.[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting diester.[1] The higher temperature is necessary to drive the nucleophilic acyl substitution.
Degraded Hydrazine Hydrate: Hydrazine hydrate can degrade over time or with improper storage.Solution: Use a fresh bottle of high-purity (e.g., 98%) hydrazine hydrate. Ensure the container is sealed tightly to prevent atmospheric oxidation and moisture absorption.
Product Fails to Precipitate Insufficient Cooling/Concentration: The product may remain soluble if the solution is not concentrated enough or cooled sufficiently.Solution: After removing about 80% of the ethanol, add water and ensure the mixture is cooled significantly, for instance, to -10°C for several hours, to maximize precipitation.[4] Scratching the inside of the flask with a glass rod can also initiate crystallization.
Excess Solvent: Too much solvent (ethanol or water) can keep the product in solution.Solution: Be precise with solvent removal. If precipitation is weak after adding water, you may need to remove more of the initial ethanol.
Product is Impure (e.g., off-color) Contaminated Starting Material: The starting diethyl ester may contain impurities.Solution: Ensure the purity of your diethyl 2,6-pyridinedicarboxylate. If necessary, purify it by recrystallization or column chromatography before starting the reaction.
Side Reactions: Prolonged heating at very high temperatures could potentially lead to degradation.Solution: Adhere to the recommended reflux time. While the reaction is robust, excessive heating is unnecessary and can introduce impurities.
FAQs: Precursor Synthesis

Q1: Can I use Pyridine-2,6-dicarboxylic acid or its acid chloride instead of the diethyl ester? A1: Yes, both are viable starting materials.

  • Pyridine-2,6-dicarbonyl dichloride: This is a highly reactive starting material that will react readily with hydrazine.[5] The reaction is often faster and can be done at lower temperatures. However, the acid chloride is moisture-sensitive and requires careful handling in an inert atmosphere.[5]

  • Pyridine-2,6-dicarboxylic acid: Direct reaction with hydrazine is possible but typically requires harsher conditions or activation steps. A more common route is to first convert the diacid to the diacid chloride using a reagent like thionyl chloride or oxalyl chloride, and then react it with hydrazine without further purification.[5][6]

Q2: What is the purpose of washing the final product with cold ethanol and diethyl ether? A2: The washing steps are critical for purification. Washing with cold ethanol removes any unreacted hydrazine hydrate and other alcohol-soluble impurities. The subsequent wash with diethyl ether helps to remove the ethanol and dries the product, resulting in a fine, white, crystalline solid.[1]

Part 2: Synthesis of this compound Derivatives (Hydrazones)

The most common derivatives are bis-hydrazones, formed by the condensation reaction of the dicarbohydrazide with two equivalents of an aldehyde or ketone. This reaction forms a C=N-N linkage and is, in essence, the formation of a Schiff base.[4] The reaction is highly versatile but sensitive to several parameters.

Reaction Mechanism: Acid-Catalyzed Hydrazone Formation

The formation of a hydrazone is a nucleophilic addition-elimination reaction. It is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon.

G Hydrazide R-NH-NH₂ (Nucleophile) Tetrahedral_Int Tetrahedral Intermediate Hydrazide->Tetrahedral_Int Carbonyl R'-C(=O)-R'' (Electrophile) Activated_Carbonyl R'-C(=OH⁺)-R'' (Protonated Carbonyl) Carbonyl->Activated_Carbonyl Protonation H_plus H⁺ (Catalyst) Activated_Carbonyl->Tetrahedral_Int Nucleophilic Attack Dehydrated_Int Protonated Hydrazone Tetrahedral_Int->Dehydrated_Int Dehydration (-H₂O) Hydrazone R-NH-N=C(R')R'' (Final Product) Dehydrated_Int->Hydrazone Deprotonation (-H⁺) Water H₂O

Caption: Mechanism of Acid-Catalyzed Hydrazone Formation.

Troubleshooting Guide: Hydrazone Derivative Synthesis

This decision tree can help diagnose issues with low yield during hydrazone synthesis.

G start Low Yield of Hydrazone Product check_pH Is the reaction pH controlled? (Optimal: mildly acidic, pH 4-5) start->check_pH check_catalyst Is an acid catalyst present? (e.g., acetic acid) check_pH->check_catalyst Yes sol_pH Adjust pH. Too low protonates the hydrazide; neutral is too slow. check_pH->sol_pH No check_stoich Is the molar ratio correct? (e.g., 1:2 Dihydrazide:Aldehyde) check_catalyst->check_stoich Yes sol_catalyst Add a catalytic amount of a weak acid like glacial acetic acid. check_catalyst->sol_catalyst No check_temp Was the reaction temperature appropriate? (Room temp vs. Reflux) check_stoich->check_temp Yes sol_stoich Verify stoichiometry. An incorrect ratio can lead to mono-substituted products or side reactions. check_stoich->sol_stoich No check_purity Are reactants pure? check_temp->check_purity Yes sol_temp Optimize temperature. Some reactions require reflux while others proceed at RT. Monitor via TLC. check_temp->sol_temp No sol_purity Purify starting materials. Impure aldehydes can inhibit the reaction. check_purity->sol_purity No

Caption: Troubleshooting Decision Tree for Low Hydrazone Yield.

FAQs: Hydrazone Derivative Synthesis

Q1: Why is pH control so critical for hydrazone formation? A1: The reaction is highly pH-dependent. An acid catalyst is required to protonate the carbonyl oxygen of the aldehyde/ketone, making it a better electrophile for the nucleophilic attack by the hydrazide.[7] However, if the pH is too low (strongly acidic), the hydrazide's lone pair of electrons will be protonated, rendering it non-nucleophilic and stopping the reaction.[7][8] Therefore, a mildly acidic environment (pH 4-5) is the optimal balance.[7]

Q2: What kind of catalyst should I use and how much? A2: A catalytic amount of a weak acid is ideal. Glacial acetic acid is a very common and effective choice.[9][10] Strong acids should generally be avoided. The term "catalytic" implies a small amount, often just a few drops, is sufficient to facilitate the reaction without significantly lowering the bulk pH to inhibitory levels.

Q3: My product is an oil and won't crystallize. How can I purify it? A3: This is a common issue, as not all hydrazones are crystalline solids at room temperature.[11] First, try to induce crystallization by triturating the oil with a cold, non-polar solvent like n-hexane or pentane.[11] If this fails, column chromatography is your best option. However, be aware that some hydrazones can be unstable on silica gel.[11] If you observe decomposition (streaking on the TLC plate), consider using neutral alumina as the stationary phase or deactivating the silica gel by using an eluent containing a small amount (~1%) of triethylamine.[11]

Q4: Can I use microwave irradiation to speed up the reaction? A4: Yes, microwave-assisted synthesis can significantly accelerate hydrazone formation. Reactions that might take hours under conventional heating can often be completed in minutes.[12] This method is particularly useful for high-throughput synthesis or when working with less reactive starting materials.

Q5: How do I confirm the formation of my desired bis-hydrazone product? A5: Spectroscopic methods are essential.

  • ¹H NMR: Look for the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton (CH=N) signal (~8-9 ppm). The signals for the pyridine ring protons will also be present.[1][13]

  • ¹³C NMR: A new signal for the imine carbon (C=N) will appear around 140-160 ppm.[13]

  • IR Spectroscopy: You should see the disappearance of the carbonyl C=O stretch from the aldehyde and the appearance of a C=N stretch in the 1600-1650 cm⁻¹ region. The N-H stretch of the hydrazone will also be visible.[13]

  • Mass Spectrometry: This will confirm the molecular weight of your final product.[1][13]

Part 3: General Protocols & Characterization Data

Protocol 1: Synthesis of this compound[4]
  • In a round-bottom flask, dissolve Diethyl 2,6-pyridinedicarboxylate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (98%, ~2.5 equivalents) to the solution.

  • Fit the flask with a condenser and heat the mixture to reflux for 5 hours.

  • After reflux, allow the mixture to cool slightly and remove approximately 80% of the ethanol using a rotary evaporator.

  • To the concentrated mixture, add distilled water, which should cause the product to begin precipitating.

  • Cool the flask in an ice bath or refrigerator (-10°C) for at least 8 hours to ensure complete precipitation.

  • Collect the resulting white crystalline solid by vacuum filtration.

  • Wash the solid sequentially with cold ethanol and then diethyl ether.

  • Dry the product under vacuum to yield pure this compound.

Protocol 2: General Synthesis of Bis-Hydrazone Derivatives[14][15]
  • Suspend this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add the desired aldehyde or ketone (2.2 equivalents) to the suspension.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature or reflux, monitoring its progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, the product often precipitates directly from the reaction mixture. If not, cool the mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with the cold reaction solvent (e.g., ethanol) to remove any unreacted aldehyde and catalyst.

  • Dry the purified bis-hydrazone derivative under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Table: Spectroscopic Data for this compound[1]
Technique Solvent Key Signals (Approximate)
¹H NMR DMSO-d₆δ ~10.0 (s, 2H, -NH-), δ 8.2 (m, 3H, pyridine-H), δ 4.6 (s, 4H, -NH₂)
¹³C NMR DMSO-d₆δ ~163 (C=O), δ ~149 (pyridine C-N), δ ~140 (pyridine C-H), δ ~125 (pyridine C-C=O)
Mass Spec ESIExpected for C₇H₉N₅O₂: 195.08 g/mol

Note: Chemical shifts are approximate and can vary based on concentration and specific instrument parameters.

References

Technical Support Center: Purification of Crude Pyridine-2,6-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude Pyridine-2,6-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale behind the purification protocols, ensuring the integrity and reliability of your experimental outcomes.

Understanding the Compound and Potential Impurities

This compound is a versatile building block in medicinal chemistry and materials science, often synthesized by the reaction of diethyl 2,6-pyridinedicarboxylate with hydrazine hydrate. The purity of this compound is paramount for its successful application in subsequent reactions and biological assays.

Common Impurities Encountered:

  • Unreacted Starting Materials: Residual diethyl 2,6-pyridinedicarboxylate and hydrazine hydrate.

  • Partially Reacted Intermediates: Mono-substituted hydrazide ester (ethyl 6-(hydrazinecarbonyl)picolinate).

  • Byproducts: Products from side reactions, such as the formation of symmetrical di-substituted hydrazides.[1]

  • Solvent Residues: Ethanol, water, or other solvents used in the synthesis.

  • Degradation Products: Potential decomposition products if the reaction or work-up is performed at excessively high temperatures.

A visual representation of the synthesis and potential impurities is provided below:

Synthesis and Impurities cluster_reactants Reactants cluster_products Reaction Mixture diethyl_ester Diethyl 2,6-pyridinedicarboxylate product This compound (Desired Product) diethyl_ester->product + Hydrazine Hydrate (2 eq.) mono_hydrazide Mono-substituted Intermediate diethyl_ester->mono_hydrazide + Hydrazine Hydrate (1 eq.) hydrazine Hydrazine Hydrate hydrazine->product mono_hydrazide->product + Hydrazine Hydrate

Caption: Synthesis of this compound and key impurities.

Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.

Recrystallization Issues

Question 1: My crude product is a sticky solid/oil. What is the best solvent for recrystallization?

Answer: The choice of solvent is critical for successful recrystallization. This compound is typically synthesized in ethanol, which often makes it a good starting point for recrystallization.[2]

  • Expertise & Experience: The principle of recrystallization relies on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold. Since the compound is formed in ethanol, it is likely to be soluble in hot ethanol. A mixed solvent system can also be very effective.

  • Recommended Protocol (Ethanol/Water):

    • Dissolve the crude product in a minimal amount of boiling ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid.

    • Reheat the mixture until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Question 2: The product "oils out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high, leading to a significant melting point depression.

  • Causality: The compound is coming out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Reheat the mixture to dissolve the oil and add more of the primary solvent (e.g., ethanol) to lower the saturation point. Then, proceed with slow cooling.

    • Change Solvent System: Switch to a solvent with a lower boiling point. For instance, if you are using water, a switch to an ethanol/water or methanol/water system might be beneficial.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of pure this compound.

    • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like a simple wash or a quick column filtration before attempting recrystallization.

Question 3: After recrystallization, the yield is very low. How can I improve it?

Answer: Low yield can result from several factors, including using too much solvent, premature crystallization, or the product being more soluble in the cold solvent than anticipated.

  • Trustworthiness: A systematic approach to optimizing your recrystallization will lead to more consistent and higher yields.

  • Optimization Strategies:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This promotes the formation of larger, purer crystals and prevents rapid precipitation of impurities.

    • Solvent System Adjustment: If using a mixed solvent system, carefully optimize the ratio of the "good" solvent to the "poor" solvent to ensure maximum recovery.

    • Concentrate the Mother Liquor: After filtering the first crop of crystals, you can concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that the second crop may be less pure.

Chromatography Issues

Question 4: Recrystallization is not sufficient to remove a persistent colored impurity. Can I use column chromatography?

Answer: Yes, column chromatography is an excellent technique for separating compounds with different polarities. For pyridine-containing compounds, silica gel is a common stationary phase.

  • Authoritative Grounding: The separation on silica gel is based on the differential adsorption of the compounds. More polar compounds will have a stronger interaction with the polar silica gel and will elute later than less polar compounds.

  • Recommended Protocol (Silica Gel Column Chromatography):

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

    • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration). For similar compounds, a mixture of chloroform/petroleum ether/acetone has also been reported.[3]

    • Sample Preparation: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent (like DMF or DMSO, then dilute with the eluent) and adsorb it onto a small amount of silica gel.

    • Column Packing and Elution: Pack the column with silica gel in the initial eluent. Carefully load the sample onto the top of the column and begin elution.

    • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Column_Chromatography_Workflow start Crude Product dissolve Dissolve in minimal solvent start->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load Load sample onto column adsorb->load pack Pack silica gel column pack->load elute Elute with solvent gradient (e.g., Chloroform/Methanol) load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: While the melting point of the precursor, Pyridine-2,6-dicarboxylic acid, is around 248-250 °C (with decomposition), the melting point for the dicarbohydrazide derivative is not as consistently reported.[4] However, based on similar structures, a high melting point, likely above 200 °C, is expected. A sharp melting point range is a good indicator of purity.

Q2: What are the key characteristic peaks I should look for in the IR and NMR spectra to confirm the purity of my product?

A2: Spectroscopic analysis is crucial for confirming the identity and purity of your compound.

  • FT-IR Spectroscopy:

    • Look for the disappearance of the ester C=O stretch from the starting material (around 1720-1740 cm⁻¹).

    • Appearance of amide C=O stretching bands (typically around 1630-1680 cm⁻¹).

    • Presence of N-H stretching vibrations from the hydrazide groups (usually in the range of 3200-3400 cm⁻¹).

  • ¹H NMR Spectroscopy:

    • The signals from the ethyl groups of the starting material (a quartet around 4.4 ppm and a triplet around 1.4 ppm) should be absent.

    • You should observe signals for the pyridine ring protons and the N-H protons of the hydrazide groups. The chemical shifts of the N-H protons can be broad and may vary with solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • The disappearance of the ester carbonyl carbon signal (around 165 ppm) and the ethoxy carbons (around 61 and 14 ppm) from the starting material.

    • The appearance of the amide carbonyl carbon signal (typically in the range of 160-170 ppm).

Q3: My purified product is still slightly colored. Is this acceptable?

A3: The presence of color often indicates trace impurities. For many applications, a slightly off-white or pale yellow solid may be acceptable. However, for applications requiring high purity, such as in drug development or for certain catalytic studies, a colorless product is desirable. If color persists after recrystallization, column chromatography is the recommended next step.

Q4: How should I store purified this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) if it is intended for long-term storage or if it is highly pure.

Purity Assessment Data

Analytical Technique This compound (Expected) Pyridine-2-carboxylic acid hydrazide (Analog) Pyridine-2,6-dicarboxylic acid (Precursor)
Melting Point >200 °C (Decomposition likely)~100-103 °C248-250 °C (Decomposition)[4]
FT-IR (cm⁻¹) C=O (amide): ~1650, N-H: ~3300C=O (amide): ~1660, N-H: ~3300C=O (acid): ~1700, O-H (acid): ~2500-3300 (broad)
¹H NMR (ppm) Pyridine-H, N-H (amide), NH₂Pyridine-H, N-H (amide), NH₂Pyridine-H, COOH (very broad)
¹³C NMR (ppm) Pyridine-C, C=O (amide)Pyridine-C, C=O (amide)Pyridine-C, C=O (acid)

References

Technical Support Center: Pyridine-2,6-dicarbohydrazide Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine-2,6-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile molecule in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

This compound is a valuable building block in coordination chemistry, supramolecular assembly, and pharmaceutical sciences. However, its utility can be hampered by stability issues in solution, leading to inconsistent results and experimental setbacks. This guide provides a comprehensive resource to understand and mitigate these challenges.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Unexpected Precipitation or Cloudiness in Aqueous Solutions

You've prepared an aqueous solution of this compound, but it has turned cloudy or a precipitate has formed, especially over time.

  • Underlying Cause: The solubility of this compound in purely aqueous media can be limited. The primary cause of precipitation is often related to pH. The carbohydrazide moieties can be protonated or deprotonated depending on the pH, affecting the molecule's overall charge and its interaction with the solvent. At its isoelectric point, the molecule will have its lowest solubility.

  • Troubleshooting Protocol:

    • pH Adjustment: The coordination of the carbohydrazide ligand is pH-dependent.[1] Carefully adjust the pH of your solution. For many applications involving metal complexation, a slightly basic pH, achieved by adding a weak base like triethylamine, can improve solubility and complex formation.[1] Conversely, in some instances, a slightly acidic environment might be necessary. It is crucial to empirically determine the optimal pH range for your specific application.

    • Co-Solvent Addition: If pH adjustment is insufficient or not suitable for your experimental conditions, the use of co-solvents is recommended. Common polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can significantly enhance solubility.[2]

    • Dilution: Working with more dilute solutions can prevent precipitation by keeping the concentration of the ligand below its saturation point.[1]

Issue 2: Poor Yield or Incomplete Reaction in Metal Complexation Studies

You are attempting to synthesize a metal complex with this compound, but the yield is consistently low, or the reaction does not go to completion.

  • Underlying Cause: The formation of metal complexes is a nuanced process influenced by stoichiometry, pH, reaction time, and temperature.[1] The stability of the resulting complex in the chosen solvent system is also a critical factor.

  • Troubleshooting Protocol:

    • Optimize Stoichiometry: Systematically vary the metal-to-ligand ratio (e.g., 1:1, 1:2, 2:1) to identify the optimal stoichiometry for your specific metal ion and desired complex.[1]

    • pH Control: As mentioned previously, pH is critical. The deprotonation of the carbohydrazide groups is often a prerequisite for effective metal chelation. The addition of a non-coordinating base can facilitate this process.

    • Increase Reaction Time and/or Temperature: Some complexation reactions are kinetically slow and may require extended reaction times or heating to reach completion.[1] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Solvent Selection: The solvent can influence the stability and solubility of both the ligand and the resulting metal complex. If the complex is too soluble, it may be difficult to isolate. In such cases, consider using a solvent system where the complex is less soluble to promote precipitation.[1]

Issue 3: Inconsistent Results and Suspected Degradation of Stock Solutions

You observe variability in your experimental outcomes when using a previously prepared stock solution of this compound.

  • Underlying Cause: this compound can be susceptible to hydrolysis, particularly over extended periods in aqueous solutions or in the presence of acidic or basic contaminants. Hydrolysis would lead to the formation of Pyridine-2,6-dicarboxylic acid and hydrazine, altering the chemical identity of your reagent. While direct studies on the photodegradation of this compound are limited, related pyridine derivatives are known to undergo photodegradation.[3][4]

  • Troubleshooting Workflow:

    Start Inconsistent Experimental Results Check_Storage Verify Stock Solution Storage Conditions Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Analyze_Old Analyze Old Stock Solution (e.g., LC-MS, NMR) Check_Storage->Analyze_Old Compare_Results Compare Results with Fresh vs. Old Stock Prepare_Fresh->Compare_Results Analyze_Old->Compare_Results Degradation_Confirmed Degradation Confirmed Compare_Results->Degradation_Confirmed Discrepancy Observed No_Degradation No Degradation (Investigate Other Variables) Compare_Results->No_Degradation No Discrepancy Implement_Protocols Implement Strict Storage and Handling Protocols Degradation_Confirmed->Implement_Protocols

    Caption: Troubleshooting workflow for suspected stock solution degradation.

  • Preventative Measures:

    • Storage: Stock solutions, especially in protic solvents, should be stored at low temperatures (-20°C or -80°C) and protected from light.[2] Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.[2]

    • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.

    • Fresh Preparation: Whenever possible, prepare solutions fresh before use, especially for critical experiments.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For high concentration stock solutions, polar aprotic solvents such as DMSO and DMF are recommended.[2] For working solutions, the choice of solvent will be dictated by the specific experimental requirements. If using co-solvents, it is advisable to prepare a clear stock solution in a solvent like DMSO first, and then add the aqueous buffer or other co-solvents.[2]

Q2: How does pH affect the stability of this compound in solution?

The pH of the solution can significantly impact the stability of this compound. The carbohydrazide functional groups are susceptible to acid- and base-catalyzed hydrolysis. Extreme pH values should generally be avoided during storage. For experimental work, the optimal pH should be determined empirically, balancing the requirements for solubility, stability, and reactivity. The stability of related pyridine-carboxylate complexes is known to be influenced by pH.[5]

Q3: What are the likely degradation products of this compound in an aqueous solution?

The primary degradation pathway in aqueous solution is expected to be hydrolysis of the carbohydrazide linkages to yield Pyridine-2,6-dicarboxylic acid and hydrazine. Under oxidative conditions or upon exposure to UV light, other degradation products could potentially form, arising from reactions involving the pyridine ring.[6]

Q4: Are there any specific analytical methods to monitor the stability of this compound solutions?

Yes, several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is a powerful tool for separating and quantifying the parent compound and its potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor for the appearance of signals corresponding to degradation products over time.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any degradation products present in the solution.

Q5: What precautions should be taken when handling solid this compound and preparing solutions?

  • Hygroscopicity: Although not explicitly stated for the dicarbohydrazide, related compounds can be moisture-sensitive. Store the solid material in a desiccator.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Avoid Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[7]

Summary of Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureDurationNotes
DMSO, DMF-20°C or -80°CUp to 1-2 years[2]Protect from moisture. Aliquot to avoid freeze-thaw cycles.
Aqueous Buffers-20°CShort-term (days to weeks)pH-dependent stability. Prepare fresh when possible.
Protic Solvents (e.g., Ethanol)-20°CShort to medium-termPotential for solvolysis over time.

References

Technical Support Center: Troubleshooting Low Yield in Pyridine-2,6-dicarbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

Welcome to the technical support guide for the synthesis of Pyridine-2,6-dicarbohydrazide. This document is designed for researchers, chemists, and drug development professionals who use this critical building block in their work. Here, we address common challenges that can lead to low reaction yields and provide expert-backed solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the synthesis of this compound from its corresponding dialkyl ester.

Q1: What is the most common and effective method for synthesizing this compound?

The most widely employed and reliable method is the direct hydrazinolysis of a dialkyl 2,6-pyridinedicarboxylate (typically the dimethyl or diethyl ester) with hydrazine hydrate in an alcohol solvent, such as ethanol, under reflux conditions.[1][2] This method is favored for its operational simplicity and generally high yields when optimized.

Q2: I've completed the reaction, but my product isn't precipitating from the solution upon cooling. What should I do?

This is a common issue related to product solubility. This compound has moderate solubility in hot ethanol. To induce precipitation, first, remove about 70-80% of the ethanol solvent under reduced pressure.[1] Then, cool the concentrated mixture. For maximum recovery, adding a co-solvent in which the product is insoluble, such as cold deionized water, and chilling the mixture to a lower temperature (e.g., 0 to -10°C) for several hours can significantly improve precipitation.[1]

Q3: How can I effectively monitor the reaction to know when it's complete?

Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. Spot the reaction mixture on a silica gel plate alongside a spot of your starting dialkyl ester. Develop the plate in a suitable solvent system (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the spot corresponding to the starting ester has completely disappeared, and a new, more polar spot (lower Rf value) corresponding to the product is dominant.

Q4: My final product is an off-white or yellowish powder, not the reported white crystalline solid. Is this a problem?

While the pure compound is typically a white crystalline solid, a slight off-white or pale yellow hue can indicate the presence of minor impurities.[1] These often do not interfere with subsequent reactions. However, if high purity is required, the product can be purified by recrystallization from an ethanol/water mixture.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving specific issues that lead to diminished yields.

Problem Area 1: Low or No Product Formation

Symptom: After the recommended reaction time, TLC analysis shows mostly starting material, and little to no product has been formed.

Possible Cause Scientific Explanation & Causality Recommended Solution
1a. Insufficient Reaction Time or Temperature The conversion of the diester to the dicarbohydrazide is a kinetically controlled process. If the reaction mixture does not reach and maintain the appropriate reflux temperature, or if the reaction time is too short, the activation energy barrier for the nucleophilic substitution will not be sufficiently overcome, leading to an incomplete reaction.Ensure the reaction is heated to a vigorous, steady reflux. Extend the reflux period by 2-4 hours and continue to monitor the reaction's progress every hour using TLC.
1b. Degraded or Low-Quality Hydrazine Hydrate Hydrazine is a powerful reducing agent and can be susceptible to oxidation or degradation over time if not stored properly. The nucleophilicity of degraded hydrazine is significantly lower, rendering it ineffective in attacking the electrophilic carbonyl carbon of the ester.Use a fresh, unopened bottle of high-purity (e.g., 98% or higher) hydrazine hydrate.[1] Ensure it has been stored under an inert atmosphere and away from light and heat.
1c. Poor Quality Starting Diester If the starting diethyl or dimethyl 2,6-pyridinedicarboxylate is impure (e.g., contaminated with the monoester or the diacid), the stoichiometry of the reaction will be incorrect, and side reactions may occur, leading to a complex mixture and low yield of the desired product.Verify the purity of the starting ester via ¹H NMR, melting point, or another suitable analytical technique. The melting point for Dimethyl 2,6-pyridinedicarboxylate should be sharp, around 121-125 °C.[3] If impure, purify it by recrystallization or column chromatography before use.
Problem Area 2: Product Contaminated with Starting Material or Intermediates

Symptom: A solid product is obtained, but analysis (NMR or LC-MS) reveals a significant amount of the starting diester or the mono-hydrazide intermediate.

Possible Cause Scientific Explanation & Causality Recommended Solution
2a. Insufficient Hydrazine Hydrate The reaction proceeds in two steps: conversion of the first ester to a hydrazide, followed by the second. This is a stoichiometric reaction requiring at least two equivalents of hydrazine. Insufficient hydrazine will result in the incomplete conversion of the mono-hydrazide intermediate to the final di-hydrazide product.The reaction is typically run with a large excess of hydrazine hydrate to drive the equilibrium toward the product.[2] Increase the molar equivalents of hydrazine hydrate relative to the diester (e.g., from 5 equivalents to 10-15 equivalents).
2b. Incomplete Reaction As detailed in 1a , insufficient reaction time or temperature can halt the reaction before all the starting material and the mono-substituted intermediate have been converted to the final product.Re-subject the isolated, impure material to the reaction conditions with fresh hydrazine hydrate and solvent, or simply increase the reflux time of the initial reaction until TLC confirms full conversion.
Problem Area 3: Significant Product Loss During Workup and Isolation

Symptom: The reaction appears complete by TLC, but the final isolated mass of the dry product is much lower than expected.

Possible Cause Scientific Explanation & Causality Recommended Solution
3a. Product Solubility This compound has non-negligible solubility in ethanol, even at room temperature. Failure to concentrate the reaction mixture before cooling and precipitation will leave a substantial amount of product dissolved in the mother liquor.Before cooling, remove at least 70-80% of the ethanol solvent via rotary evaporation.[1] This concentration step is critical for maximizing the recovery of the precipitated solid.
3b. Inefficient Precipitation Crystallization and precipitation are thermodynamic and kinetic processes. If the solution is not cooled sufficiently or for a long enough duration, the system may not reach equilibrium, resulting in a lower isolated yield.After concentrating the solvent, add cold water (an anti-solvent) to the mixture to decrease the product's solubility further.[1] Subsequently, store the mixture at a reduced temperature (e.g., -10°C) for an extended period (8 hours or overnight) to ensure maximum precipitation.[1]

Visual Troubleshooting Workflow

The following diagram provides a logical decision tree for troubleshooting low-yield issues in the synthesis.

TroubleshootingWorkflow start Low Yield Observed check_tlc Analyze reaction mixture by TLC start->check_tlc sm_present Is starting material (SM) present? check_tlc->sm_present incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn Yes no_sm No SM present in crude mixture sm_present->no_sm No cause_time Possible Cause: Insufficient time/temp? incomplete_rxn->cause_time cause_hydrazine Possible Cause: Insufficient/degraded hydrazine? incomplete_rxn->cause_hydrazine solution_time Action: Increase reflux time by 2-4h and re-check by TLC. cause_time->solution_time solution_hydrazine Action: Use fresh hydrazine hydrate in greater excess. cause_hydrazine->solution_hydrazine workup_issue Diagnosis: Product loss during workup no_sm->workup_issue cause_solubility Possible Cause: Product remains in solvent? workup_issue->cause_solubility solution_solubility Action: 1. Concentrate reaction mixture (remove ~80% solvent). 2. Add cold water (anti-solvent). 3. Cool for extended period (-10°C, 8h). cause_solubility->solution_solubility

References

Technical Support Center: Synthesis of Pyridine-2,6-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridine-2,6-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction principles?

The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of a corresponding pyridine-2,6-dicarboxylic acid ester, typically the dimethyl or diethyl ester.[1] This reaction involves the nucleophilic acyl substitution of the ester's alkoxy groups (-OR) with hydrazine (H₂NNH₂), resulting in the formation of the desired dihydrazide.

The underlying mechanism is a nucleophilic addition-elimination reaction.[2] The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an alcohol molecule (the leaving group) and forming the more stable hydrazide functional group.

Q2: I'm experiencing very low yields in my synthesis. What are the likely causes?

Low yields are a common frustration in this synthesis. Several factors can contribute to this issue:

  • Incomplete reaction: The aminolysis of esters can be a slow process.[2] Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

  • Suboptimal stoichiometry: An inadequate excess of hydrazine hydrate may not be sufficient to drive the reaction to completion, especially if the ester is sterically hindered.

  • Side reactions: Several side reactions can consume the starting materials or the desired product, thereby reducing the overall yield.

  • Product loss during workup: this compound has some solubility in common organic solvents and water, leading to potential losses during filtration and washing steps.

Q3: What are the most common impurities I should expect, and how can I identify them?

The primary impurities to be aware of are:

  • Unreacted starting material: Dimethyl or diethyl pyridine-2,6-dicarboxylate is a common contaminant if the reaction does not go to completion.

  • Mono-substituted intermediate: The reaction can sometimes stall after the substitution of only one ester group, leading to the formation of methyl 6-(hydrazinecarbonyl)picolinate or the corresponding ethyl ester.

  • Hydrolysis product: If there is water present in the reaction mixture, the ester can be hydrolyzed back to pyridine-2,6-dicarboxylic acid.

These impurities can be readily identified using Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material. Further characterization can be achieved through techniques like ¹H NMR and Mass Spectrometry.

Q4: My final product is a sticky oil instead of the expected white solid. What went wrong?

Obtaining an oily product instead of a crystalline solid is often indicative of impurities. The presence of unreacted starting materials, the mono-substituted intermediate, or residual solvent can prevent the crystallization of the desired dihydrazide. In some cases, the presence of excess hydrazine hydrate can also contribute to this issue. A thorough purification step, such as recrystallization, is necessary to obtain the pure, solid product.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.- Increase reaction time and/or temperature. Monitor the reaction progress by TLC. - Use a larger excess of hydrazine hydrate (e.g., 10-20 equivalents).[3]
2. Product loss during workup.- Minimize the volume of solvent used for washing the product. - Cool the reaction mixture thoroughly before filtration to maximize precipitation.
Multiple Spots on TLC 1. Presence of starting material and mono-substituted intermediate.- Ensure the reaction has gone to completion by extending the reaction time. - Consider using a higher reaction temperature.
2. Formation of byproducts.- Ensure anhydrous conditions to prevent hydrolysis of the ester. - Use purified reagents.
Product is an Oil, Not a Solid 1. Presence of impurities.- Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.[3]
2. Residual solvent or excess hydrazine.- Ensure the product is thoroughly dried under vacuum. - Wash the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble.
Difficulty in Isolating the Product 1. Product is soluble in the reaction solvent.- After the reaction, cool the mixture in an ice bath or refrigerator to induce precipitation.[3] - If precipitation does not occur, carefully remove the solvent under reduced pressure and attempt to recrystallize the residue.

Visualizing the Troubleshooting Logic

Troubleshooting_Pyridine_2_6_dicarbohydrazide Start Problem Observed LowYield Low Yield Start->LowYield MultipleSpots Multiple Spots on TLC Start->MultipleSpots OilyProduct Oily Product Start->OilyProduct IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Is reaction complete? WorkupLoss Product Loss During Workup? LowYield->WorkupLoss Efficient workup? MultipleSpots->IncompleteReaction Unreacted starting material? Byproducts Byproduct Formation? MultipleSpots->Byproducts Unexpected spots? Impurities Impurities Present? OilyProduct->Impurities Is product pure? IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp ExcessHydrazine Use Excess Hydrazine IncompleteReaction->ExcessHydrazine MinimizeWash Minimize Washing Solvent WorkupLoss->MinimizeWash CoolBeforeFilter Cool Before Filtering WorkupLoss->CoolBeforeFilter ExtendReaction Extend Reaction Time Byproducts->ExtendReaction Anhydrous Ensure Anhydrous Conditions Byproducts->Anhydrous Recrystallize Recrystallize Product Impurities->Recrystallize DryThoroughly Dry Thoroughly Under Vacuum Impurities->DryThoroughly

Caption: Troubleshooting flowchart for the synthesis of this compound.

Detailed Protocols

Synthesis of this compound from Dimethyl 2,6-pyridinedicarboxylate

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Dimethyl 2,6-pyridinedicarboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol or Methanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 2,6-pyridinedicarboxylate in a minimal amount of ethanol or methanol.

  • Add a significant excess of hydrazine hydrate (typically 10-20 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol or methanol to remove any unreacted hydrazine hydrate and other soluble impurities.

  • Dry the product under vacuum to obtain pure this compound.

Visual Representation of the Synthetic Pathway

Synthesis_Pathway Start Dimethyl 2,6-pyridinedicarboxylate Product This compound Start->Product Reflux in Ethanol Hydrazine Hydrazine Hydrate (excess) Hydrazine->Product Methanol Methanol

Caption: Reaction scheme for the synthesis of this compound.

References

Technical Support Hub: Crystallization of Pyridine-2,6-dicarbohydrazide Complexes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

Welcome to the technical support center for Pyridine-2,6-dicarbohydrazide (PDH) complexes. As a Senior Application Scientist, I've seen firsthand the unique challenges researchers face when attempting to obtain high-quality single crystals of these compounds. The flexible nature of the hydrazide linker, coupled with variable coordination modes of the pyridine ring, often leads to frustrating outcomes like amorphous powders or microcrystalline materials unsuitable for advanced characterization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. My goal is not just to provide protocols, but to explain the underlying chemical principles. Understanding why a particular technique works is the key to adapting and overcoming experimental hurdles. This resource is designed for professionals in research and drug development who require pristine crystalline materials for structural analysis and property characterization.

Troubleshooting Guide & FAQs

Q1: My synthesis yielded an amorphous powder instead of crystals. What went wrong and how can I fix it?

Answer: An amorphous solid is the result of rapid precipitation, where the molecules crash out of solution too quickly to organize into an ordered, crystalline lattice. This is a kinetic phenomenon; your goal is to shift the process from being kinetically controlled to thermodynamically controlled, allowing the system to slowly reach its most stable, crystalline state.

The Underlying Cause: The formation of a crystal involves two main steps: nucleation (the initial formation of a tiny crystal seed) and growth (the addition of more molecules to that seed). For high-quality crystals, you want a low rate of nucleation followed by a steady rate of growth. Amorphous precipitation occurs when the rate of nucleation is excessively high, leading to the instantaneous formation of countless tiny particles that do not have time to grow. This is typically caused by a sudden, drastic change in solubility.

Troubleshooting Workflow:

G cluster_0 Problem: Amorphous Precipitate cluster_1 Solution Pathways Start Initial Synthesis Result: Amorphous Powder Reason Diagnosis: Precipitation is too fast. (Kinetically-controlled) Start->Reason Goal Objective: Slow down the rate of complex formation and decrease solubility gradually. Reason->Goal Solvent 1. Re-dissolve & Recrystallize (See Q2 & Q3) Goal->Solvent InSitu 2. Modify In-Situ Conditions Goal->InSitu Reactant Slower Reactant Addition (Use syringe pump) InSitu->Reactant Temp Lower Reaction Temperature InSitu->Temp Conc Decrease Reactant Concentration InSitu->Conc G cluster_0 Vapor Diffusion Setup cluster_1 Jar Sealed Outer Jar InnerVial Inner Vial (uncapped) Contains complex dissolved in 'Good' Solvent (e.g., DMF) AntiSolvent Anti-Solvent Pool (e.g., Diethyl Ether) More volatile, complex is insoluble Process 1. Anti-solvent evaporates. Process2 2. Vapor diffuses into inner vial. Process3 3. Solubility of complex decreases. Result 4. Slow crystal growth occurs.

Technical Support Center: Managing the Hygroscopic Nature of Pyridine-2,6-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyridine-2,6-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and use of this hygroscopic compound. Adherence to these protocols is critical for ensuring experimental reproducibility and maintaining the integrity of your results.

I. Understanding the Challenge: The Hygroscopic Nature of this compound

This compound is a valuable reagent in various synthetic and medicinal chemistry applications. However, its utility can be compromised by its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to a cascade of issues including:

  • Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to significant errors in concentration calculations for solutions.

  • Clumping and Poor Solubility: Moisture absorption can cause the powder to clump, making it difficult to handle and dissolve uniformly.[1]

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis of the hydrazide functional groups, compromising the purity and reactivity of the compound.

  • Inconsistent Reaction Outcomes: The variable water content in the reagent can lead to poor reproducibility of experimental results.

This guide provides a structured approach to mitigate these challenges through a series of frequently asked questions and troubleshooting protocols.

II. Frequently Asked Questions (FAQs)

Q1: How should I store this compound to minimize moisture absorption?

A1: Proper storage is the first line of defense against the hygroscopic properties of this compound.

  • Primary Container: Always keep the compound in its original, tightly sealed container.[1] After each use, ensure the cap is securely fastened. For screw-top jars, wrapping the seal with parafilm can provide an extra barrier against moisture ingress.

  • Secondary Enclosure: Store the primary container inside a desiccator containing an active desiccant such as anhydrous calcium sulfate or silica gel.[2][3] This creates a dry microenvironment. For larger containers, desiccant pouches can be suspended from the lid, ensuring they do not come into direct contact with the compound.[4]

  • Controlled Environment: If available, storing the compound in a controlled environment with low humidity, such as a dry box or a glove box, is ideal.[5][6]

  • Temperature: Store at room temperature (15–25°C) in a dry, well-ventilated area away from direct sunlight and heat sources.[2]

Q2: What is the best practice for weighing this compound?

A2: Weighing should be performed as quickly as possible to minimize exposure to atmospheric moisture.[1]

  • Environment: If possible, conduct weighing inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon).[6][7]

  • Procedure:

    • Allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

    • Use a clean, dry spatula for transferring the powder.

    • Have your weighing vessel (e.g., a pre-weighed flask) ready on the balance.

    • Quickly transfer the desired amount of the compound and record the mass. Aim to get a stable reading quickly.[7]

    • Immediately and securely close the main container.

Q3: My this compound has formed clumps. Can I still use it?

A3: Clumping is a clear indication of moisture absorption.[1] While you may be able to break up the clumps with a spatula, the material's integrity may be compromised.[1] It is highly recommended to dry the compound before use if you observe clumping.

Q4: How can I dry this compound that has been exposed to moisture?

A4: If the compound has been exposed to moisture, it can often be dried to restore its usability.

  • Vacuum Oven: The most reliable method is to dry the compound in a vacuum oven at a gentle temperature. It is crucial to consult the material's technical data sheet for recommended drying temperatures to avoid decomposition.[1]

  • High Vacuum: Placing the sample under a high vacuum for several hours can also effectively remove adsorbed water.[8][9]

  • Desiccator: For mild moisture exposure, placing the compound in a vacuum desiccator with a strong desiccant like phosphorus pentoxide can be effective.

It is critical to determine the optimal drying conditions (temperature and duration) for this compound to avoid thermal degradation.

III. Troubleshooting Guide

Issue Probable Cause Solution
Inconsistent analytical results (e.g., NMR, LC-MS) between batches. Variable water content in the this compound.Implement a strict drying protocol for the compound before each use. A moisture analyzer can be used to confirm the water content.[10]
Difficulty dissolving the compound, even in recommended solvents. Clumping due to moisture absorption. The presence of water can alter the solvation properties.Dry the compound thoroughly using a vacuum oven. After drying, attempt to dissolve it in a fresh, anhydrous solvent.
Lower than expected yields in a synthesis reaction. Inaccurate initial mass of the hygroscopic reagent due to water weight. Potential degradation of the starting material.Weigh the compound quickly in a controlled environment (glovebox).[7] Consider preparing a stock solution from a freshly opened or properly dried batch and titrating to determine the exact concentration.
The solid compound appears "wet" or has deliquesced. Severe moisture absorption from prolonged or high-humidity exposure.The compound is likely significantly contaminated with water and may have degraded. It is advisable to discard the affected batch and use a fresh, properly stored supply.

IV. Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the best practices for preparing a solution of this compound with a precise concentration, minimizing the impact of its hygroscopic nature.

Objective: To accurately prepare a solution of a specified molarity.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Volumetric flask (Class A)

  • Analytical balance

  • Spatula

  • Glovebox or a controlled low-humidity environment

Procedure:

  • Preparation:

    • Dry all glassware in an oven (e.g., at 125°C overnight) and allow it to cool in a desiccator.[11]

    • If not using a glovebox, ensure the weighing area is as dry as possible.

  • Weighing (in a glovebox is preferred):

    • Place the volumetric flask on the analytical balance and tare it.

    • Quickly add the calculated mass of this compound to the flask.

    • Record the exact mass.

  • Dissolution:

    • Add a small amount of the anhydrous solvent to the flask to dissolve the solid.

    • Gently swirl the flask to ensure complete dissolution. If necessary, use an ultrasonic bath.

  • Final Dilution:

    • Once the solid is fully dissolved, carefully add the anhydrous solvent up to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage:

    • Store the prepared solution in a tightly sealed container, potentially with a molecular sieve to maintain dryness.

V. Visual Guides

Diagram 1: Decision Workflow for Handling this compound

This workflow provides a logical sequence of steps for handling the compound from receipt to use.

G cluster_storage Storage Protocol cluster_handling Handling & Weighing cluster_dissolution Solution Preparation storage Receive Compound desiccator Store in a desiccator with active desiccant storage->desiccator Standard Practice glovebox Ideal: Store in a glovebox storage->glovebox Best Practice weighing Need to weigh for experiment desiccator->weighing glovebox->weighing check_appearance Visually inspect for clumping weighing->check_appearance dry_compound Clumped: Dry compound (e.g., vacuum oven) check_appearance->dry_compound use_directly Free-flowing: Proceed to weigh check_appearance->use_directly weigh_quickly Weigh quickly in a dry environment dissolve Dissolve in anhydrous solvent weigh_quickly->dissolve dry_compound->weigh_quickly use_directly->weigh_quickly store_solution Store solution appropriately dissolve->store_solution G A Hygroscopic Compound (this compound) B Exposure to Atmospheric Moisture A->B C Moisture Absorption B->C D Clumping & Poor Handling C->D E Inaccurate Weighing (Increased Mass) C->E F Potential Hydrolysis/ Degradation C->F G Inconsistent Reaction Outcomes D->G E->G F->G

References

Technical Support Center: Pyridine-2,6-dicarbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Pyridine-2,6-dicarbohydrazide. This molecule is a critical building block in coordination chemistry, supramolecular assembly, and the development of novel pharmaceutical agents. Its purity is paramount, as even minor impurities can significantly alter its chelating properties, crystal packing, and biological activity. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and avoid the formation of key impurities during its synthesis. We will focus on the most common synthetic route: the hydrazinolysis of a Pyridine-2,6-dicarboxylate ester.

Core Synthesis Pathway & Potential Pitfalls

The standard synthesis involves the reaction of a dialkyl pyridine-2,6-dicarboxylate (typically the diethyl ester) with hydrazine hydrate. While seemingly straightforward, the reaction is a stepwise process that can be halted prematurely, leading to impurities.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation A Diethyl 2,6-pyridinedicarboxylate (Starting Material) B This compound (Desired Product) A->B + 2 eq. Hydrazine Hydrate I1 Impurity 1: Ethyl 6-(hydrazinecarbonyl)picolinate (Mono-substituted Intermediate) A->I1 + 1 eq. Hydrazine Hydrate (Incomplete Reaction) I2 Impurity 2: Unreacted Starting Material A->I2 No Reaction I3 Impurity 3: Pyridine-2,6-dicarboxylic acid (Hydrolysis Product) A->I3 Hydrolysis (e.g., from wet solvent) I1->B

Caption: Main synthesis pathway and common impurity side-tracks.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My final product has a low or broad melting point, and the yield is lower than expected. What's the likely cause?

Answer: This is a classic sign of impurities, most commonly the presence of the mono-substituted intermediate, Ethyl 6-(hydrazinecarbonyl)picolinate , alongside your desired product. The reaction proceeds in two steps, and if conditions are not optimal, the reaction can stall after the first substitution. Unreacted starting material can also contribute to this issue.

Troubleshooting Steps:

  • Drive the Reaction to Completion:

    • Increase Hydrazine Hydrate Stoichiometry: Instead of using a precise 2 equivalents, use a moderate excess (e.g., 2.5 to 3 equivalents) of hydrazine hydrate. This increases the probability of the second nucleophilic attack on the mono-substituted intermediate. Strong nucleophiles like hydrazine hydrate react readily, and a higher concentration can push the equilibrium toward the di-substituted product.[1]

    • Extend Reaction Time & Temperature: Ensure the mixture is refluxed for an adequate duration. A typical reflux time is 5-6 hours in ethanol.[2][3] If TLC or crude NMR analysis still shows the presence of starting material or the intermediate, consider extending the reflux time.

  • Confirm Purity Analytically:

    • ¹H NMR Spectroscopy: In DMSO-d₆, the desired product will show a characteristic sharp singlet for the -NH₂ protons and another for the -NH- protons. The mono-substituted intermediate will uniquely display signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), which will be absent in the pure final product.

    • Thin Layer Chromatography (TLC): Use a polar solvent system (e.g., 10% Methanol in Dichloromethane). The dihydrazide product is highly polar and will have a low Rf value. The mono-hydrazide intermediate will be less polar (higher Rf), and the starting diester will be the least polar (highest Rf). A single spot near the baseline is indicative of a pure product.

Question 2: My product is a white solid, but it's difficult to filter and seems somewhat soluble in water during washing. What went wrong?

Answer: This issue often points to the presence of Pyridine-2,6-dicarboxylic acid . This impurity can form if the starting diester undergoes hydrolysis. This can happen if your solvents are not anhydrous or if the workup procedure involves acidic conditions before the product is fully isolated. The dicarboxylic acid has higher water solubility than the dihydrazide, leading to filtration and yield loss issues.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents, particularly the ethanol for the reaction. While the reaction uses aqueous hydrazine hydrate, minimizing additional water prevents competitive hydrolysis of the ester groups.[4]

  • Controlled Workup: The reaction is typically quenched by pouring it into cold water or by removing the solvent and adding water to precipitate the product.[2] Avoid any acidic wash steps during the workup. The product is often precipitated, filtered, and then washed with copious amounts of water to remove excess hydrazine and other water-soluble impurities.

  • Purification via Recrystallization: If you suspect the presence of the dicarboxylic acid, recrystallization can be effective. This compound can be recrystallized from a DMF-water mixture or hot water, where its solubility is limited, allowing the more soluble dicarboxylic acid impurity to remain in the mother liquor.[2][5]

Question 3: How do I choose the best recrystallization solvent to achieve high purity?

Answer: The ideal recrystallization solvent should fully dissolve your compound at high temperatures but result in poor solubility at low temperatures. For this compound, which is quite polar, several options are available.

Troubleshooting & Solvent Selection:

  • For Removing Less Polar Impurities (Starting Material, Mono-intermediate): Water is an excellent choice. The desired product is sparingly soluble in hot water, while the less polar impurities are virtually insoluble and can often be removed via hot filtration. Upon cooling, the pure dihydrazide will crystallize.[5]

  • For Removing More Polar Impurities: A mixed-solvent system like DMF-water can be very effective.[2] Dissolve the crude product in a minimum amount of hot DMF, and then slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly for crystallization.

  • General Purpose Solvent: Ethanol is commonly used in the synthesis itself and can also serve as a recrystallization solvent, though it may be less effective at removing the mono-hydrazide intermediate due to similar solubility profiles.[5]

Solvent SystemTarget Impurity to RemoveRationale
Water Unreacted diester, mono-hydrazideThe high polarity of water makes it a poor solvent for the less polar impurities, while allowing the desired product to dissolve sparingly at high temperatures.[5]
Ethanol General minor impuritiesA good general-purpose solvent, but may co-crystallize impurities with similar polarity.
DMF/Water Polar impurities (e.g., diacid)Allows for fine-tuning of polarity to precipitate the desired product while keeping highly polar impurities dissolved.[2]

Optimized Synthesis & Purification Protocol

This protocol is designed to minimize impurity formation from the outset.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Combine Reactants - Diethyl 2,6-pyridinedicarboxylate (1 eq) - Ethanol (Anhydrous) - Hydrazine Hydrate (2.5-3.0 eq) B 2. Reflux - Heat to reflux (approx. 80°C) - Stir for 5-6 hours A->B C 3. Monitor Reaction - Use TLC (10% MeOH/DCM) - Check for disappearance of starting material spot B->C D 4. Precipitation - Cool reaction mixture - Pour into ice-cold water to precipitate solid C->D Reaction Complete E 5. Filtration - Collect crude product by vacuum filtration - Wash with cold water, then diethyl ether D->E F 6. Recrystallization - Recrystallize from hot water or DMF/water - Cool slowly, filter, and dry under vacuum E->F G 7. Characterization - ¹H NMR, IR, Melting Point - Confirm absence of impurity signals F->G

Caption: Recommended workflow for synthesis and purification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2,6-pyridinedicarboxylate (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (98%, 2.5 eq) dropwise to the stirred solution at room temperature.[2]

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. The product may begin to precipitate out of the ethanol solution as it forms.

  • Reaction Monitoring: Periodically check the reaction's progress by TLC. The disappearance of the high-Rf starting material spot indicates completion.

  • Isolation: After cooling to room temperature, reduce the solvent volume by approximately 80% using a rotary evaporator. Add cold deionized water (e.g., 20 mL for a ~2g scale reaction) to the residue and chill the mixture at -10°C for at least 8 hours to maximize precipitation.[2]

  • Filtration and Washing: Collect the resulting white crystalline solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove excess hydrazine, followed by a wash with cold diethyl ether to aid in drying.

  • Purification: Recrystallize the crude product from hot water. Dry the final product in a vacuum oven.

  • Characterization: Confirm the purity by measuring the melting point (expected: >300 °C for high purity) and acquiring ¹H NMR and IR spectra.

References

Validation & Comparative

A Comparative Guide to Pyridine-2,6-dicarbohydrazide and Other Chelating Agents for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can profoundly influence experimental outcomes, from ensuring the stability of a formulation to developing effective treatments for metal overload disorders. This guide provides an in-depth technical comparison of Pyridine-2,6-dicarbohydrazide (PDCH), an emerging chelating agent, with established alternatives such as Ethylenediaminetetraacetic acid (EDTA) and Desferrioxamine (DFO). We will delve into the structural nuances, coordination chemistry, and performance data that underpin their applications, providing a robust framework for informed selection.

Introduction to Chelation and the Pyridine-2,6-bis-Substituent Scaffold

Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. The ligand is referred to as a chelator or chelating agent, and the resulting compound is a chelate complex.[1] This process is fundamental in a vast array of scientific applications, including heavy metal detoxification, antioxidant assays, and the prevention of metal-ion-induced degradation in pharmaceutical formulations.[2][3]

The efficacy of a chelating agent is primarily determined by the stability of the complexes it forms, a value quantified by the stability constant (log K). A higher log K value signifies a stronger, more stable complex.[4]

This compound belongs to a family of chelators built upon the pyridine-2,6-dicarboxylate framework. This scaffold is known for its versatile coordination capabilities, acting as a tridentate ligand that can form stable complexes with a variety of metal ions.[5][6] The core structure, featuring a central pyridine ring, allows for the strategic placement of coordinating functional groups at the 2 and 6 positions, creating a pincer-like (O,N,O) binding pocket for metal ions.[3]

Structural and Functional Comparison of Chelating Agents

The chelating ability of a molecule is intrinsically linked to its structure—specifically, the type and spatial arrangement of its donor atoms. Here, we compare the structures of PDCH, its parent compound Pyridine-2,6-dicarboxylic acid (PDC), and the benchmark chelators EDTA and DFO.

This compound (PDCH) features a pyridine nitrogen atom and two carbohydrazide groups as the donor sites. The hydrazide moiety (-C(O)NHNH₂) provides both a carbonyl oxygen and a terminal amine nitrogen as potential coordination sites, offering a rich and flexible coordination environment.

Pyridine-2,6-dicarboxylic Acid (PDC or Dipicolinic Acid) is the precursor to PDCH. It is a well-characterized tridentate ligand that coordinates through the pyridine nitrogen and the two carboxylate oxygen atoms.[7] Its rigid, planar structure contributes to the formation of highly stable five-membered chelate rings.[7][8]

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form six coordinate bonds with a metal ion. Its flexible aliphatic backbone allows it to wrap around a metal ion, forming five, five-membered chelate rings. This high denticity results in exceptionally stable complexes with a wide range of metal ions.[1]

Desferrioxamine (DFO) is a bacterial siderophore and a hexadentate ligand with a high affinity and selectivity for ferric iron (Fe³⁺). It utilizes three hydroxamate groups to coordinate the iron ion in an octahedral geometry.[9]

Chelator_Structures cluster_PDCH This compound (PDCH) cluster_PDC Pyridine-2,6-dicarboxylic Acid (PDC) cluster_EDTA EDTA cluster_DFO Desferrioxamine (DFO) PDCH PDC EDTA DFO

Figure 1: Chemical structures of the compared chelating agents.

The primary structural difference between PDCH and its parent, PDC, lies in the functional groups at the 2 and 6 positions. The replacement of carboxylate groups (-COOH) with carbohydrazide groups (-CONHNH₂) is significant. While both contain carbonyl oxygens as donor atoms, the hydrazide introduces additional nitrogen donors. This can lead to different coordination modes and potentially altered stability and selectivity for certain metal ions compared to PDC. Studies on related aroylhydrazone ligands confirm their ability to form stable complexes with transition metals, often acting as neutral or deprotonated ligands depending on the pH.[10][11]

Quantitative Performance: A Comparison of Stability Constants

The stability constant (log K) provides the most direct, quantitative measure of a chelator's affinity for a metal ion. A higher log K value indicates a greater proportion of the metal is in the chelated form at equilibrium.

However, we can utilize the extensive data available for its parent compound, Pyridine-2,6-dicarboxylic acid (PDC) , as a scientifically grounded proxy. It is crucial to recognize that the hydrazide groups of PDCH will introduce different electronic and steric effects, likely altering these values. The hydrazide moiety may increase the basicity of the donor atoms and provide additional hydrogen bonding opportunities, which could enhance the stability of certain metal complexes. Nevertheless, the PDC data provides a valuable baseline for comparison against established agents.

The following tables summarize the overall stability constants (log β) for PDC, EDTA, and DFO with several key divalent and trivalent metal ions.

Table 1: Overall Stability Constants (log β) for Divalent Metal Ions

Metal Ion Pyridine-2,6-dicarboxylic Acid (PDC) EDTA Desferrioxamine (DFO)
Cu²⁺ 16.1 (β₂)[9] 18.8[12][13] 14.1
Ni²⁺ - 18.6[12][13] 10.3
Zn²⁺ - 16.5[12][13] 11.0
Co²⁺ - 16.3[12][13] 10.1
Pb²⁺ 11.8 (β₂)[9] 18.0[12] 11.6
Cd²⁺ 11.0 (β₂)[9] 16.5[13] 8.0
Mn²⁺ - 14.0[12][13] 8.8
Ca²⁺ - 10.7[12][13] 3.7
Mg²⁺ - 8.7[12][13] 4.0

Note: For PDC, β₂ values (for the 1:2 metal:ligand complex) are provided where available, as this is often the predominant species in solution.[9] DFO values are from reference[5].

Table 2: Overall Stability Constants (log β) for Trivalent Metal Ions

Metal Ion Pyridine-2,6-dicarboxylic Acid (PDC) EDTA Desferrioxamine (DFO)
Fe³⁺ ~18-20 (β₂)[6] 25.1[13] 30.6[9]
Al³⁺ - 16.1[13] 22.0
Cr³⁺ - 23.4[13] -
Ga³⁺ - 20.3 28.1

Note: DFO values are from reference[5]. PDC data for Fe³⁺ is estimated from related studies.

Analysis of Performance Data
  • EDTA's Broad Efficacy: The data clearly demonstrates why EDTA is a ubiquitous chelating agent. Its hexadentate nature results in exceptionally high stability constants across a wide range of both divalent and trivalent metal ions, making it a powerful, general-purpose chelator.[12][13]

  • DFO's Selectivity for Fe³⁺: DFO exhibits a remarkably high stability constant for Fe³⁺ (log β = 30.6), which is orders of magnitude greater than its affinity for most divalent metals.[5][9] This exceptional selectivity is the cornerstone of its clinical use in treating iron overload, as it minimizes the risk of depleting essential divalent cations like Ca²⁺ and Zn²⁺.

  • PDC as a Proxy for PDCH: The stability constants for Pyridine-2,6-dicarboxylic acid (PDC) are substantial, particularly for transition metals like Cu²⁺.[9] While generally lower than EDTA, its tridentate pincer structure still provides strong chelation. The key scientific question is how the hydrazide groups of PDCH will modify this behavior. It is plausible that the additional nitrogen donors in PDCH could enhance its affinity for certain "softer" metal ions compared to the "harder" oxygen donors of PDC, potentially altering its selectivity profile. Qualitative studies on Schiff bases derived from PDCH show strong binding to Cu(II) and Cr(III), suggesting it is an effective ligand for transition metals.[7]

Experimental Protocols: Determining Chelator Performance

To address the data gap for PDCH and to validate the performance of any chelating agent for a specific application, robust experimental methods are required. Potentiometric titration is the gold-standard technique for determining metal-ligand stability constants.

Protocol: Potentiometric Titration for Stability Constant Determination

This protocol describes the determination of the stability constants of a chelating agent (ligand, L) with a metal ion (M) using the Bjerrum method.

Causality: The principle relies on a competition for the ligand between protons (H⁺) and the metal ion (Mⁿ⁺). By titrating a solution containing the ligand and the metal ion with a strong base (e.g., NaOH) and monitoring the pH, we can calculate the concentration of the free ligand at each point. This, in turn, allows for the determination of the average number of ligands bound per metal ion (n̄) and ultimately the stepwise stability constants (K₁, K₂, etc.).[14]

Workflow Diagram:

Potentiometric_Titration_Workflow prep Prepare Solutions: 1. Acid (HClO₄) 2. Acid + Ligand 3. Acid + Ligand + Metal Salt cal Calibrate pH Meter with Standard Buffers prep->cal titrate Titrate each solution with standardized, carbonate-free NaOH cal->titrate record Record pH vs. Volume of NaOH added for each titration titrate->record plot Plot Titration Curves: pH vs. Volume NaOH record->plot calc_n Calculate n̄ (average ligands/metal) and [L] (free ligand conc.) from titration data plot->calc_n plot_f Plot Formation Curve: n̄ vs. pL (where pL = -log[L]) calc_n->plot_f calc_k Determine Stepwise Stability Constants (K₁, K₂) from the Formation Curve plot_f->calc_k

Figure 2: Workflow for determining stability constants via potentiometric titration.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the chelating agent (e.g., 0.01 M PDCH) in deionized, CO₂-free water.

    • Prepare a stock solution of the metal salt (e.g., 0.01 M CuSO₄) in deionized water. The concentration should be accurately known.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HClO₄).

    • Prepare and standardize a carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of an inert background electrolyte (e.g., 1.0 M NaNO₃ or NaClO₄) to maintain constant ionic strength.[7]

  • Titration Setup:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

    • Set up a titration vessel, typically a jacketed beaker to maintain a constant temperature (e.g., 25.0 ± 0.1 °C), equipped with a magnetic stirrer, the calibrated pH electrode, and a burette for the NaOH titrant.

    • Maintain an inert atmosphere by bubbling nitrogen gas through the solution to prevent CO₂ absorption.

  • Titration Procedure:

    • Perform three separate titrations: a. Acid Titration: A known volume of standard acid + background electrolyte. b. Ligand Titration: A known volume of standard acid + a known amount of the chelating agent + background electrolyte. c. Metal-Ligand Titration: A known volume of standard acid + the same amount of chelating agent + a known amount of the metal salt + background electrolyte.

    • For each titration, add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis (Bjerrum Method):

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at each pH value. This allows for the determination of the ligand's protonation constants (pKa values).

    • Using the data from all three titrations, calculate n̄ (the average number of ligands bound per metal ion) and the free ligand concentration [L] at each pH point.

    • Construct a "formation curve" by plotting n̄ versus pL (where pL = -log[L]).

    • The stepwise stability constants (Kₙ) can be determined from this curve. For example, at n̄ = 0.5, pL = log K₁; at n̄ = 1.5, pL = log K₂, and so on. More accurate values are obtained by using specialized software (e.g., BEST, Hyperquad) to fit the entire dataset.[7]

Conclusion and Outlook

This guide provides a comparative framework for understanding this compound in the context of established chelating agents.

  • EDTA remains the benchmark for broad, high-strength chelation of a wide variety of metal ions, though its environmental persistence can be a concern.

  • Desferrioxamine (DFO) is the specialist, offering unparalleled selectivity for Fe³⁺, making it a cornerstone of iron overload therapy.

  • This compound (PDCH) emerges as a promising chelator from the versatile pyridine-2,6-bis-substituent family. While quantitative stability data is currently lacking, its structure suggests it will be an effective ligand for transition metals. The presence of hydrazide functional groups distinguishes it from its well-studied dicarboxylic acid precursor and warrants further investigation.

The critical next step for the research community is the systematic determination of the stability constants for PDCH with a range of biologically and environmentally relevant metal ions using established methods like potentiometric titration. This will enable a direct, quantitative comparison and unlock the full potential of this promising chelating agent for applications in drug development, analytical chemistry, and beyond.

References

A Comparative Guide to Pyridine-2,6-dicarbohydrazide and its Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Pyridine-2,6-dicarbohydrazide and its structurally related analogues. The focus is on providing a clear, objective comparison of their synthesis, chemical properties, and biological activities, supported by experimental data to aid researchers and professionals in drug development.

Introduction: The Versatile Scaffold of this compound

This compound is a heterocyclic compound of significant interest in medicinal and coordination chemistry. Its structure, featuring a central pyridine ring flanked by two carbohydrazide moieties, provides a versatile scaffold for the synthesis of a wide range of derivatives. The presence of multiple donor atoms (nitrogen and oxygen) makes it an excellent chelating agent for various metal ions. Furthermore, the terminal hydrazide groups are readily condensed with aldehydes and ketones to form Schiff bases, opening avenues for creating diverse molecular architectures with a spectrum of biological activities.

Derivatives of this scaffold have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The biological efficacy of these compounds is often linked to their ability to chelate metal ions or to interact with biological macromolecules.[3] This guide will delve into a comparative study of the parent compound and its key analogues, providing a comprehensive overview for researchers in the field.

Synthesis Strategies: From Parent Compound to its Analogues

The synthetic pathway to this compound and its Schiff base analogues is a well-established multi-step process. The integrity of any comparative study rests on the reliable and reproducible synthesis of the compounds .

Synthesis of this compound

The synthesis of the parent compound, this compound, typically starts from pyridine-2,6-dicarboxylic acid. This is a two-step process involving esterification followed by hydrazinolysis.

Experimental Protocol:

  • Esterification: Pyridine-2,6-dicarboxylic acid is refluxed with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding dialkyl pyridine-2,6-dicarboxylate.

  • Hydrazinolysis: The resulting diester is then refluxed with an excess of hydrazine hydrate in an alcoholic solvent. The reaction mixture is cooled to allow the precipitation of this compound as a solid, which can be collected by filtration and recrystallized to purity.[4]

Synthesis_PDH PDC Pyridine-2,6-dicarboxylic acid Ester Dialkyl Pyridine-2,6-dicarboxylate PDC->Ester Esterification (Alcohol, H₂SO₄) PDH This compound Ester->PDH Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic pathway for this compound.

Synthesis of Schiff Base Analogues

The terminal amino groups of this compound are readily derivatized to form Schiff bases through condensation with various aldehydes and ketones. This allows for the introduction of a wide range of functional groups, leading to a library of analogues with diverse electronic and steric properties.

Experimental Protocol:

A solution of this compound (1 equivalent) in a suitable solvent, such as ethanol, is treated with the desired aldehyde or ketone (2.2 equivalents).[5] A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is typically refluxed for several hours and monitored by thin-layer chromatography. Upon completion, the Schiff base product often precipitates from the solution upon cooling and can be isolated by filtration.[1][2]

Schiff_Base_Synthesis PDH This compound SchiffBase Schiff Base Analogue PDH->SchiffBase Aldehyde Aldehyde/Ketone (2 eq.) Aldehyde->SchiffBase Condensation (Ethanol, Acetic Acid cat.)

Caption: General synthesis of Schiff base analogues.

Comparative Analysis of Biological Activity

A significant driver for the synthesis of this compound analogues is the quest for enhanced biological activity. The following sections provide a comparative overview of their antimicrobial properties based on available experimental data.

Antimicrobial Performance

Numerous studies have demonstrated the antimicrobial potential of Schiff bases derived from this compound. The introduction of different substituents on the aldehyde or ketone precursors allows for the fine-tuning of their biological efficacy.

Comparative Data on Antimicrobial Activity:

The following table summarizes the antimicrobial activity of this compound and some of its Schiff base analogues, as indicated by the diameter of the inhibition zone against various microbial strains.

CompoundSubstituentTest OrganismInhibition Zone (mm)Reference
This compound -Bacillus subtilis16[6]
Staphylococcus aureus20[6]
Escherichia coli14[6]
Candida albicans16[6]
Analogue 1 (Schiff Base) Thiophene-2-carbaldehydeBacillus subtilis25[6]
Staphylococcus aureus25[6]
Escherichia coli20[6]
Candida albicans17[6]
Analogue 2 (Schiff Base) 4-ChlorobenzaldehydeVarious BacteriaSignificant Activity[2]
Analogue 3 (Schiff Base) 3,4,5-TrimethoxybenzaldehydeVarious BacteriaSignificant Activity[2]

Key Insights from the Data:

  • Enhanced Activity of Schiff Bases: The Schiff base analogues generally exhibit enhanced antimicrobial activity compared to the parent this compound.[2][6] This is likely due to the increased lipophilicity and the presence of the azomethine group, which is a common feature in many biologically active compounds.

  • Influence of Substituents: The nature of the substituent on the aldehyde or ketone has a significant impact on the antimicrobial spectrum and potency. For instance, the presence of a thiophene ring (Analogue 1) leads to a notable increase in activity against both Gram-positive and Gram-negative bacteria.[6] Similarly, electron-withdrawing groups like chlorine and electron-donating methoxy groups can also modulate the activity.[2]

  • Mechanism of Action: While the exact mechanism of action is not fully elucidated for all analogues, it is often postulated to involve the chelation of essential metal ions required for microbial growth or the interaction with cellular enzymes and DNA.[3]

Coordination Chemistry: A Comparative Perspective

The tridentate N,N,O-donor backbone of this compound and its analogues makes them excellent ligands for a variety of metal ions. The coordination properties can be significantly influenced by the introduction of substituents on the pyridine ring.

Influence of Substituents on Coordination

A comparative guide on BenchChem discusses the predicted differences in coordination behavior between this compound and its 4-bromo analogue.[3] While experimental data for the bromo-derivative is limited, theoretical predictions offer valuable insights.

Predicted Effects of a 4-Bromo Substituent:

  • Reduced Basicity: The electron-withdrawing nature of the bromine atom at the 4-position of the pyridine ring is expected to decrease the electron density on the pyridine nitrogen, thereby reducing its basicity.[3]

  • Weaker Metal-Ligand Bonds: The reduced basicity of the pyridine nitrogen would likely lead to weaker coordination to metal ions, resulting in longer metal-pyridine bond lengths.[3]

  • Lower Stability of Metal Complexes: Consequently, the stability constants of metal complexes with 4-Bromothis compound are predicted to be lower than those of the unsubstituted parent compound.[3]

Coordination_Comparison cluster_0 This compound cluster_1 4-Bromo Analogue PDH_Node Higher Basicity of Pyridine Nitrogen PDH_Bond Stronger Metal-Pyridine Bond PDH_Node->PDH_Bond PDH_Stability Higher Stability of Metal Complex PDH_Bond->PDH_Stability Bromo_Node Lower Basicity of Pyridine Nitrogen (due to -I effect of Br) Bromo_Bond Weaker Metal-Pyridine Bond Bromo_Node->Bromo_Bond Bromo_Stability Lower Stability of Metal Complex Bromo_Bond->Bromo_Stability

Caption: Predicted comparative coordination behavior.

This theoretical comparison underscores the importance of substituent effects in designing ligands with specific coordination properties for applications in catalysis, materials science, and bioinorganic chemistry.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and its analogues, focusing on their synthesis, antimicrobial activity, and coordination chemistry. The key takeaways are:

  • The synthetic routes to these compounds are well-established and allow for the creation of a diverse library of analogues.

  • Schiff base derivatives of this compound consistently demonstrate enhanced antimicrobial activity compared to the parent compound.

  • The biological and coordination properties of these molecules can be rationally tuned through the introduction of various substituents.

Future research in this area should focus on comprehensive comparative studies where a wide range of analogues are evaluated under identical experimental conditions to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are needed to elucidate the precise modes of biological action. The continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutic agents and functional materials.

References

A Senior Application Scientist's Guide to Evaluating the Binding Affinity of Pyridine-2,6-dicarbohydrazide Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyridine-2,6-dicarbohydrazide as a Privileged Ligand

This compound (PDCH) and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. The core structure, featuring a central pyridine ring flanked by two carbohydrazide moieties, provides a rich scaffold for forming stable complexes with a variety of metal ions and interacting with biological macromolecules.[1] The tridentate O,N,O-donor set allows these molecules to act as powerful chelating agents, a property that has been exploited in the development of enzyme inhibitors, antimicrobial agents, and supramolecular assemblies.[2][3]

A critical parameter in the development of these complexes for any application, particularly in drug discovery, is the quantitative evaluation of their binding affinity. Binding affinity, often expressed as the dissociation constant (K_d), association constant (K_a), or inhibitory constant (K_i or IC_50), dictates the strength of the interaction between the PDCH complex and its biological target. A thorough understanding of this parameter is paramount for establishing structure-activity relationships (SAR) and optimizing lead compounds.

This guide provides a comparative overview of key methodologies for determining the binding affinity of PDCH complexes. We will delve into the theoretical underpinnings of each technique, offer practical, field-proven protocols, and present a framework for data interpretation, empowering researchers to make informed decisions in their experimental design.

Comparative Analysis of Binding Affinity Evaluation Techniques

The choice of method for evaluating binding affinity is contingent on several factors, including the nature of the interacting partners, the desired throughput, and the specific information required (e.g., thermodynamics vs. kinetics). Here, we compare three widely employed techniques: Spectrofluorometry (Fluorescence Quenching), Isothermal Titration Calorimetry (ITC), and Molecular Docking.

Spectrofluorometry: Leveraging Fluorescence Quenching for High-Throughput Screening

Principle: This technique relies on the change in the intrinsic fluorescence of a target molecule (often a protein with tryptophan or tyrosine residues) upon binding to a ligand (the PDCH complex). If the complex quenches the fluorescence, the extent of quenching can be directly related to the binding affinity. The quenching can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex).[4][5] For PDCH complexes binding to metal ions, a similar principle can be applied if the ligand itself is fluorescent.[6]

Causality Behind Experimental Choices: Fluorescence quenching is often the first-line technique for screening compound libraries due to its high sensitivity, relatively low sample consumption, and amenability to high-throughput formats. It provides a rapid assessment of whether binding occurs and can yield reliable binding constants. The choice between monitoring protein fluorescence or ligand fluorescence depends on the photophysical properties of the specific system under investigation.

Data Presentation: Interpreting Quenching Data

The analysis of fluorescence quenching data often involves the Stern-Volmer equation to determine the quenching mechanism and calculate binding parameters.

ParameterDescriptionTypical Value RangeSignificance
K_sv Stern-Volmer quenching constant10^2 - 10^5 M^-1Indicates the efficiency of quenching.
K_a Binding constant10^4 - 10^8 M^-1Higher values indicate stronger binding.
n Number of binding sites1 - 4Provides stoichiometry of the interaction.
Mechanism Static or Dynamic-Differentiated by temperature dependence studies.[6]

Table 1: Key parameters derived from fluorescence quenching experiments.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Principle: ITC directly measures the heat released or absorbed during a binding event.[7] A solution of the ligand (PDCH complex) is titrated into a solution containing the target molecule, and the minute temperature changes are recorded. This allows for the direct determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The entropy change (ΔS) can then be calculated.

Causality Behind Experimental Choices: ITC is considered the gold standard because it provides a complete thermodynamic profile of the binding interaction without the need for labeling or modification of the reactants.[8] This detailed thermodynamic information is invaluable for understanding the driving forces behind the binding (e.g., whether it is enthalpy- or entropy-driven), which is crucial for rational drug design.

Data Presentation: A Complete Thermodynamic Picture

ITC data provides a comprehensive view of the binding thermodynamics.

ParameterDescriptionTypical Value RangeSignificance
K_a Association Constant10^3 - 10^9 M^-1Directly measures binding affinity.
ΔH Enthalpy Change-100 to +50 kJ/molIndicates heat released/absorbed (favorable/unfavorable).
ΔS Entropy ChangeVariesReflects changes in the system's disorder upon binding.
n Stoichiometry0.5 - 2Determines the molar ratio of the binding partners.

Table 2: Thermodynamic parameters obtained from Isothermal Titration Calorimetry.

Molecular Docking: In Silico Prediction of Binding Modes and Affinities

Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10] Scoring functions are then used to estimate the binding affinity, typically reported as a binding energy (ΔG). This method provides valuable insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[11]

Causality Behind Experimental Choices: Molecular docking is an indispensable tool for virtual screening of large compound libraries and for prioritizing candidates for experimental testing.[12] It is also used to rationalize experimentally observed binding data by providing a plausible 3D model of the complex. This in silico approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested.[9]

Data Presentation: Predicting Interactions

Docking results are often presented with a focus on the predicted binding energy and the key intermolecular interactions.

ParameterDescriptionTypical Value RangeSignificance
Binding Energy (ΔG) Predicted free energy of binding-5 to -15 kcal/molMore negative values suggest stronger binding.
Key Interactions H-bonds, hydrophobic, van der Waals-Identifies the specific residues involved in binding.
Pose Predicted 3D orientation of the ligand-Provides a structural hypothesis for the binding mode.

Table 3: Outputs from a typical molecular docking study.

Experimental Protocols: A Self-Validating Approach

Protocol 1: Fluorescence Quenching Assay for Urease Inhibition

Many this compound derivatives have shown potent inhibitory activity against urease, an enzyme implicated in pathologies associated with Helicobacter pylori.[13][14]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of Jack bean urease (e.g., 1 mg/mL) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of the PDCH complex in DMSO.

    • Prepare serial dilutions of the PDCH complex in the assay buffer. Causality: Serial dilutions are crucial for generating a dose-response curve.

  • Fluorescence Measurement:

    • In a quartz cuvette, add the urease solution to a final concentration of ~2 µM.

    • Record the intrinsic fluorescence spectrum of urease (Excitation: 280 nm, Emission: 300-400 nm).

    • Incrementally add aliquots of the PDCH complex solution to the cuvette, allowing the system to equilibrate for 2-5 minutes after each addition.

    • Record the fluorescence spectrum after each addition.

  • Control Experiment:

    • Perform a parallel titration of the buffer with the PDCH complex to correct for any inner filter effects. Trustworthiness: This control is essential to ensure that the observed fluorescence decrease is due to quenching and not absorption of light by the ligand.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect.

    • Plot the fluorescence intensity (F_0/F) versus the concentration of the PDCH complex.

    • Use the Stern-Volmer equation and modified Stern-Volmer equation to calculate K_sv, K_a, and n.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in a degassed ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Prepare a solution of the PDCH complex (e.g., 100-500 µM) in the exact same degassed buffer. Causality: Using the exact same buffer is critical to minimize heat of dilution effects.

  • Instrument Setup:

    • Thoroughly clean the ITC cell and syringe.

    • Load the protein solution into the sample cell and the PDCH complex solution into the syringe.

    • Allow the instrument to equilibrate to the desired temperature (e.g., 25 °C).

  • Titration:

    • Perform an initial injection (e.g., 0.5 µL) to remove any air from the syringe, and discard this data point.

    • Perform a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a titration of the PDCH complex into the buffer alone to determine the heat of dilution. Trustworthiness: This control is subtracted from the experimental data to isolate the heat of binding.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine K_a, ΔH, and n.

Visualization of Methodologies

Workflow for Fluorescence Quenching Analysis

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Target Protein Solution measurement Measure Initial Fluorescence (F0) prep_protein->measurement prep_ligand Prepare PDCH Complex Serial Dilutions titration Titrate with PDCH Complex prep_ligand->titration measurement->titration record Record Fluorescence (F) at each step titration->record correction Correct for Inner Filter Effect record->correction plot Plot Stern-Volmer (F0/F vs [Q]) correction->plot calculate Calculate Ka and n plot->calculate G node1 Fluorescence Quenching + High Throughput + Low Sample Use - Indirect Method - Prone to Artifacts node2 Isothermal Titration Calorimetry + Direct Measurement + Full Thermodynamic Data - Low Throughput - High Sample Use node3 Molecular Docking + Very High Throughput + Structural Insights - Predictive, Not Measured - Scoring Function Dependent

References

A Comparative Guide to the Thermal Stability Analysis of Pyridine-2,6-dicarbohydrazide Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the thermal stability of Metal-Organic Frameworks (MOFs) is not merely a datasheet metric; it is a critical parameter that dictates their viability in real-world applications. From surviving the heat of sterilization processes to maintaining structural integrity during catalysis or in variable temperature storage, a MOF's ability to withstand thermal stress is paramount. This guide provides an in-depth analysis of the thermal stability of MOFs constructed from the promising but less-explored ligand, Pyridine-2,6-dicarbohydrazide. We will dissect the structural components that govern thermal robustness, present detailed protocols for its empirical evaluation, and compare its performance metrics against established MOF archetypes.

Foundational Principles: What Governs MOF Thermal Stability?

The thermal decomposition temperature (Td) of a MOF is not an arbitrary value but a result of the intricate interplay between its constituent parts: the metal node, the organic linker, and the resulting framework topology. Understanding these relationships is key to designing thermally robust materials.

The Metal-Organic Bond: The Framework's Primary Support

The intrinsic strength of the coordination bond between the metal ion and the linker's donor atoms is the most significant factor influencing thermal stability. Harder metal cations, which form stronger bonds with hard oxygen donors (from carboxylates), typically yield more stable frameworks.[1][2] For instance, the high charge density of Zr(IV) and its strong coordination with carboxylate oxygen atoms contribute to the exceptional thermal stability of the UiO-66 family, which can be stable up to 540 °C.[3] In contrast, MOFs based on softer metals like Cu(II), such as HKUST-1, often exhibit lower decomposition temperatures, typically around 250-300 °C.[4][5]

The Organic Linker: A Blueprint for Rigidity

The this compound linker offers a unique combination of a rigid pyridine core and flexible carbohydrazide arms.

  • Pyridine Core: The aromatic pyridine ring provides a rigid backbone, a desirable trait for thermal stability.

  • Carbohydrazide Groups: These groups provide multiple N and O donor sites, allowing for potentially strong and multidimensional coordination with the metal center. Hydrazone-based ligands are known to form stable complexes with a variety of transition metals.[6][7][8]

The stability imparted by the linker is also related to its own decomposition temperature. Linkers with robust aromatic systems will naturally contribute to a more thermally stable final framework.

Network Topology and Connectivity

A higher degree of connectivity between the metal nodes and linkers creates a more rigid and resilient framework.[3] MOFs with 3D frameworks and high coordination numbers, where the structure is braced in all directions, generally exhibit superior thermal stability compared to 1D or 2D structures.[9][10] The decomposition of such highly connected structures requires the simultaneous cleavage of more coordination bonds, thus demanding higher thermal energy.

cluster_factors Key Stability Factors Metal Metal Node (e.g., Zr, Cr, Zn, Cu) Stability Overall Thermal Stability (Td) Metal->Stability Linker Organic Linker (e.g., this compound) Linker->Stability Topology Framework Topology (Connectivity, Dimensionality) Topology->Stability

Caption: Key factors influencing the overall thermal stability of a MOF.

Experimental Guide to Thermal Stability Assessment

A comprehensive thermal analysis requires a multi-technique approach, primarily utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][11] These methods provide complementary information on mass loss and phase transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time.[12] It is the primary technique for determining the decomposition temperature of a MOF. The resulting curve typically shows distinct steps corresponding to the loss of guest/solvent molecules followed by the ultimate decomposition of the framework.[13][14]

  • Sample Preparation:

    • Activate the synthesized this compound MOF sample by heating under vacuum to remove any guest solvent molecules residing in the pores. This is crucial to ensure the first weight loss step corresponds to coordinated solvent, not just surface-adsorbed guests.

    • Weigh approximately 5-10 mg of the activated sample into a ceramic or platinum TGA pan. An accurate initial mass is critical for quantitative analysis.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (typically Nitrogen or Argon) at a flow rate of 20-50 mL/min. This prevents oxidative decomposition and allows for the study of the material's intrinsic thermal stability.[15]

    • For comparison, a parallel experiment can be run under an Air or O₂ atmosphere to assess oxidative stability.

  • Measurement Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 10-15 minutes to establish a stable baseline.

    • Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 800 °C). A standard heating rate of 10 °C/min is often used as it provides a good balance between resolution and experiment time.[7][16]

  • Data Analysis:

    • Step 1 (Desolvation): Identify the initial weight loss step, typically below 200 °C, which corresponds to the removal of coordinated solvent molecules.

    • Step 2 (Decomposition): The onset temperature of the major, sharp weight loss step following the stable plateau is defined as the thermal decomposition temperature (Td) of the MOF framework.

    • Step 3 (Residue): The final residual mass at the end of the experiment should correspond to the theoretical yield of the resulting metal oxide.[17]

cluster_workflow TGA Experimental Workflow Prep 1. Sample Preparation (5-10 mg activated MOF) Setup 2. Instrument Setup (Inert Atmosphere, N₂) Prep->Setup Measure 3. Measurement (Ramp 10°C/min to 800°C) Setup->Measure Analyze 4. Data Analysis (Determine Td) Measure->Analyze Result TGA Curve (Weight % vs. Temp) Analyze->Result

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC complements TGA by measuring the heat flow into or out of a sample as a function of temperature.[18] It is invaluable for detecting thermal events that do not involve a change in mass, such as phase transitions, melting, or crystallization.[5] An exothermic peak indicates a heat-releasing process (like decomposition), while an endothermic peak signifies a heat-absorbing one (like melting or desolvation).[16]

  • Sample Preparation:

    • Weigh 2-5 mg of the activated MOF sample into an aluminum DSC pan.

    • Hermetically seal the pan to ensure a controlled atmosphere and prevent loss of any volatile products before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The instrument measures the temperature difference between the two.

    • Purge the cell with an inert gas (Nitrogen or Argon) at a consistent flow rate.

  • Measurement Program:

    • The temperature program should mirror the one used for TGA to allow for direct correlation of thermal events.

    • Equilibrate at 30 °C, then ramp the temperature at 10 °C/min up to a point just beyond the decomposition temperature identified by TGA.

  • Data Analysis:

    • Correlate the endothermic/exothermic peaks from the DSC curve with the weight loss steps from the TGA curve.

    • A sharp exothermic peak occurring at the same temperature as the main weight loss in TGA confirms the decomposition event.

    • Any peaks observed before the main decomposition may indicate subtle phase transitions within the framework.

Comparative Performance Analysis

To contextualize the performance of this compound (pdch-MOF) based frameworks, we compare their anticipated thermal properties with several well-established MOFs. The values for the hypothetical pdch-MOF are projected based on the principles of strong metal-ligand bonds and high connectivity afforded by the hydrazide and pyridine moieties.

MOF FamilyMetal NodeOrganic LinkerTypical Td (°C)Key Stability Factors
UiO-66 Zr(IV)1,4-Benzenedicarboxylate (BDC)~500-540 °CStrong Zr-O bonds; high 12-point connectivity.[3]
MOF-5 Zn(II)1,4-Benzenedicarboxylate (BDC)~400-450 °CRigid aromatic linker; stable Zn₄O cluster.[3][5]
ZIF-8 Zn(II)2-Methylimidazolate~400-450 °CStrong Zn-N bond; robust sodalite topology.
HKUST-1 Cu(II)1,3,5-Benzenetricarboxylate (BTC)~250-300 °CSofter Cu(II) metal center; paddlewheel SBU is a common point of initial decomposition.[4][5][19]
pdch-MOF (Hypothetical) Zr(IV) / Co(II)This compound~350-450 °C (Est.)Rigid pyridine core; multiple strong N,O-donor sites from hydrazide groups leading to high connectivity. Stability is highly dependent on the chosen metal.

This comparison highlights that while a pdch-MOF may not reach the extreme stability of a Zr-based framework like UiO-66, its unique linker chemistry is expected to yield materials significantly more robust than common Cu-based MOFs. The combination of the rigid pyridine ring and multidentate hydrazide arms provides a strong foundation for creating highly stable, three-dimensional networks.

Conclusion and Outlook

The thermal stability of this compound MOFs is a promising area of research. The linker's inherent rigidity and versatile coordination chemistry suggest the potential for developing frameworks with high thermal robustness, likely surpassing many common MOF families. For scientists in drug development and catalysis, this translates to materials that can withstand more demanding processing conditions.

The definitive assessment of these novel MOFs rests on rigorous experimental analysis using the TGA and DSC protocols outlined in this guide. By systematically evaluating new structures and comparing them against established benchmarks, the scientific community can unlock the full potential of this versatile class of materials for advanced applications.

References

"cross-reactivity studies of Pyridine-2,6-dicarbohydrazide-based sensors"

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Cross-Reactivity of Pyridine-2,6-dicarbohydrazide-Based Sensors for Drug Development Professionals and Researchers

In the landscape of modern analytical chemistry, particularly within drug development and environmental monitoring, the demand for sensitive, selective, and rapid detection of metal ions is paramount. This compound-based sensors have emerged as a versatile and promising class of chemosensors, offering colorimetric and fluorescent detection of a range of biologically and environmentally significant ions. This guide provides an in-depth analysis of the cross-reactivity of these sensors, comparing their performance with established analytical techniques and offering a practical, field-proven protocol for evaluating their selectivity.

The Foundation: Understanding this compound Sensors

This compound serves as a foundational scaffold for a variety of chemosensors due to its inherent structural and electronic properties. The pyridine ring, along with the two dicarbohydrazide arms, creates a pre-organized pincer-like cavity that can effectively bind to specific metal ions.[1] The lone pair of electrons on the nitrogen atom of the pyridine ring provides a coordination site for cations.[2] Functionalization of the carbohydrazide moieties allows for the tuning of the sensor's selectivity and signaling mechanism.

The detection mechanism of these sensors typically relies on one of two principles:

  • Colorimetric Sensing: Upon binding with the target analyte, the electronic properties of the sensor molecule are altered, leading to a change in its absorption spectrum. This often results in a visible color change, enabling "naked-eye" detection.[1]

  • Fluorescent Sensing: The binding event can modulate the fluorescence properties of the sensor. This can manifest as fluorescence quenching ("turn-off"), enhancement ("turn-on"), or a ratiometric shift in the emission wavelength. These changes are often a result of processes like intramolecular charge transfer (ICT), chelation-enhanced fluorescence (CHEF), or the paramagnetic nature of the bound ion.[2]

The inherent selectivity of these sensors is a key performance metric, making cross-reactivity studies a critical aspect of their validation.

Performance Comparison: this compound Sensors vs. Alternatives

The practical utility of any sensor is defined by its performance in the presence of other potentially interfering species. Below is a comparative analysis of this compound-based sensors for common target analytes against other chemosensors and traditional analytical methods.

Target Analyte: Copper (Cu²⁺)

Copper is an essential trace element but is toxic at elevated concentrations.[3]

Sensor/Method Detection Limit Selectivity/Interferents Advantages Disadvantages References
This compound-based Colorimetric Sensor 0.12 µMHigh selectivity against Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺.Rapid response (~5s), "naked-eye" detection, high sensitivity.May require organic co-solvents.[1][4]
This compound-based Fluorescent Sensor 2.28 x 10⁻⁹ MHigh selectivity against a wide range of cations including Ba²⁺, K⁺, Pb²⁺, Hg²⁺, Al³⁺, Zn²⁺, Fe²⁺, Tl⁺, Mg²⁺, Ni²⁺, Nd³⁺, Fe³⁺, Ag⁺, Ca²⁺, Cs⁺, Co²⁺, Cd²⁺, Sr²⁺, and Mn²⁺.Extremely high sensitivity, turn-off fluorescence response.Potential for quenching by other paramagnetic ions.[3]
Fluorescein-based Fluorescent Probe 0.10 µM - 1.20 µMGood selectivity, but potential interference from other transition metals needs careful evaluation."Turn-on" fluorescence, good for bioimaging.May have lower sensitivity compared to some this compound sensors.[5][6]
Atomic Absorption Spectroscopy (AAS) Low ppm rangeHighly selective.Well-established, robust, cost-effective for single-element analysis.Single-element analysis, requires sample digestion, not portable.[7][8]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) ppt to ppb rangeExcellent selectivity.Multi-element analysis, extremely high sensitivity.High capital and operational cost, requires skilled operator, not portable.[8][9]
Target Analyte: Lead (Pb²⁺)

Lead is a highly toxic heavy metal with no known biological function.

Sensor/Method Detection Limit Selectivity/Interferents Advantages Disadvantages References
This compound-based Colorimetric & Fluorescent Sensor 2.3 µMSelectively senses Pb²⁺ with no significant change for other tested metals."Naked-eye" color change, aggregation-induced emission (AIE) properties.Moderate sensitivity compared to other methods.[10][11]
Pyridine-2,6-dicarboxamide-based Fluorescent Sensor 2.31 µMGood selectivity for Pb²⁺ and Cu²⁺ over other ions.Dual detection capability.Moderate sensitivity.[12]
Electrochemical Sensors (e.g., Anodic Stripping Voltammetry) 0.6268 pM - ppb rangeGood selectivity, can be affected by co-depositing metals.High sensitivity, portability, low cost.Can be blind to non-ionic lead species, potential for electrode fouling.[9][13][14][15][16]
Atomic Absorption Spectroscopy (AAS) Low ppm rangeHighly selective.Established and reliable method.Requires sample digestion, not suitable for in-field analysis.[7][13]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) ppt to ppb rangeExcellent selectivity.Gold standard for trace metal analysis, multi-element capability.Expensive, complex instrumentation, laboratory-based.[9][13]
Target Analyte: Iron (Fe³⁺) & Mercury (Hg²⁺)

Both iron and mercury are environmentally and biologically important, with iron being essential for many biological processes and mercury being highly toxic.

Sensor/Method Target Ion Detection Limit Selectivity/Interferents Advantages Disadvantages References
Pyridine-2,6-dicarboxamide-based Fluorescent Sensor Fe³⁺0.49 µMSelective for Fe³⁺ and Hg²⁺ over a range of other cations (Cu²⁺, Ni²⁺, Ag⁺, Co³⁺, Cd²⁺, Pb²⁺, Mn²⁺, Pd²⁺, Zn²⁺, Mg²⁺).Dual detection, visible color change for Fe³⁺.Potential for mutual interference between Fe³⁺ and Hg²⁺.
Pyridine-2,6-dicarboxamide-based Fluorescent Sensor Hg²⁺0.0066 µMAs above.High sensitivity for Hg²⁺.As above.
Pyridine-based Fluorescent Probe Hg²⁺49.87 nMHigh selectivity for Hg²⁺ over other interfering metal ions.Ratiometric fluorescence, applicable in bioimaging.May require specific solvent systems.[17]
BODIPY-based Colorimetric Sensor Fe³⁺1.06 µMSelective for Fe³⁺ and Cu²⁺.Strong complexation, visible color change.Not selective for Fe³⁺ alone.[18]
Atomic Absorption Spectroscopy (AAS) Fe³⁺, Hg²⁺ppm rangeHighly selective.Reliable and cost-effective for single elements.Requires specialized lamps for each element, not portable.[7]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Fe³⁺, Hg²⁺ppt to ppb rangeExcellent selectivity.Unmatched sensitivity and multi-element capability.High cost and complexity.[8][19]

Experimental Protocol: A Guide to Cross-Reactivity Assessment

To ensure the trustworthiness and reliability of a this compound-based sensor, a rigorous cross-reactivity study is essential. The following protocol outlines a systematic approach to evaluating the selectivity of a novel colorimetric or fluorescent sensor.

I. Preparation of Stock Solutions
  • Sensor Stock Solution: Prepare a stock solution of the this compound-based sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution). The choice of solvent should be consistent with the intended application of the sensor.

  • Analyte and Interferent Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the primary target analyte and a panel of potentially interfering ions in deionized water or the same solvent as the sensor. The interfering ions should include those commonly found alongside the target analyte in the intended sample matrix (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺).

II. Selectivity Screening
  • Prepare Test Solutions: In a series of cuvettes or a 96-well plate, add the sensor solution to achieve a final concentration typically in the low micromolar range (e.g., 10 µM).

  • Addition of Ions: To each cuvette/well (except for a blank containing only the sensor), add a significant excess (e.g., 10-100 equivalents) of a single interfering ion. To one cuvette/well, add the target analyte at a concentration known to elicit a strong response (e.g., 2-5 equivalents).

  • Incubation: Allow the solutions to incubate for a short period (e.g., 5-10 minutes) to ensure any reaction or binding has reached equilibrium.

  • Measurement:

    • Colorimetric Sensors: Measure the UV-Vis absorption spectrum of each solution.

    • Fluorescent Sensors: Measure the fluorescence emission spectrum of each solution, using the optimal excitation wavelength for the sensor.

  • Data Analysis: Compare the spectral changes (or lack thereof) in the presence of interfering ions to the change observed with the target analyte. A highly selective sensor will show a significant response only to the target analyte.

III. Competitive Binding Assay (Interference Study)
  • Prepare Sensor-Analyte Complex: In a cuvette, prepare a solution containing the sensor and the target analyte at concentrations that produce a clear signal (e.g., the sensor at 10 µM and the analyte at 2-5 equivalents).

  • Addition of Interferents: To this solution, add a significant excess (e.g., 10-100 equivalents) of each interfering ion, one at a time in separate experiments.

  • Measurement: After each addition, measure the absorption or fluorescence spectrum.

  • Data Analysis: A robust sensor will maintain its signal for the target analyte even in the presence of a large excess of interfering ions. A significant change in the signal upon addition of an interferent indicates cross-reactivity.

Visualizing the Workflow and Mechanism

To better understand the principles and processes described, the following diagrams illustrate the sensing mechanism and the experimental workflow for cross-reactivity studies.

Sensing_Mechanism cluster_0 Sensor and Analyte cluster_1 Binding and Signal Transduction Sensor This compound Sensor Inactive State Complex Sensor-Analyte Complex Active State Sensor->Complex Binding Analyte {Target Analyte (e.g., Cu²⁺)} Analyte->Complex Signal {Observable Signal | Color Change or Fluorescence} Complex->Signal Signal Transduction Cross_Reactivity_Workflow cluster_0 Preparation cluster_1 Selectivity Screening cluster_2 Competitive Binding Assay cluster_3 Analysis Stock_Solutions Prepare Stock Solutions (Sensor, Analyte, Interferents) Add_Interferents Add Excess Interferents to Sensor Solution Stock_Solutions->Add_Interferents Add_Analyte Add Analyte to Sensor Solution Stock_Solutions->Add_Analyte Form_Complex Form Sensor-Analyte Complex Stock_Solutions->Form_Complex Measure_Signal_1 Measure Spectroscopic Signal Add_Interferents->Measure_Signal_1 Add_Analyte->Measure_Signal_1 Analyze_Data Compare Signals and Determine Selectivity Measure_Signal_1->Analyze_Data Add_Interferents_2 Add Excess Interferents to Complex Form_Complex->Add_Interferents_2 Measure_Signal_2 Measure Spectroscopic Signal Add_Interferents_2->Measure_Signal_2 Measure_Signal_2->Analyze_Data

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyyridine-2,6-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of pyridine-2,6-dicarbohydrazide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon the established hazardous profiles of its core chemical moieties: the pyridine ring and the hydrazide functional groups. By adopting a precautionary approach, this document aims to empower laboratory personnel with the knowledge to handle and dispose of this compound with the utmost care and adherence to safety standards.

Hazard Assessment: A Synthesis of Pyridine and Hydrazide Risks

This compound must be classified as a hazardous substance, demanding careful handling within a certified chemical fume hood at all times.[1] The risks associated with this compound are extrapolated from the known hazards of pyridine derivatives and hydrazide compounds.

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[2] They can act as skin and respiratory irritants.[2][3]

  • Hydrazide Functional Groups: Hydrazide compounds, as derivatives of hydrazine, are recognized for their potential toxicity and should be handled with significant caution.

Given these properties, all waste containing this compound, including residual solids, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and managed as hazardous chemical waste.[1][2]

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard CategoryPotential Risks Associated with this compoundRecommended Safety Precautions
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Handle exclusively in a chemical fume hood. Wear appropriate PPE, including double-layered nitrile gloves, a lab coat, and chemical safety goggles.[2][4]
Irritation May cause irritation to the skin, eyes, and respiratory tract.[2][5]Avoid generating dust.[5] Ensure adequate ventilation.[6] Use chemical safety goggles to protect the eyes.[7]
Reactivity Potential for hazardous reactions with strong oxidizing agents, acids, and bases.[5][7]Store away from incompatible materials.[7] Do not mix with other waste streams.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes and airborne particles.[4]
Hand Protection Double-layered nitrile or butyl rubber gloves.Provides a resilient barrier against skin contact. Gloves should be changed immediately if contamination is suspected.[1][7]
Body Protection A fully-buttoned lab coat worn over full-length clothing.Prevents contamination of personal attire.[4]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of aerosolization or if handling outside of a fume hood is unavoidable.To minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol provides a systematic approach to the collection, storage, and disposal of this compound waste, ensuring safety and regulatory compliance at each stage.

Proper segregation is the critical first step in a safe disposal workflow.

  • Solid Waste: All solid waste, including residual this compound powder, contaminated weighing boats, spatulas, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[1] This container should be constructed from a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, leak-proof hazardous waste container designated for liquid waste.[1]

  • Contaminated PPE: Disposable gloves, lab coats, and any other contaminated PPE should be placed in a designated hazardous waste bag.[2]

Causality Behind Experimental Choices: Segregating waste streams prevents unintentional and potentially hazardous chemical reactions between incompatible substances.[7] Using dedicated, compatible containers ensures the integrity of the waste containment.

Accurate labeling is essential for the safety of all personnel and for regulatory compliance.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.[2]

  • The date of waste generation should also be clearly marked on the label.

Proper storage of hazardous waste is crucial to maintaining a safe laboratory environment.

  • Sealed hazardous waste containers should be stored in a designated, well-ventilated, and secure waste accumulation area.[2]

  • This storage area should be away from sources of ignition and incompatible materials such as strong oxidizers, acids, and bases.[7]

In the event of a spill, a swift and appropriate response is critical.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's Environmental Health and Safety (EHS) office.

  • Containment: For small, manageable spills, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[6]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent, such as isopropanol or ethanol, followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

The ultimate disposal of this compound waste must be handled by professionals.

  • Arrange for the collection and disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

  • Common disposal methods for pyridine-based waste include incineration at high temperatures.[8]

Trustworthiness Through Self-Validation: This multi-step protocol, from segregation to final disposal by a licensed contractor, creates a closed-loop system that minimizes the risk of exposure and environmental contamination. Each step is designed to be verifiable and to ensure the safe containment of the hazardous material until its final destruction.

Visualization of the Disposal Workflow

The following diagram illustrates the logical progression of the disposal process for this compound.

cluster_0 Waste Generation & Collection cluster_1 Segregation & Containment cluster_2 Interim Storage & Final Disposal A Solid Waste (e.g., residual powder, contaminated labware) D Dedicated & Labeled Solid Waste Container (HDPE) A->D B Liquid Waste (solutions containing the compound) E Dedicated & Labeled Liquid Waste Container (leak-proof) B->E C Contaminated PPE (gloves, disposable lab coats) F Designated Hazardous Waste Bag C->F G Secure & Ventilated Waste Accumulation Area D->G E->G F->G H Collection by Licensed Hazardous Waste Contractor G->H Scheduled Pickup I Final Disposal (e.g., Incineration) H->I

References

Navigating the Safe Handling of Pyridine-2,6-dicarbohydrazide: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and procedural guidance for researchers, scientists, and drug development professionals handling Pyridine-2,6-dicarbohydrazide. Given the absence of specific safety data for this compound, a cautious approach, assuming significant potential hazards based on its chemical structure as a hydrazide derivative, is paramount for ensuring personnel safety.

Hydrazide compounds, as a class, are known for their potential toxicity, including carcinogenicity and skin sensitization.[1][2] Therefore, handling this compound demands strict adherence to safety protocols to minimize exposure risks. This guide outlines the necessary engineering controls, personal protective equipment, and operational and disposal plans to foster a secure laboratory environment.

Foundational Safety: Engineering Controls and Emergency Preparedness

Before any handling of this compound, the laboratory environment must be equipped with the following essential engineering controls and safety equipment.[3]

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified and properly functioning chemical fume hood to prevent the inhalation of any dust or vapors.[1][4]

  • Ventilation: Adequate general laboratory ventilation is crucial to supplement the localized exhaust of a fume hood and prevent the accumulation of potentially harmful vapors in the workspace.[5][6]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the workstation where the compound is handled.[3][7] All personnel should be familiar with their location and operation.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure to this compound.[4][8] The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/Standard SpecificationRationale
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended.[4][9] Ensure gloves are inspected for any signs of degradation or puncture before use.To prevent skin contact and potential absorption of the chemical.[8] Hydrazide compounds can be skin sensitizers.[1]
Eyes Safety goggles with side shields or a face shieldANSI Z87.1-compliant.[2] Standard safety glasses are insufficient.To protect the eyes from splashes or airborne particles of the compound.[4] Related pyridine compounds are known to cause serious eye irritation.[10][11]
Body Flame-resistant lab coatA fully buttoned, long-sleeved lab coat is required.[2][4]To protect the skin and personal clothing from contamination.[8]
Respiratory NIOSH-approved respirator (if necessary)An N95 dust mask may be appropriate for weighing powders. A respirator with organic vapor cartridges should be considered if there is a risk of vapor generation or if working outside a fume hood is unavoidable.[9][12]To prevent inhalation of fine particles or vapors, which may cause respiratory irritation.[10]
Feet Closed-toe shoesLeather or chemical-resistant material. Perforated shoes or sandals are not permitted.[4][13]To protect the feet from spills.

Procedural Guidance for Safe Handling and Disposal

Adherence to a systematic workflow is critical for minimizing the risk of exposure and contamination. The following diagram and steps outline the recommended procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to handling handle_transfer Transfer and Dissolve handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.[4]

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood to minimize traffic in and out of the hood during the procedure.[8]

  • Handling (within the fume hood):

    • Carefully weigh the required amount of this compound. Avoid creating dust.

    • Transfer the compound to the reaction vessel. If dissolving, add the solvent slowly to prevent splashing.[4]

    • Conduct the experiment, keeping the sash of the fume hood at the lowest practical height.

  • Cleanup and Disposal:

    • Decontaminate all glassware and surfaces that may have come into contact with the compound.

    • All waste materials, including contaminated gloves, wipes, and the compound itself, must be disposed of as hazardous waste in a clearly labeled, sealed container.[5][7] Follow your institution's specific guidelines for hazardous waste disposal.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[13]

Storage and Spill Management

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container should be tightly sealed and clearly labeled with the chemical name and hazard warnings.

Spill Response:

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill cleanup should address the spill.[2]

By implementing these comprehensive safety measures, researchers can mitigate the potential risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,6-dicarbohydrazide
Reactant of Route 2
Pyridine-2,6-dicarbohydrazide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.